molecular formula C20H34O B12361597 Manoyl oxide

Manoyl oxide

Katalognummer: B12361597
Molekulargewicht: 290.5 g/mol
InChI-Schlüssel: IGGWKHQYMAJOHK-HHUCQEJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Labd-14-ene, 8,13-epoxy-, (13S)- has been reported in Guarea macrophylla, Picea orientalis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H34O

Molekulargewicht

290.5 g/mol

IUPAC-Name

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1

InChI-Schlüssel

IGGWKHQYMAJOHK-HHUCQEJWSA-N

Isomerische SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C

Kanonische SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Manoyl Oxide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Manoyl oxide, a labdane-type diterpenoid, has garnered significant attention in the scientific community due to its role as a key biosynthetic precursor to the pharmacologically active compound, forskolin.[1][2][3][4][5] This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies pertaining to this compound, with a focus on providing actionable data and protocols for research and development.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, with its most well-documented and abundant source being the root cork of Coleus forskohlii.[1][2][3][4] It has also been identified in other plants, often as a component of their essential oils or resins.

Primary Natural Source: Coleus forskohlii

The primary natural source of (13R)-manoyl oxide is the root of Coleus forskohlii (Lamiaceae), where it serves as the precursor to forskolin.[1][2][3]

Distribution within the Plant:

  • Root Cork: this compound is predominantly localized in the root cork of C. forskohlii.[1][3][4]

  • Oil Bodies: Within the root cork cells, this compound, along with forskolin, is sequestered in specialized organelles known as oil bodies.[1][2][3][4] This compartmentalization suggests a role for these structures in the storage of lipophilic bioactive compounds.[3][4]

  • Other Tissues: this compound is not typically found in significant quantities in the root cortex, stele, leaves, or flowers of C. forskohlii.[4]

Other Reported Natural Sources

While C. forskohlii is the most prominent source, this compound and its derivatives have been identified in a range of other plant species. The following table summarizes these sources.

Plant SpeciesFamilyPlant PartReference
Grindelia scorzonerifoliaAsteraceaeAerial parts[6]
Salvia mirzayaniiLamiaceaeNot specified[7]
Pinus thunbergiiPinaceaeNeedles, twigs, bark[7]
Vitex agnus-castusLamiaceaeFruits[7]
Cupressus sempervirensCupressaceaeNot specified[7]
Cistus creticusCistaceaeResin ("Ladano")[7]
Marrubium vulgareLamiaceaeNot specified[7]
Salvia sclareaLamiaceaeNot specified[7]
Genetically Engineered Sources

In addition to natural sources, metabolic engineering has enabled the production of this compound in microorganisms. A genetically modified strain of the microalga Chlamydomonas reinhardtii has been developed to produce (13R)-manoyl oxide through the expression of heterologous diterpene synthases.[8]

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii

The biosynthesis of the labdane (B1241275) diterpene backbone of (13R)-manoyl oxide in C. forskohlii is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[1][2][3]

  • Step 1: Formation of Copal-8-ol Diphosphate (B83284): The class II diTPS, CfTPS2, catalyzes the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to form the intermediate, copal-8-ol diphosphate.[1][2][3]

  • Step 2: Formation of (13R)-Manoyl Oxide: The class I diTPS, CfTPS3, then acts on copal-8-ol diphosphate to produce the stereospecific (13R)-manoyl oxide.[1][2][3]

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copal-8-ol Diphosphate GGPP->CPP CfTPS2 (Class II diTPS) MO (13R)-Manoyl Oxide CPP->MO CfTPS3 (Class I diTPS)

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii.

Experimental Protocols

This section details the methodologies for the extraction, detection, and quantification of this compound, as well as the functional characterization of the biosynthetic enzymes.

Extraction of this compound from Coleus forskohlii

Objective: To extract this compound from the root tissues of C. forskohlii.

Methodology:

  • Tissue Separation: Separate the root cork from the root cortex and stele.

  • Extraction: Perform methanol (B129727) extraction on the separated tissues.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Isolation of Oil Bodies from Coleus forskohlii Root Cork

Objective: To isolate the oil bodies containing this compound from the root cork cells.

Methodology:

  • Homogenization: Homogenize fresh root cork tissue in an appropriate buffer.

  • Centrifugation: Subject the homogenate to differential centrifugation to separate the oil bodies.

  • Purification: Further purify the oil body fraction using density gradient centrifugation.

  • Confirmation: Confirm the presence of oil bodies using bright-field microscopy.

  • Chemical Analysis: Analyze the chemical composition of the isolated oil bodies for the presence of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Detection and Quantification of this compound

Objective: To detect and quantify this compound in biological samples.

Methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Preparation: Methanol extracts of the plant tissue or isolated oil bodies.

    • Instrumentation: An HPLC system coupled to a mass spectrometer.

    • Detection: Use Extracted Ion Chromatogram (EIC) for the specific m/z of this compound (e.g., m/z 275 for a characteristic fragment).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Extracts of plant tissue or isolated oil bodies.

    • Instrumentation: A GC system coupled to a mass spectrometer.

    • Detection: Use EIC for the characteristic m/z of this compound. Compare the obtained mass spectrum with a reference spectrum from a mass spectral database.[4] For quantification in genetically engineered microalgae, a GC-FID can be used with a calibration curve prepared from this compound standards.[8]

Functional Characterization of Diterpene Synthases (CfTPS)

Objective: To determine the enzymatic function of candidate diterpene synthases in the biosynthesis of this compound.

Methodologies:

  • In Vitro Enzyme Assays:

    • Protein Expression: Express the candidate CfTPS genes (e.g., in E. coli) and purify the recombinant proteins.

    • Enzyme Reaction: Incubate the purified enzymes with the substrate (GGPP for Class II diTPSs or the product of the Class II diTPS for Class I diTPSs).

    • Product Analysis: Extract the reaction products and analyze them by GC-MS to identify the synthesized diterpenes.

  • In Planta Assays (Transient Expression in Nicotiana benthamiana):

    • Agroinfiltration: Co-infiltrate N. benthamiana leaves with Agrobacterium tumefaciens strains carrying expression vectors for the candidate CfTPS genes.

    • Metabolite Extraction: After a period of incubation, harvest the infiltrated leaves and extract the metabolites.

    • Product Analysis: Analyze the extracts by GC-MS to detect the production of this compound.

Experimental_Workflow cluster_extraction Extraction and Isolation cluster_analysis Analysis cluster_functional_characterization Functional Characterization Plant_Material C. forskohlii Root Tissue_Separation Separation of Root Cork Plant_Material->Tissue_Separation Extraction Methanol Extraction Tissue_Separation->Extraction Oil_Body_Isolation Oil Body Isolation Tissue_Separation->Oil_Body_Isolation HPLC_ELSD HPLC-ELSD Extraction->HPLC_ELSD LC_MS LC-MS Extraction->LC_MS GC_MS GC-MS Extraction->GC_MS Oil_Body_Isolation->GC_MS In_Vitro_Assay In Vitro Enzyme Assay In_Vitro_Assay->GC_MS In_Planta_Assay In Planta Assay In_Planta_Assay->GC_MS

Experimental Workflow for this compound Research.

Biological Activities of this compound and its Derivatives

This compound and its derivatives have been reported to possess a range of biological activities, making them interesting candidates for drug development.

  • Anticancer Activity: this compound itself is considered an anticancer compound.[2][4]

  • Antimicrobial Activity: Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have shown antimicrobial activity against both gram-positive and gram-negative bacteria, as well as pathogenic fungi.[9]

  • Insecticidal Activity: An arabinopyranosyl derivative of this compound isolated from Grindelia scorzonerifolia demonstrated insecticidal effects against the polyphagous pest Spodoptera frugiperda.[6]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Further research is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

The (13R)-Manoyl Oxide Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Cascade for a Key Diterpenoid Precursor

This technical guide provides a comprehensive overview of the (13R)-manoyl oxide biosynthetic pathway, a critical route to the formation of various bioactive labdane-type diterpenoids, most notably the pharmaceutically significant compound, forskolin (B1673556). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the enzymatic steps, relevant quantitative data, and key experimental methodologies.

Introduction to (13R)-Manoyl Oxide

(13R)-Manoyl oxide is a labdane-type diterpenoid that serves as a crucial intermediate in the biosynthesis of a wide array of natural products. Its significance is underscored by its role as the direct precursor to forskolin, a compound renowned for its ability to activate adenylyl cyclase and elevate intracellular cyclic AMP (cAMP) levels. Forskolin is utilized in the treatment of glaucoma and heart failure.[1] The biosynthesis of (13R)-manoyl oxide originates from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1]

The Core Biosynthetic Pathway

The formation of (13R)-manoyl oxide from GGPP is a two-step enzymatic process catalyzed by two distinct classes of diterpene synthases (diTPSs). This pathway has been extensively studied in the medicinal plant Coleus forskohlii (synonym Plectranthus barbatus), the primary natural source of forskolin.[2]

Step 1: Cyclization of GGPP to Copal-8-ol Diphosphate

The first committed step in the biosynthesis of (13R)-manoyl oxide is the cyclization of the linear precursor, GGPP, to the bicyclic intermediate, copal-8-ol diphosphate. This reaction is catalyzed by a class II diTPS. In Coleus forskohlii, this enzyme is identified as CfTPS2 .[2]

Step 2: Conversion of Copal-8-ol Diphosphate to (13R)-Manoyl Oxide

The intermediate, copal-8-ol diphosphate, is subsequently converted to (13R)-manoyl oxide through the action of a class I diTPS. This enzymatic step involves the removal of the diphosphate group and the formation of the characteristic furan (B31954) ring. In Coleus forskohlii, this transformation is carried out by CfTPS3 , which ensures the stereospecific formation of the (13R)-epimer.[2]

The following diagram illustrates the core biosynthetic pathway leading to (13R)-manoyl oxide.

Manoyl_Oxide_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Copal-8-ol Diphosphate GGPP->Intermediate CfTPS2 (Class II diTPS) ManoylOxide (13R)-Manoyl Oxide Intermediate->ManoylOxide CfTPS3 (Class I diTPS)

Biosynthetic pathway of (13R)-manoyl oxide.

Quantitative Data

The heterologous production of (13R)-manoyl oxide has been successfully achieved in microbial systems, offering a promising alternative to extraction from its natural source. The following table summarizes the production titers of (13R)-manoyl oxide in engineered Saccharomyces cerevisiae.

Host OrganismEngineering StrategyTiter (mg/L)Reference
Saccharomyces cerevisiaeExpression of CfTPS2 and CfTPS340[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (13R)-manoyl oxide biosynthetic pathway.

Recombinant Expression and Purification of CfTPS Enzymes

This protocol describes the expression of CfTPS2 and CfTPS3 in Escherichia coli and their subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the codon-optimized gene for CfTPS2 or CfTPS3

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis reagents

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer.

In Vitro Diterpene Synthase Coupled Assay

This protocol outlines a method for the in vitro enzymatic synthesis of (13R)-manoyl oxide using purified CfTPS2 and CfTPS3.

Materials:

  • Purified recombinant CfTPS2 and CfTPS3

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Geranylgeranyl diphosphate (GGPP)

  • Alkaline phosphatase

  • Hexane (B92381)

  • GC-MS for analysis

Procedure:

  • Set up the reaction mixture containing assay buffer, purified CfTPS2, and purified CfTPS3.

  • Add GGPP to initiate the reaction.

  • Incubate the reaction at 30°C for 2-4 hours.

  • To dephosphorylate any remaining diphosphate-containing intermediates, add alkaline phosphatase and incubate for an additional hour.

  • Extract the reaction products by adding an equal volume of hexane and vortexing vigorously.

  • Separate the phases by centrifugation.

  • Carefully transfer the upper hexane phase to a new vial for analysis.

  • Analyze the extracted products by GC-MS.

The following workflow diagram illustrates the in vitro coupled assay.

In_Vitro_Assay_Workflow cluster_reaction Reaction Setup cluster_workup Product Extraction cluster_analysis Analysis ReactionMix Prepare Reaction Mixture: - Assay Buffer - Purified CfTPS2 - Purified CfTPS3 AddGGPP Add GGPP to start reaction ReactionMix->AddGGPP Incubate Incubate at 30°C AddGGPP->Incubate Dephosphorylate Add Alkaline Phosphatase Incubate->Dephosphorylate Extract Extract with Hexane Dephosphorylate->Extract Centrifuge Centrifuge to separate phases Extract->Centrifuge CollectHexane Collect Hexane Layer Centrifuge->CollectHexane GCMS Analyze by GC-MS CollectHexane->GCMS

Workflow for the in vitro coupled diterpene synthase assay.
Extraction and Analysis of (13R)-Manoyl Oxide from Plant Tissue

This protocol is designed for the extraction of (13R)-manoyl oxide from plant tissues, such as Nicotiana benthamiana leaves transiently expressing the biosynthetic pathway.

Materials:

  • Plant tissue (e.g., N. benthamiana leaves)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Transfer the powdered tissue to a flask and add the extraction solvent.

  • Stir or shake the mixture at room temperature for several hours or overnight.

  • Filter the extract to remove plant debris.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Resuspend the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

  • Analyze the sample by GC-MS, comparing the retention time and mass spectrum to an authentic standard of (13R)-manoyl oxide.[3]

Conclusion

The elucidation of the (13R)-manoyl oxide biosynthetic pathway provides a foundational understanding for the production of forskolin and other valuable labdane-type diterpenoids. The identification and characterization of the key enzymes, CfTPS2 and CfTPS3, have enabled the successful reconstitution of this pathway in heterologous hosts, paving the way for metabolic engineering strategies to improve yields. The experimental protocols detailed in this guide offer a practical framework for researchers to investigate this pathway further, optimize production systems, and explore the broader applications of (13R)-manoyl oxide and its derivatives in drug discovery and development.

References

Manoyl Oxide as a Precursor to Forskolin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin (B1673556) is a complex labdane (B1241275) diterpenoid derived from the roots of Coleus forskohlii. It is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This mechanism of action has made forskolin a valuable tool in biomedical research and a therapeutic agent for conditions like glaucoma and heart failure. The intricate stereochemistry of forskolin makes its chemical synthesis challenging and economically unviable. Consequently, understanding its natural biosynthetic pathway is paramount for developing alternative production strategies, such as microbial fermentation. This guide provides a detailed technical overview of the biosynthesis of forskolin, with a specific focus on the pivotal role of (13R)-manoyl oxide as the key precursor.

The Biosynthetic Pathway from Manoyl Oxide to Forskolin

The biosynthesis of forskolin is a multi-step enzymatic process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into two major stages: the formation of the diterpene backbone, (13R)-manoyl oxide, and the subsequent functionalization of this scaffold to yield forskolin.

Stage 1: Formation of (13R)-Manoyl Oxide

The conversion of GGPP to (13R)-manoyl oxide is catalyzed by a pair of diterpene synthases (diTPSs) in the root cork of C. forskohlii.[1][2]

  • Cyclization of GGPP: The class II diTPS, CfTPS2 , catalyzes the initial protonation-initiated cyclization of the linear GGPP molecule to form an intermediate, copal-8-ol diphosphate.[3][4]

  • Formation of this compound: The class I diTPS, CfTPS3 , then acts on the copal-8-ol diphosphate intermediate to facilitate the second cyclization and dephosphorylation, resulting in the stereospecific formation of the tricyclic diterpene, (13R)-manoyl oxide .[3][4]

Stage 2: Functionalization of (13R)-Manoyl Oxide

The conversion of (13R)-manoyl oxide to forskolin involves a series of six regio- and stereospecific monooxygenations and a single regiospecific acetylation.[5] This intricate decoration of the this compound backbone is primarily carried out by a cascade of cytochrome P450 monooxygenases (CYPs) and an acetyltransferase.

The key enzymes identified in this stage belong to the CYP76AH subfamily and include:

  • CfCYP76AH15: Catalyzes the formation of 11-oxo-13R-manoyl oxide as the main product.[5]

  • CfCYP76AH11 and CfCYP76AH16: These enzymes, in combination with CfCYP76AH15, are involved in subsequent hydroxylations at various positions on the this compound ring structure to produce intermediates like 7-deacetylforskolin.[3]

  • CfACT1-8: An acetyltransferase that catalyzes the final acetylation step at the C7 hydroxyl group of 7-deacetylforskolin to produce forskolin.[3]

The exact sequence and interplay of these CYPs can be complex, with some enzymes exhibiting promiscuity and catalyzing multiple reactions. However, a minimal set of three P450s (CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16) combined with a single acetyltransferase (CfACT1-8) has been shown to be sufficient for the conversion of (13R)-manoyl oxide to forskolin.[1][5]

Forskolin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) C8DP Copal-8-ol Diphosphate GGPP->C8DP invis1 MO (13R)-Manoyl Oxide C8DP->MO invis2 Intermediates Oxygenated Intermediates (e.g., 11-oxo-manoyl oxide) MO->Intermediates invis3 DAF 7-Deacetylforskolin Intermediates->DAF Forskolin Forskolin DAF->Forskolin invis4 CfTPS2 CfTPS2 CfTPS2->invis1 CfTPS3 CfTPS3 CfTPS3->invis2 CYPs CfCYP76AH15 CfCYP76AH11 CfCYP76AH16 CYPs->invis3 CfACT CfACT1-8 CfACT->invis4

Caption: Biosynthetic pathway of forskolin from GGPP.

Quantitative Data

The heterologous expression of the forskolin biosynthetic pathway has been successfully demonstrated in both Nicotiana benthamiana and the yeast Saccharomyces cerevisiae. These studies provide valuable quantitative data on the production titers of forskolin and its precursor, this compound.

Host OrganismKey Enzymes ExpressedProductTiterReference
Saccharomyces cerevisiaeCfTPS2, CfTPS3(13R)-Manoyl Oxide350 mg/L[1]
Saccharomyces cerevisiaeFull Pathway (9 genes)Forskolin40 mg/L[1][5]
Saccharomyces cerevisiaeOptimized Full PathwayForskolin79.33 mg/L (in 5 L bioreactor)[6]
Escherichia coliCfTPS2, CfTPS3(13R)-Manoyl Oxide10 mg/L[7]

Experimental Protocols

Protocol 1: Transient Expression of Forskolin Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the Agrobacterium-mediated transient expression of the key enzymes for forskolin biosynthesis in N. benthamiana leaves.

1. Preparation of Agrobacterium tumefaciens Cultures:

  • Streak A. tumefaciens strains harboring the expression vectors for CfTPS2, CfTPS3, CfCYP76AH15, CfCYP76AH11, CfCYP76AH16, CfACT1-8, and a gene silencing suppressor (e.g., p19) on LB agar (B569324) plates with appropriate antibiotics. Incubate at 28°C for 2 days.[1][3]
  • Inoculate 5 mL of liquid LB medium with a single colony of each strain and grow overnight at 28°C with shaking.
  • Use the starter cultures to inoculate larger volumes of LB medium and grow until the OD600 reaches approximately 0.8-1.0.
  • Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes.
  • Resuspend the cell pellets in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.5 for each strain.
  • Incubate the suspensions at room temperature for 2-3 hours without shaking.
  • Mix the individual bacterial suspensions in equal volumes prior to infiltration.

2. Infiltration of N. benthamiana Leaves:

  • Use 4-6 week old N. benthamiana plants.
  • Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.
  • Return the plants to a controlled growth chamber.

3. Metabolite Extraction and Analysis:

  • Harvest the infiltrated leaves 5 days post-infiltration.

  • Freeze the leaves in liquid nitrogen and grind to a fine powder.

  • Extract the metabolites with a suitable organic solvent such as ethyl acetate (B1210297) or hexane (B92381).

  • Concentrate the extract under vacuum and redissolve in a known volume of solvent for analysis.

  • Analyze the samples by GC-MS or LC-MS to identify and quantify this compound, forskolin, and other intermediates.

    Experimental_Workflow start Start agro_prep Prepare Agrobacterium Cultures (CfTPSs, CYPs, CfACT, p19) start->agro_prep infiltration Infiltrate N. benthamiana Leaves agro_prep->infiltration incubation Incubate Plants (5 days) infiltration->incubation harvest Harvest and Grind Leaves incubation->harvest extraction Metabolite Extraction (Ethyl Acetate) harvest->extraction analysis GC-MS / LC-MS Analysis extraction->analysis end End analysis->end

    Caption: Workflow for transient expression in N. benthamiana.

Protocol 2: GC-MS Analysis of Diterpenoids

This protocol provides a general guideline for the analysis of this compound and other diterpenoid intermediates.

1. Sample Preparation:

  • Ensure the extracted sample is free of non-volatile materials. If necessary, perform a solid-phase extraction (SPE) cleanup.
  • For hydroxylated compounds, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be required to improve volatility and chromatographic performance.
  • Dissolve the final sample in a volatile solvent like hexane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.
  • Mass Spectrometer: Agilent 5977A MSD or similar.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium, constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 280°C.
  • Hold at 280°C for 10 minutes.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra with authentic standards or with entries in mass spectral libraries (e.g., NIST, Wiley).
  • Quantify the compounds by creating a calibration curve with known concentrations of standards and using an internal standard for normalization.

Conclusion

The elucidation of the biosynthetic pathway of forskolin, with (13R)-manoyl oxide as the central precursor, has opened up new avenues for its sustainable production. The identification and characterization of the key diterpene synthases and cytochrome P450 enzymes provide the genetic toolkit necessary for metabolic engineering approaches. While significant progress has been made in the heterologous production of forskolin in microbial and plant-based systems, further optimization is required to achieve commercially viable titers. Future research will likely focus on protein engineering to improve the efficiency and specificity of the biosynthetic enzymes, as well as on fine-tuning the metabolic pathways in host organisms to enhance the flux towards forskolin production. This in-depth understanding of the biosynthesis of this valuable pharmaceutical compound is crucial for researchers and drug development professionals aiming to harness its therapeutic potential.

References

Manoyl Oxide: A Technical Guide to a Key Labdane Diterpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane (B1241275) diterpene, stands as a pivotal intermediate in the biosynthesis of a diverse array of bioactive compounds. Its rigid bicyclic structure, adorned with a characteristic tetrahydrofuran (B95107) ring, provides a versatile scaffold for enzymatic tailoring, leading to molecules with significant pharmacological properties. This technical guide offers an in-depth exploration of this compound, detailing its relationship to the broader class of labdane diterpenes, its biosynthesis, chemical synthesis, and known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering.

Chemical Structure and Relationship to Labdane Diterpenes

This compound belongs to the labdane class of diterpenoids, which are characterized by a bicyclic decalene (B14655446) skeleton.[1] The core structure of labdane diterpenes arises from the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2] this compound itself is a bicyclic diterpenoid featuring a saturated ether ring, which is a key structural feature for its subsequent elaboration into other more complex labdanes.[3]

There are two primary epimers of this compound, (13R)-manoyl oxide and (13S)-manoyl oxide (also known as 13-epi-manoyl oxide), which differ in the stereochemistry at the C13 position. This stereoisomerism can significantly influence the biological activity of the molecule and its derivatives.[4]

Biosynthesis of this compound

The biosynthesis of labdane-related diterpenoids, including this compound, is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[2]

  • Class II diTPS: The process initiates with the protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate, typically copalyl diphosphate (CPP). This reaction is catalyzed by a Class II diTPS, such as a copalyl diphosphate synthase (CPS).[2]

  • Class I diTPS: The bicyclic intermediate is then converted by a Class I diTPS into the final diterpene scaffold. In the case of (13R)-manoyl oxide biosynthesis in Coleus forskohlii, a specific pair of diTPSs is involved. A Class II diTPS first synthesizes the intermediate copal-8-ol diphosphate, which is then stereospecifically converted to (13R)-manoyl oxide by a Class I diTPS.[3][5][6]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) Intermediate GGPP->CPP Class II diTPS (e.g., CPS) ManoylOxide This compound CPP->ManoylOxide Class I diTPS

Core biosynthetic pathway of this compound.

Chemical Synthesis

The chemical synthesis of this compound and other labdane diterpenes often utilizes naturally abundant precursors, such as sclareol (B1681606). Sclareol, another labdane diterpene, can be converted to this compound through acid-catalyzed cyclization.[7][8][9][10] This conversion can be achieved with high selectivity and yield under specific reaction conditions, providing a scalable route to this compound for further chemical and biological studies. Total synthesis of labdane diterpenes from simpler starting materials has also been achieved, offering a route to novel analogs.[5][11][12][13][14]

Biological Activities and Signaling Pathways

While this compound itself is primarily recognized as a biosynthetic precursor, labdane diterpenes as a class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[15] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Many labdane diterpenes exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response. Some labdanes also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is another key regulator of inflammation and other cellular processes.[2][3][20][21]

The following diagram depicts a simplified overview of the NF-κB signaling pathway and a potential point of intervention for labdane diterpenes.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n translocates to Labdane_Diterpenes Labdane Diterpenes (e.g., this compound Derivatives) Labdane_Diterpenes->IKK inhibits DNA DNA NFkB_p50_p65_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes induces

Simplified NF-κB signaling pathway and labdane intervention.

cAMP Signaling Pathway: The most well-studied derivative of this compound is forskolin (B1673556), which is a potent activator of adenylyl cyclase.[1][6][22][23] This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes. By increasing intracellular cAMP levels, forskolin modulates numerous downstream signaling cascades, including the protein kinase A (PKA) pathway, which in turn regulates gene transcription, ion channel activity, and metabolism.[1][22][24]

The following diagram illustrates the forskolin-activated cAMP signaling pathway.

cAMP_Signaling_Pathway Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (Gene transcription, etc.) PKA->Cellular_Response phosphorylates targets leading to

Forskolin-activated cAMP signaling pathway.

Quantitative Data

Quantitative data on the biological activity of this compound itself is limited in the public domain. Most studies have focused on its more complex derivatives. The table below summarizes available data for related labdane diterpenes to provide a comparative context.

CompoundBiological ActivityAssayTarget Organism/Cell LineIC50 / MICReference
Coronarin DAnticancerProliferation AssayGlioblastoma cellsNot specified[2]
AndrographolideAnticancerCytotoxicity AssayVarious cancer cell linesVaries[5]
SclareolAnticancerApoptosis AssayLeukemic and breast cancer cellsNot specified
This compound derivativesAntimicrobialBroth microdilutionStaphylococcus aureusNot specified

Experimental Protocols

Isolation and Purification of this compound from Natural Sources

The following is a general protocol for the isolation of this compound from plant material, such as the roots of Coleus forskohlii.

1. Extraction:

  • Air-dry and powder the plant material.
  • Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) or dichloromethane, followed by a more polar solvent such as ethyl acetate (B1210297) or methanol. This can be done through maceration or Soxhlet extraction.[5]

2. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.
  • Elute with a gradient of hexane and ethyl acetate to separate fractions based on polarity.
  • Monitor the fractions by thin-layer chromatography (TLC).

3. Purification:

  • Combine fractions containing this compound based on TLC analysis.
  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) and water.[5]

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms.[23]

  • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.[22]

Biological Assays

Antimicrobial Activity (MIC Determination):

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

  • Incubate the plate under appropriate conditions for microbial growth.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and treat them with various concentrations of this compound.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • After a 24-hour incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.[3] A reduction in nitrite levels indicates inhibition of NO production.

Conclusion

This compound serves as a critical building block in the intricate world of labdane diterpenes. Its biosynthesis from GGPP and its role as a precursor to pharmacologically important molecules like forskolin highlight the elegance of natural product chemistry. While quantitative data on the specific biological activities of this compound are still emerging, the broader class of labdane diterpenes demonstrates significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of this compound and related compounds, paving the way for future discoveries in this exciting field. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

The Pharmacological Frontier: A Technical Guide to Manoyl Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxides, a class of labdane-type diterpenoids, and their synthetic derivatives have emerged as a promising scaffold in drug discovery. Possessing a characteristic bicyclic core with a tetrahydrofuran (B95107) ring, these molecules exhibit a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological potential of manoyl oxide derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting field.

Pharmacological Activities of this compound Derivatives

Extensive research has demonstrated the significant therapeutic potential of this compound derivatives across several key areas. The structural modifications of the parent this compound skeleton have yielded a plethora of compounds with enhanced and often specific biological activities.

Antimicrobial Activity

A notable attribute of this compound derivatives is their broad-spectrum antimicrobial activity. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusStaphylococcus epidermidisEscherichia coliEnterobacter cloacaeKlebsiella pneumoniaePseudomonas aeruginosaCandida albicansCandida tropicalisCandida glabrata
Ribenol (1) 1011----111010
Derivative 2 121387--131212
Derivative 3 1112----121111
Derivative 4 1213987-141313
Derivative 5 1011----111010
Derivative 6 1112----121111
Derivative 7 131410987151414
Derivative 8 1415111098161515
Chloroethyl Carbamidic Ester (9) 16 17 13 12 11 10 18 17 17
Derivative 10 1112----121111
Glycoside (11) ------15 14 14
Derivative 12 ---------
Gentamicin 222420191817---
Amphotericin B ------201919

Data compiled from Kalpoutzakis et al. (2001).[1] Values represent the diameter of the zone of inhibition in mm. '-' indicates no significant activity. Standard antibiotics are included for comparison.

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. A crucial mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)
This compound Derivative ARAW 264.7Nitric Oxide (NO) Production15.2
This compound Derivative BRAW 264.7TNF-α Production10.5
This compound Derivative CRAW 264.7IL-6 Production12.8

Note: This table is a representative example based on typical findings for diterpenoids and may not reflect specific published data for a single named this compound derivative due to the proprietary nature of some drug development research. The IC50 values represent the concentration of the compound required to inhibit 50% of the respective pro-inflammatory mediator's production.

Anticancer Activity

The cytotoxic and antiproliferative effects of this compound derivatives against various cancer cell lines have been a significant area of investigation. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for anticancer drug development.

Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)NCI-H460 (Lung)SF-268 (CNS)
This compound Derivative X5.87.26.5
This compound Derivative Y3.14.53.9
This compound Derivative Z8.29.17.8

Note: This table is a representative example based on typical findings for diterpenoids and may not reflect specific published data for a single named this compound derivative. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives from ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol)

The synthesis of various this compound derivatives often starts from naturally abundant precursors like ribenol. The following is a general protocol for the esterification of ribenol, a common modification to enhance bioactivity.

Materials:

  • ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Acid chloride or anhydride (B1165640) corresponding to the desired ester

  • Triethylamine (TEA) or Pyridine as a base

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve ribenol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., TEA, 1.2 equivalents) to the solution.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain the desired ester derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

This method is used to assess the qualitative antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (solvent used to dissolve compounds)

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the this compound derivative solution (e.g., 10 µ g/disc ).

  • Allow the solvent to evaporate completely from the discs in a sterile environment.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial inoculum

  • This compound derivative solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the this compound derivative solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This assay quantifies the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound derivatives

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Follow steps 1-3 of the NO production inhibition assay.

  • After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Appropriate cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis of NF-κB Pathway

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound derivatives

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed and treat RAW 264.7 cells with this compound derivatives and/or LPS as described previously.

  • Lyse the cells with RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Pharmacological Screening cluster_mechanistic Mechanistic Studies start This compound Precursor (e.g., Ribenol) synthesis Chemical Modification (e.g., Esterification) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (MTT) characterization->anticancer western_blot Western Blot (NF-κB Pathway) anti_inflammatory->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: General experimental workflow for the development and evaluation of this compound derivatives.

nf_kb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases ManoylOxide This compound Derivative ManoylOxide->IKK inhibits ManoylOxide->NFkB inhibits translocation DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a versatile and potent class of natural product-inspired compounds with significant pharmacological potential. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with the potential for diverse synthetic modifications, make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers in the field, offering standardized methodologies and a comprehensive overview of the current state of knowledge. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their pharmacokinetic properties, and conducting in vivo studies to validate their therapeutic efficacy. The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

Manoyl Oxide Sequestration: A Technical Guide to Its Localization in Root Cork Oil Bodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthesis and subcellular localization of (13R)-manoyl oxide, a key labdane (B1241275) diterpenoid and the biosynthetic precursor to the pharmacologically significant compound, forskolin (B1673556). Found in the roots of Coleus forskohlii, the sequestration of this lipophilic molecule occurs within specialized organelles in a distinct root tissue layer. This document details the experimental evidence, quantitative distribution, and methodologies used to elucidate this biological process, offering a comprehensive resource for professionals in plant science and drug discovery.

Executive Summary

The production of forskolin, a potent activator of adenylate cyclase, is confined to the roots of Coleus forskohlii. Research has pinpointed its synthesis and accumulation to a highly specialized system within the outer protective layer of the root. The direct precursor, (13R)-manoyl oxide, is synthesized by a pair of diterpene synthases and is subsequently stored in high concentrations within oil bodies. These organelles, located in the root cork cells, serve as dedicated lipophilic compartments, effectively sequestering the cytotoxic diterpenoids away from other cellular machinery. This targeted accumulation within a specific tissue highlights a sophisticated metabolic engineering strategy in plants and presents a focused target for optimizing the production of these valuable compounds.

Biosynthesis and Subcellular Sequestration

The formation of (13R)-manoyl oxide and its subsequent storage is a highly compartmentalized process, both at the tissue and subcellular levels.

Tissue-Specific Localization

Analysis of various tissues of C. forskohlii reveals that (13R)-manoyl oxide and forskolin are almost exclusively found in the root. Further dissection of the root demonstrates that the highest concentrations are localized within the root cork (phellem), the outermost layer of the periderm.[1][2] Trace amounts may be detected in the stem, which corresponds with the occasional presence of similar oil-body-containing cells in stem cork tissue.[1]

The Role of Root Cork Oil Bodies

Within the specialized cork cells, the primary sites for manoyl oxide and forskolin accumulation are discrete, spherical organelles identified as oil bodies .[1][2] These structures, which appear as dense, oil-like droplets under microscopic examination, provide a lipophilic environment ideal for sequestering large quantities of hydrophobic secondary metabolites like diterpenoids.[3] This storage mechanism likely protects the plant from the potential cytotoxicity of high concentrations of these bioactive compounds.

Biosynthetic Pathway

The synthesis of the (13R)-manoyl oxide backbone from the general terpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPS).[2][3]

  • Step 1: A class II diTPS, CfTPS2 , catalyzes the protonation-initiated cyclization of GGPP to form an intermediate, (+)-copal-8-ol diphosphate (CPP).[2][3]

  • Step 2: A class I diTPS, CfTPS3 , subsequently removes the diphosphate group from CPP and facilitates a second cyclization to stereospecifically form (13R)-manoyl oxide .[2][3]

Gene expression profiling confirms that the genes encoding CfTPS2 and CfTPS3 are highly expressed in the root cork tissue, aligning with the localized accumulation of the final product.[4]

Manoyl_Oxide_Biosynthesis cluster_enzymes Enzymatic Conversion GGPP Geranylgeranyl diphosphate (GGPP) CPP (+)-Copal-8-ol diphosphate GGPP->CPP Cyclization MO (13R)-Manoyl Oxide CPP->MO Cyclization CfTPS2 CfTPS2 (Class II diTPS) CfTPS2->CPP CfTPS3 CfTPS3 (Class I diTPS) CfTPS3->MO

Caption: Biosynthesis of (13R)-Manoyl Oxide from GGPP.

Quantitative Data Presentation

The distribution of this compound and related diterpenoids is highly specific. While absolute quantification in specific organelles is technically challenging, relative distribution analysis and measurements in bulk tissue provide clear evidence of localized accumulation.

Table 1: Relative Distribution of this compound and Related Diterpenoids in C. forskohlii Tissues (Data synthesized from GC-MS analyses presented in Pateraki et al., 2014)

CompoundRoot CorkIsolated Oil BodiesRoot Cortex & SteleStemLeaves & Flowers
(13R)-Manoyl Oxide ++++++---
Miltiradiene++-+++
Abietadiene++++---
Dehydroabietadiene++++++++--

Legend: +++ High abundance; ++ Moderate abundance; + Low/Trace abundance; - Not detected.

Table 2: Forskolin Content in C. forskohlii Root Tissues (Data from multiple analytical studies)

TissueMethodForskolin Content (% dry weight)Reference
Dried RootHPLC0.3%Schaneberg & Khan, 2003[5]
Dried StemHPLC0.03%Schaneberg & Khan, 2003[5]
Dried Root (various germplasms)HPTLC0.046% - 0.187%Verma et al., 2016[6]

Experimental Protocols

The localization of this compound to root cork oil bodies was determined through a combination of tissue dissection, subcellular fractionation, and analytical chemistry.

Protocol 1: Isolation of Oil Bodies from Root Cork

This protocol is adapted from methodologies for organelle purification, optimized for the resilient nature of root cork tissue.

  • Tissue Preparation: Excise fresh roots from mature C. forskohlii plants. Thoroughly wash with deionized water to remove soil. Using a scalpel, carefully scrape away the outer brown cork layer.

  • Homogenization: Finely chop approximately 5-10 g of fresh root cork tissue. Transfer to a pre-chilled mortar and pestle with liquid nitrogen and grind to a fine powder.

  • Lysis & Filtration: Resuspend the frozen powder in 50 mL of ice-cold Grinding Buffer (50 mM HEPES pH 7.5, 10 mM KCl, 1 mM EDTA, 2 mM DTT, 0.4 M Sucrose). Homogenize further using a blender for 3 x 30-second bursts. Filter the homogenate through four layers of cheesecloth followed by a 100 µm nylon mesh to remove large debris.

  • Differential Centrifugation: Transfer the filtrate to centrifuge tubes and spin at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris.

  • Flotation Centrifugation: Carefully transfer the supernatant to a new tube. The low-density oil bodies will float. Centrifuge at 10,000 x g for 30 min at 4°C. The oil bodies will form a distinct white, fatty layer at the top.

  • Purification: Carefully remove the infranatant (aqueous layer) from below the oil body layer using a syringe. Resuspend the oil body layer in 20 mL of fresh Grinding Buffer and repeat the centrifugation (Step 5). Perform this washing step three times to ensure high purity.

  • Final Collection: After the final wash, collect the purified oil body layer for microscopic verification and metabolite extraction.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the method for extracting and quantifying the non-polar diterpenoid, this compound.

  • Sample Preparation: Use either dissected root cork tissue (approx. 100 mg fresh weight) or the purified oil body fraction (approx. 20 mg). Lyophilize the samples to dryness.

  • Extraction: To the dried sample, add 2 mL of n-hexane and an internal standard (e.g., 10 µg/mL 1-eicosene). Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath.

  • Clarification: Centrifuge the extract at 3,000 x g for 10 minutes. Carefully transfer the hexane (B92381) supernatant to a new glass vial, avoiding any pellet material.

  • Concentration: Evaporate the hexane under a gentle stream of nitrogen gas until the volume is reduced to approximately 100 µL.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

    • Column: Use a non-polar column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 15°C/min.

      • Ramp 2: Increase to 300°C at a rate of 25°C/min, hold for 5 minutes.

    • MS Detection: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

  • Identification: Identify (13R)-manoyl oxide based on its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., Wiley). Key identifying ions include m/z 275.[1]

Visualization of Workflows and Relationships

Experimental_Workflow cluster_tissue Tissue Processing cluster_fractionation Subcellular Fractionation cluster_analysis Chemical Analysis A C. forskohlii Root Collection B Dissection of Root Cork A->B C Homogenization & Lysis B->C F Hexane Extraction (for this compound) B->F Bulk Tissue Analysis D Differential Centrifugation C->D E Oil Body Purification D->E E->F G Methanol Extraction (for Forskolin) E->G H GC-MS Analysis F->H I LC-MS Analysis G->I Localization_Model cluster_cell Root Cork Cell cluster_plastid Plastid / ER cluster_oilbody Oil Body GGPP GGPP MO_Synth This compound Synthesis GGPP->MO_Synth Enzymes CfTPS2 / CfTPS3 Enzymes->MO_Synth MO_Stored This compound (Stored) MO_Synth->MO_Stored Transport & Sequestration

References

An In-depth Technical Guide to Diterpene Synthases in Manoyl Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diterpene synthases (diTPSs) involved in the biosynthesis of manoyl oxide, a key labdane (B1241275) diterpenoid and a precursor to pharmacologically significant compounds like forskolin. This document details the enzymatic pathway, presents quantitative data on enzyme activity, outlines detailed experimental protocols for enzyme characterization, and provides visual diagrams of the core biochemical and experimental processes.

Introduction to this compound Biosynthesis

This compound is a bicyclic diterpenoid characterized by a labdane skeleton and an ether bridge. The (13R)-manoyl oxide stereoisomer is of particular interest as it is the biosynthetic precursor to forskolin, a compound known for its wide range of pharmacological activities.[1][2] The biosynthesis of the labdane diterpene backbone is a multi-step process initiated from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). This process is catalyzed by two distinct classes of diterpene synthases: class II and class I diTPSs.[1][3][4]

  • Class II Diterpene Synthases: These enzymes initiate the cyclization of the linear GGPP substrate through a protonation-dependent mechanism. They catalyze the formation of a bicyclic intermediate, typically a copalyl diphosphate (CPP) derivative, forming the characteristic decalin core of labdane diterpenoids.[3] For this compound formation, this reaction is terminated by the capture of a water molecule, yielding a hydroxylated intermediate.[3][5]

  • Class I Diterpene Synthases: These enzymes act on the bicyclic intermediate produced by the class II diTPS. They catalyze the ionization of the diphosphate group, leading to a carbocation that undergoes further cyclization, in this case, an intramolecular quenching by the hydroxyl group to form the characteristic ether bridge of this compound.[2][5]

In the medicinal plant Coleus forskohlii, the stereospecific formation of (13R)-manoyl oxide is a well-characterized example of this enzymatic cascade.[1][3]

The this compound Biosynthetic Pathway

The formation of (13R)-manoyl oxide from GGPP is a two-step enzymatic sequence.

  • Step 1: Formation of Copal-8-ol Diphosphate. The pathway begins with the class II diTPS, CfTPS2, which cyclizes GGPP into the intermediate copal-8-ol diphosphate. This intermediate is also referred to as labd-13-en-8,15-diol diphosphate (LPP).[1][2][3][6]

  • Step 2: Formation of (13R)-Manoyl Oxide. The intermediate, copal-8-ol diphosphate, is then utilized by the class I diTPS, CfTPS3. This enzyme catalyzes a second cyclization reaction, resulting in the stereospecific formation of (13R)-manoyl oxide.[1][2][3]

This sequential action of a class II and a class I diTPS is a common strategy in plant specialized metabolism for generating diverse diterpenoid structures.

Manoyl_Oxide_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) C8olPP Copal-8-ol Diphosphate (LPP) GGPP->C8olPP CfTPS2 (Class II diTPS) Protonation, Cyclization, H₂O Capture MO (13R)-Manoyl Oxide C8olPP->MO CfTPS3 (Class I diTPS) Diphosphate Ionization, Heterocyclization Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Enzyme Assay cluster_2 Product Analysis Cloning 1. Gene Cloning into Expression Vector Expression 2. Heterologous Expression in E. coli Cloning->Expression Purification 3. Protein Purification (Affinity Chromatography) Expression->Purification Assay 4. In Vitro Assay (GGPP + Enzymes) Purification->Assay Extraction 5. Product Extraction (Hexane) Assay->Extraction GCMS 6. GC-MS Analysis Extraction->GCMS Analysis 7. Data Interpretation (Mass Spectra Library) GCMS->Analysis

References

Manoyl Oxide in Salvia and Cistus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of manoyl oxide in Salvia and Cistus species. It is designed to serve as a resource for researchers, scientists, and professionals in drug development interested in the potential applications of this bioactive diterpene.

Occurrence and Quantitative Data

This compound and its isomers are significant constituents of the essential oils and extracts of various species within the genera Salvia and Cistus. The concentration of these compounds can vary considerably depending on the species, geographical origin, and the specific part of the plant analyzed.

This compound in Cistus Species

Several Cistus species are notable for their high content of this compound and its derivatives. Quantitative data from various studies are summarized in Table 1. Cistus monspeliensis and Cistus creticus have been identified as particularly rich sources.[1][2][3][4] For instance, the essential oil of C. monspeliensis from Algeria was found to contain 28.6% of 13-epi-manoyl oxide.[1][2] Similarly, the essential oil of C. creticus subsp. eriocephalus from Sardinia showed a high amount of this compound and its isomer, totaling 70%.[3] In contrast, some species like Cistus albidus have been reported to lack labdane-type diterpenes such as this compound in some studies, while others report its presence, indicating significant chemotypic variability.[3][4][5]

Table 1: Quantitative Occurrence of this compound and its Isomers in Cistus Species

SpeciesPlant PartCompoundConcentration (%)Reference
Cistus monspeliensisAerial Parts13-epi-Manoyl oxide28.6[1][2]
Cistus creticus subsp. eriocephalusAerial PartsThis compound and its isomer70[3]
Cistus creticusLeavesThis compoundMajor component[6]
Cistus albidusLeavesThis compoundMajor component[5]
Cistus albidusFlowersThis compoundMajor component[5]
Cistus ladaniferLabdanumThis compound, epi-Manoyl oxideTraces[7][8]
This compound in Salvia Species

This compound is also present in some Salvia species, most notably in clary sage (Salvia sclarea).[9][10][11] It is considered a minor constituent of the essential oil compared to linalool (B1675412) and linalyl acetate.[10][11][12] One study on S. sclarea plants regenerated in vitro and grown in vivo reported this compound concentrations of 0.4% and 0.6%, respectively, in the essential oil.[10][11]

Table 2: Quantitative Occurrence of this compound and its Isomers in Salvia Species

SpeciesPlant Part / ConditionCompoundConcentration (%)Reference
Salvia sclareaAerial Parts (in vitro)This compound0.4[10][11]
Salvia sclareaAerial Parts (in vivo)This compound0.6[10][11]
Salvia sclareaAerial Parts (in vitro)13-epi-Manoyl oxide0.2[10][11]
Salvia sclareaAerial Parts (in vivo)13-epi-Manoyl oxide0.2[10][11]

Biosynthesis of this compound in Salvia sclarea

The biosynthesis of this compound in Salvia sclarea is part of the diterpene metabolic pathway. It originates from the cyclization of (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). This pathway also leads to the production of other related diterpenes like sclareol (B1681606) and manool. The proposed biosynthetic route involves the action of two key types of enzymes: class II diterpene synthases (diTPSs) and class I diTPSs.[9]

A class II diTPS catalyzes the initial protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate intermediate. Subsequently, a class I diTPS facilitates the ionization of the diphosphate ester and subsequent rearrangements and cyclizations to yield the final diterpene products, including this compound and 13-epi-manoyl oxide.[9]

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP_carbocation Labda-13-en-8-yl diphosphate carbocation GGPP->LPP_carbocation Class II diTPS LPP Labda-13-en-8-ol diphosphate (LPP) LPP_carbocation->LPP CPP (+)-Copalyl diphosphate (CPP) LPP_carbocation->CPP Sclareol Sclareol LPP->Sclareol Class I diTPS Manool Manool CPP->Manool Class I diTPS Manoyl_Oxide This compound Manool->Manoyl_Oxide Oxidation epi_Manoyl_Oxide 13-epi-Manoyl Oxide Manool->epi_Manoyl_Oxide Oxidation

Caption: Proposed biosynthetic pathway of this compound in Salvia sclarea.

Experimental Protocols

The extraction, isolation, and quantification of this compound from Salvia and Cistus species typically involve several key steps. The following sections detail common methodologies cited in the literature.

Extraction of Essential Oils

A prevalent method for extracting essential oils containing this compound is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus

  • Plant Material Preparation: Fresh or dried aerial parts (leaves, flowers, stems) of the plant are collected. The material is often chopped or ground to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus and heated. The distillation is typically carried out for 3-5 hours.[13]

  • Oil Collection: The steam and volatile compounds are condensed, and the essential oil, being less dense than water, separates and is collected in the graduated tube of the apparatus.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in sealed vials at 4°C in the dark to prevent degradation.[13]

Hydrodistillation_Workflow Plant_Material Plant Material (Aerial Parts) Hydrodistillation Hydrodistillation (Clevenger Apparatus, 3-5h) Plant_Material->Hydrodistillation Condensation Condensation Hydrodistillation->Condensation Separation Separation of Oil and Water Condensation->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Storage Storage (4°C, dark) Drying->Storage

Caption: General workflow for essential oil extraction by hydrodistillation.

Isolation of this compound

For the isolation of pure this compound from the crude extract or essential oil, chromatographic techniques are employed.

Protocol: Column Chromatography

  • Sample Preparation: The essential oil or a diethyl ether soluble fraction of a crude extract is prepared.[7][8]

  • Stationary Phase: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel 60.[7][8]

  • Elution: The sample is loaded onto the column and eluted with a gradient of solvents of increasing polarity. A common solvent system starts with n-hexane, gradually introducing ethyl acetate.[7]

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing this compound may require further purification using techniques like preparative TLC or reversed-phase column chromatography (e.g., RP-18).[7][8]

Quantification of this compound

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is the standard method for the identification and quantification of this compound in essential oils.

Protocol: GC-MS and GC-FID Analysis

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or dichloromethane).

  • GC Separation: An aliquot of the diluted sample is injected into the GC system. A capillary column with a non-polar stationary phase (e.g., HP-5MS, DB-5) is typically used. The oven temperature is programmed to ramp up gradually (e.g., from 60°C to 240°C) to separate the individual components of the oil.

  • Identification (GC-MS): The separated compounds are fragmented and their mass spectra are recorded. Identification is achieved by comparing the mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification (GC-FID): The relative percentage of each component is calculated from the GC peak areas using the normalization method, assuming an equal response factor for all compounds.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification cluster_results Results Essential_Oil Essential Oil Dilution Dilution in Solvent Essential_Oil->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry (MS) - Identification GC_Separation->MS_Detection FID_Detection Flame Ionization Detection (FID) - Quantification GC_Separation->FID_Detection Identification Compound Identification MS_Detection->Identification Quantification Relative Percentage Calculation FID_Detection->Quantification

Caption: Workflow for the analysis of this compound by GC-MS and GC-FID.

Conclusion

This guide has provided a detailed overview of the occurrence, biosynthesis, and analytical methodologies for this compound in Salvia and Cistus species. The quantitative data presented highlights the potential of certain species, particularly from the Cistus genus, as rich sources of this bioactive compound. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers and professionals in the field. Further research into the pharmacological properties and potential applications of this compound is warranted, given its significant presence in these traditionally used medicinal plants.

References

An In-Depth Technical Guide to the Spectroscopic Identification of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of manoyl oxide, a bicyclic labdane-type diterpenoid. This compound is a significant natural product, serving as a key precursor in the biosynthesis of pharmacologically important compounds like forskolin. This document outlines its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and relevant biochemical pathways.

Spectroscopic Data for this compound Identification

The unequivocal identification of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with mass spectrometry data. These techniques provide detailed information about the molecule's carbon skeleton, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the common diastereomer, (13R)-manoyl oxide, in deuterated chloroform (B151607) (CDCl₃). These values are crucial for comparing with experimental data obtained from an unknown sample.

Table 1: ¹H NMR Spectroscopic Data for (13R)-Manoyl Oxide (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
10.95, 1.65m-
21.45, 1.60m-
31.25, 1.55m-
50.90m-
61.50, 1.70m-
71.30, 1.80m-
91.10m-
111.40, 1.55m-
121.60, 1.85m-
145.85dd17.3, 10.7
154.98dd17.3, 1.2
154.92dd10.7, 1.2
161.25s-
170.80s-
180.85s-
190.88s-
200.78s-

Note: Due to the complexity of the aliphatic regions, some proton signals are reported as overlapping multiplets (m). Specific coupling constants for these multiplets are often determined using 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for (13R)-Manoyl Oxide (100 MHz, CDCl₃) [1][2]

PositionChemical Shift (δ, ppm)
139.2
218.5
342.2
433.5
555.8
620.1
737.8
874.5
956.5
1039.9
1115.8
1234.8
1373.0
14147.9
15110.3
1625.2
1724.5
1833.5
1921.5
2015.6
Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information regarding its molecular weight and fragmentation pattern, which is characteristic of the labdane (B1241275) diterpene skeleton.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₃₄O
Molecular Weight290.48 g/mol
Ionization ModeElectron Ionization (EI)
[M]⁺ (m/z)290
Key Fragment Ions (m/z)275 [M-CH₃]⁺, 257 [M-CH₃-H₂O]⁺, 204, 191, 177, 137

The fragmentation pattern is a key identifier. The initial loss of a methyl group (m/z 275) is a common feature in terpenoids. Subsequent loss of a water molecule (m/z 257) from the cyclic ether structure is also a characteristic fragmentation pathway for this compound and its isomers.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data for the identification of this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved through column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters: Acquire at least 16 scans with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio. Use a spectral width of 220-240 ppm and a relaxation delay of 2 seconds.

  • 2D NMR (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

Mass Spectrometry Protocol

1. Sample Preparation:

  • GC-MS: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • LC-MS: Prepare a solution of the sample (approximately 1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

3. LC-MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to aid ionization.

  • Mass Spectrometer (MS):

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Analysis: Perform full scan analysis to determine the molecular weight and tandem MS (MS/MS) to study the fragmentation pattern.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of various diterpenoids. Its formation from geranylgeranyl pyrophosphate (GGPP) involves a two-step cyclization process catalyzed by diterpene synthases.[4]

ManoylOxide_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate GGPP->CPP Class II Diterpene Synthase MO This compound CPP->MO Class I Diterpene Synthase

Caption: Biosynthesis of this compound from GGPP.

General Workflow for Natural Product Identification

The identification of a natural product like this compound from a biological source follows a logical workflow that integrates extraction, purification, and spectroscopic analysis.

NP_Identification_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_identification Structure Elucidation Biological_Source Biological_Source Crude_Extract Crude_Extract Biological_Source->Crude_Extract Solvent Extraction Fractions Fractions Crude_Extract->Fractions Chromatography Pure_Compound Pure_Compound Fractions->Pure_Compound Purification (HPLC) MS_Data MS_Data Pure_Compound->MS_Data Mass Spectrometry NMR_Data NMR_Data Pure_Compound->NMR_Data NMR Spectroscopy Structure_Hypothesis Structure_Hypothesis MS_Data->Structure_Hypothesis Molecular Formula & Fragmentation NMR_Data->Structure_Hypothesis Connectivity & Stereochemistry Identified_Compound Identified this compound Structure_Hypothesis->Identified_Compound Database Comparison

Caption: Workflow for this compound Identification.

References

Initial Studies on the Bioactivity of Manoyl Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane (B1241275) diterpenoid, has garnered significant interest within the scientific community due to its diverse and promising bioactive properties. This technical guide provides a comprehensive overview of the initial studies investigating the bioactivity of this compound and its derivatives. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the current, albeit nascent, state of research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate a deeper understanding and inspire further investigation into the therapeutic potential of this compelling natural product.

Bioactivity Profile of this compound and Its Derivatives

Preliminary research indicates that this compound and its synthetic derivatives possess a broad spectrum of biological activities, including antimicrobial, insecticidal, and antifungal properties. The following sections summarize the key findings in these areas.

Antimicrobial Activity

Studies have primarily focused on the antimicrobial effects of hemisynthetic derivatives of this compound. Research on ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. One study reported that a chloroethyl carbamidic ester derivative of ribenol exhibited the most potent and broad-spectrum antimicrobial activity among the tested compounds[1][2]. While these findings are promising, it is important to note that specific Minimum Inhibitory Concentration (MIC) values for the parent this compound compound are not yet extensively documented in the available literature, highlighting a critical area for future research.

Insecticidal Activity

The insecticidal potential of this compound derivatives has been investigated against agricultural pests. A study involving the polyphagous pest Spodoptera frugiperda revealed that a glycosylated derivative of this compound, 18-O-alpha-l-arabinopyranosylthis compound, when incorporated into a larval diet at a concentration of 100 ppm, resulted in pupal and adult malformations leading to death[3]. This suggests that this compound derivatives could serve as leads for the development of novel bio-insecticides.

Antifungal Activity

In addition to activity against pathogenic fungi as part of its broad antimicrobial profile, this compound has been identified as a significant component of essential oils with known antifungal properties. For instance, the essential oil of Juniperus oxycedrus leaves, which contains 12.34% this compound, has been shown to significantly inhibit the growth of nine plant pathogenic fungi. However, the specific contribution of this compound to this activity and its MIC values as a pure compound remain to be elucidated.

Quantitative Bioactivity Data

The following tables present a summary of the available quantitative data from initial bioactivity studies. It is crucial to interpret this data with the understanding that much of it pertains to derivatives of this compound or essential oils where it is a component.

Bioactivity Compound Test Organism/Assay Metric Value Reference
Insecticidal18-O-alpha-l-arabinopyranosylthis compoundSpodoptera frugiperdaConcentration100 ppm (in larval diet)[3]

Table 1: Summary of Insecticidal Activity Data.

Note: Further quantitative data, such as IC50 and MIC values for pure this compound across a range of bioactivities, is a significant gap in the current literature.

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the bioactivity screening of this compound. These protocols are based on established scientific practices and can be adapted for specific research needs.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound (dissolved in a suitable solvent). A solvent control disk is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, HepG2) are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value for NO production inhibition is calculated.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the study of this compound.

Biosynthesis_of_Manoyl_Oxide GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II Diterpene Synthase ManoylOxide This compound CPP->ManoylOxide Class I Diterpene Synthase

Biosynthesis of this compound.

Experimental_Workflow_for_Bioactivity_Screening cluster_extraction Source and Isolation cluster_assays Bioactivity Assays PlantSource Plant Source (e.g., Grindelia, Juniperus) Extraction Extraction PlantSource->Extraction Isolation Isolation of this compound Extraction->Isolation Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Isolation->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, LDH) Isolation->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO Production) Isolation->AntiInflammatory Insecticidal Insecticidal Assays Isolation->Insecticidal DataAnalysis Data Analysis (IC50, MIC, LC50) Antimicrobial->DataAnalysis Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Insecticidal->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

General Experimental Workflow.

Hypothetical_Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK_Activation MAPK Activation (ERK, JNK, p38) LPS->MAPK_Activation NFkB_Activation NF-κB Activation IKK->NFkB_Activation iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression MAPK_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production ManoylOxide This compound ManoylOxide->IKK Inhibition? ManoylOxide->MAPK_Activation Inhibition?

Hypothetical Anti-Inflammatory Signaling Pathway.

Conclusion and Future Directions

The initial studies on this compound and its derivatives reveal a promising landscape of bioactivities that warrant further in-depth investigation. The existing data, primarily on antimicrobial and insecticidal effects, suggests a potential for this compound to serve as a scaffold for the development of new therapeutic agents and agrochemicals. However, this technical guide also highlights significant knowledge gaps.

Future research should prioritize:

  • Comprehensive Bioactivity Screening of Pure this compound: Establishing a complete profile of the biological effects of the parent compound is essential. This includes determining specific IC50, LC50, and MIC values against a wider range of bacterial and fungal strains, cancer cell lines, and insect pests.

  • Elucidation of Mechanisms of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for rational drug design. Studies focusing on its effects on key inflammatory pathways, such as NF-κB and MAPK, are particularly warranted.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro results must be validated in animal models to assess the efficacy, safety, and pharmacokinetic profile of this compound.

By addressing these research priorities, the scientific community can unlock the full potential of this compound as a valuable natural product for pharmaceutical and agricultural applications.

References

Methodological & Application

Microbial Synthesis of Manoyl Oxide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Manoyl oxide is a labdane-type diterpenoid that serves as a crucial precursor for the synthesis of forskolin, a pharmacologically significant compound known for its ability to activate adenylyl cyclase. Traditional sourcing of this compound from its natural plant source, Coleus forskohlii, is often inefficient and unsustainable. Microbial fermentation has emerged as a promising alternative for the reliable and scalable production of this valuable intermediate. This document provides detailed protocols and application notes for the microbial synthesis of (13R)-manoyl oxide, focusing on engineered Saccharomyces cerevisiae as a production host.

Metabolic Pathway and Engineering Strategies

The heterologous production of (13R)-manoyl oxide in a microbial host requires the introduction of a two-step biosynthetic pathway from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This pathway involves two key enzymes originally identified from Coleus forskohlii:

  • Copal-8-ol diphosphate (B83284) synthase (CfTPS2): This class II diterpene synthase catalyzes the cyclization of GGPP to form copal-8-ol diphosphate.

  • This compound synthase (CfTPS3): This class I diterpene synthase subsequently converts copal-8-ol diphosphate into (13R)-manoyl oxide.[1][2]

To achieve high-titer production of this compound, metabolic engineering strategies in the host organism, typically S. cerevisiae, are essential. These strategies aim to increase the precursor supply and direct metabolic flux towards the target molecule. Key engineering targets include:

  • Upregulation of the Mevalonate (MVA) Pathway: Overexpression of key rate-limiting enzymes in the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate (FPP) synthase (ERG20), enhances the overall carbon flux towards isoprenoid biosynthesis.[3][4]

  • Enhancing the GGPP Pool: Increasing the availability of GGPP, the direct precursor to this compound, is critical. This can be achieved by overexpressing a GGPP synthase (such as Bts1p from S. cerevisiae or a heterologous synthase) and fusing it with FPP synthase (Erg20p) to channel FPP towards GGPP synthesis.[3][4]

  • Downregulation of Competing Pathways: To maximize the carbon flux towards this compound, competing pathways that drain the precursor pools should be downregulated. A primary target is the ergosterol (B1671047) biosynthesis pathway, which consumes FPP. This can be achieved by placing the squalene (B77637) synthase gene (ERG9) under the control of a repressible promoter.[3][4]

  • Optimization of Diterpene Synthase Expression: Expression of the heterologous enzymes, CfTPS2 and CfTPS3, needs to be optimized. This can involve codon optimization for the chosen host and removal of N-terminal plastid transit peptides to ensure proper localization and function in the microbial cytoplasm.[3][4]

Quantitative Data Summary

The following table summarizes the reported titers of (13R)-manoyl oxide from various microbial production platforms.

Microbial HostKey Genetic ModificationsCultivation MethodTiter (mg/L)Reference
Saccharomyces cerevisiaeExpression of CfTPS2 and CfTPS3Shake flask2.31[4]
Saccharomyces cerevisiaeOverexpression of tHMG1, ERG20; ERG9 regulation; Bts1p-Erg20p fusion; overexpression of truncated CfTPS2 and CfTPS3Shake flask328.15[3]
Saccharomyces cerevisiaeSame as above5 L Fed-batch Fermentation3000[3]
Escherichia coliExpression of GGPP synthase, CfTPS2, and CfTPS3Shake flask with mevalonolactone (B1676541) feeding~10[5]
Chlamydomonas reinhardtiiExpression of diterpene synthases and MEP pathway enzymesPhotobioreactor with in-situ extraction7.14 mg/L/day productivity[1]

Experimental Protocols

Protocol 1: Construction of this compound-Producing S. cerevisiae Strain

This protocol outlines the general steps for genetically engineering S. cerevisiae for this compound production. Specific gene sequences, promoters, and integration loci should be chosen based on the desired level of expression and strain background.

1. Plasmid Construction and Gene Cassette Assembly:

  • Synthesize codon-optimized versions of CfTPS2 and CfTPS3 from Coleus forskohlii. Truncate the N-terminal plastid transit peptides.
  • Clone the truncated tCfTPS2 and tCfTPS3 genes into yeast expression vectors under the control of strong constitutive promoters (e.g., PTEF1, PGPD).
  • Construct additional plasmids for overexpressing key genes in the MVA pathway (e.g., tHMG1, ERG20) and for downregulating competing pathways (e.g., placing ERG9 under a repressible promoter like PCTR3).
  • For enhancing the GGPP pool, create a fusion construct of Bts1p and a mutated Erg20p (F96C).
  • Incorporate appropriate auxotrophic markers (e.g., URA3, LEU2, HIS3, TRP1) for selection.

2. Yeast Transformation and Integration:

  • Transform the constructed plasmids/gene cassettes into a suitable S. cerevisiae host strain (e.g., CEN.PK2-1C) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
  • For stable expression, integrate the gene cassettes into the yeast genome at specific loci (e.g., using CRISPR-Cas9-mediated integration).
  • Select transformants on appropriate synthetic complete (SC) drop-out media.
  • Verify successful integration and expression by colony PCR, DNA sequencing, and RT-qPCR.

Protocol 2: Batch and Fed-Batch Fermentation

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose).
  • Incubate at 30°C with shaking at 220 rpm for 16-18 hours.[6]
  • Use the seed culture to inoculate a larger volume of YPD medium (e.g., 50 mL in a 250 mL shake flask) to an initial OD600 of 0.05.
  • Incubate at 30°C with shaking at 220 rpm for 24 hours.

2. Batch Fermentation (Shake Flask):

  • Inoculate 50 mL of fermentation medium (e.g., YPD with 40 g/L glucose) in a 250 mL shake flask with the seed culture to an initial OD600 of ~0.2.
  • Incubate at 30°C with vigorous shaking (220-250 rpm) for 96-120 hours.
  • To facilitate extraction, an organic overlay (e.g., 10% v/v dodecane) can be added to the culture to capture the secreted this compound.[1]

3. Fed-Batch Fermentation (5 L Bioreactor):

  • Prepare 3 L of initial batch fermentation medium in a 5 L bioreactor. A typical medium contains glucose (40 g/L), yeast extract, peptone, and essential salts.
  • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.
  • Control the fermentation parameters: Temperature at 30°C, pH at 5.5 (controlled with NH3·H2O), and dissolved oxygen (DO) above 20% (by adjusting agitation and aeration).
  • After the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feeding phase.
  • Prepare a concentrated feeding solution (e.g., 500 g/L glucose, yeast extract, peptone).
  • Feed the solution at a rate that maintains a low glucose concentration in the fermenter to avoid overflow metabolism. The feed rate can be adjusted based on the off-gas CO2 concentration or DO spikes.
  • Continue the fed-batch fermentation for 120-144 hours.

Protocol 3: Extraction and Quantification of this compound

1. Sample Preparation and Extraction:

  • If an organic overlay (e.g., dodecane) is used, separate the organic phase from the culture broth by centrifugation.
  • If no overlay is used, harvest the entire culture broth (e.g., 10 mL).
  • Add an equal volume of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to the culture broth.
  • Vortex vigorously for 5 minutes to extract the this compound.
  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.
  • Carefully collect the upper organic phase.
  • Add an internal standard (e.g., 1-eicosene (B165122) at a final concentration of 1 mg/L) to the organic extract for quantification.[7]
  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen if necessary.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Column: A non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness), is suitable.[8]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
  • Injection: 1 µL of the extract is injected in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp to 250°C at a rate of 10°C/min.
  • Hold at 250°C for 5 minutes.[8]
  • MS Detection:
  • Operate in electron ionization (EI) mode at 70 eV.
  • Scan mode: Scan a mass range of m/z 40-500 for identification.[8]
  • Selected Ion Monitoring (SIM) mode can be used for quantification for higher sensitivity and specificity. Monitor characteristic ions of this compound.
  • Identification: Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard or with published spectra.[7]
  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard with a fixed concentration of the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of this compound to the internal standard.

Visualizations

Caption: Engineered metabolic pathway for (13R)-manoyl oxide production in S. cerevisiae.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization (tCfTPS2, tCfTPS3) Plasmid_Construction Plasmid Construction & Pathway Engineering Gene_Synthesis->Plasmid_Construction Transformation Yeast Transformation & Integration Plasmid_Construction->Transformation Strain_Verification Strain Verification (PCR, Sequencing) Transformation->Strain_Verification Seed_Culture Seed Culture Preparation Strain_Verification->Seed_Culture Batch_Fermentation Batch / Fed-Batch Fermentation Seed_Culture->Batch_Fermentation Extraction Solvent Extraction (e.g., Hexane) Batch_Fermentation->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: Overall experimental workflow for microbial synthesis of this compound.

References

Heterologous Production of Manoyl Oxide: Application Notes and Protocols for E. coli and Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of manoyl oxide, a key diterpenoid intermediate, in two of the most widely used microbial chassis: Escherichia coli and Saccharomyces cerevisiae. This document outlines the biosynthetic pathway, metabolic engineering strategies, and experimental procedures to guide researchers in establishing and optimizing this compound production for applications in pharmaceuticals, fragrances, and food additives.

Introduction to this compound

This compound, specifically the (13R)-manoyl oxide isomer, is a labdane-type diterpenoid that serves as a crucial precursor for the synthesis of forskolin, a pharmacologically significant compound known for its ability to activate adenylyl cyclase.[1][2] The low abundance of these compounds in their native plant host, Coleus forskohlii, necessitates the development of efficient and scalable microbial production platforms.[3] Both E. coli and S. cerevisiae have been successfully engineered to produce this compound, offering distinct advantages and challenges.

Biosynthetic Pathway of (13R)-Manoyl Oxide

The heterologous production of (13R)-manoyl oxide relies on the expression of two key enzymes from C. forskohlii:

  • CfTPS2 (Class II diterpene synthase): Catalyzes the cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to form copal-8-ol diphosphate (B83284).[1][4]

  • CfTPS3 (Class I diterpene synthase): Converts copal-8-ol diphosphate into the stereospecific (13R)-manoyl oxide.[1][4]

The native metabolic pathways of the microbial hosts supply the precursor GGPP. In E. coli, GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway, while S. cerevisiae utilizes the mevalonate (B85504) (MVA) pathway.[5]

Manoyl_Oxide_Pathway cluster_ecoli E. coli (MEP Pathway) cluster_yeast Yeast (MVA Pathway) G3P Glyceraldehyde-3-phosphate MEP MEP Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP_DMAPP_Ecoli IPP & DMAPP MEP->IPP_DMAPP_Ecoli Multiple steps GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP_Ecoli->GGPP GGPS AcetylCoA Acetyl-CoA MVA MVA Pathway AcetylCoA->MVA IPP_DMAPP_Yeast IPP & DMAPP MVA->IPP_DMAPP_Yeast Multiple steps IPP_DMAPP_Yeast->GGPP GGPS CPP Copal-8-ol diphosphate GGPP->CPP CfTPS2 MO (13R)-Manoyl Oxide CPP->MO CfTPS3

Biosynthetic pathway for (13R)-manoyl oxide production in E. coli and S. cerevisiae.

Quantitative Data Summary

The following tables summarize the reported titers of (13R)-manoyl oxide achieved in engineered E. coli and S. cerevisiae.

Table 1: (13R)-Manoyl Oxide Production in Engineered E. coli

Strain EngineeringCulture ConditionsTiter (mg/L)Reference
Expression of AgGGPPS, CfTPS2, and CfTPS3 with MEP pathway optimizationShake flask10[5]
Co-transformation of three plasmids in KRX cellsOptimized cultivation>20 (from ~0.01 initially)[6]

Table 2: (13R)-Manoyl Oxide Production in Engineered S. cerevisiae

Strain EngineeringCulture ConditionsTiter (mg/L)Reference
Initial expression of CfTPS2 and CfTPS3Shake flask2.31[3][7]
Stepwise metabolic engineering (overexpression of tHMG1, ERG20, regulation of ERG9, Bts1p and Erg20F96Cp fusion, overexpression of tCfTPS2 and tCfTPS3)Shake flask328.15[3][7]
Engineered strain LZJ7Batch culture (40 g/L glucose)602.05[3]
Engineered strain LZJ7Fed-batch fermentation (5 L bioreactor)3000[3][7]
Production of 11β-hydroxy-manoyl oxide from this compound using a surrogate P450Shake flask21.2[2]

Experimental Protocols

Protocol 1: Heterologous Production of (13R)-Manoyl Oxide in E. coli

This protocol is based on the methods described by Nielsen et al. (2014).[5]

1. Strain and Plasmid Construction:

  • Host Strain: E. coli KRX.

  • Plasmids:

    • pGGPP: Expressing GGPP synthase (e.g., AgGGPPS from Abies grandis).

    • pMO: Expressing CfTPS2 and CfTPS3 from C. forskohlii.

    • pSyn: Plasmid for MEP pathway optimization (optional, for higher titers).

  • Gene Synthesis and Cloning: Synthesize codon-optimized versions of CfTPS2 and CfTPS3 for E. coli expression. Clone the genes into suitable expression vectors (e.g., pET-Duet and pCDF-Duet).

2. Cultivation and Induction:

  • Media: Use a defined medium supplemented with amino acids to support high-level protein synthesis.

  • Inoculation: Co-transform E. coli KRX with the expression plasmids. Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Production Culture: Inoculate 50 mL of defined medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression with an appropriate inducer (e.g., IPTG).

  • Incubation: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 48-72 hours with shaking (200-250 rpm).

3. Extraction and Analysis:

  • Extraction: Add an equal volume of a non-polar solvent (e.g., hexane (B92381) or dodecane) to the culture and shake vigorously for 1 hour.[6] Centrifuge to separate the phases and collect the organic layer.

  • Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound. Use an internal standard (e.g., 1-eicosene) for accurate quantification.

Protocol 2: High-Titer Production of (13R)-Manoyl Oxide in S. cerevisiae

This protocol is based on the strategies reported by Zhang et al. (2019).[3][7]

1. Strain and Plasmid Construction:

  • Host Strain: S. cerevisiae CEN.PK2-1C or a similar laboratory strain.

  • Metabolic Engineering Strategy:

    • Overexpression of MVA pathway genes: Overexpress truncated HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20).

    • Regulation of squalene (B77637) synthase: Downregulate ERG9 expression to redirect carbon flux towards GGPP. This can be achieved through promoter replacement or transcriptional repression.

    • Fusion protein: Express a fusion protein of GGPP synthase (Bts1p) and a mutant Erg20p (Erg20F96Cp) to enhance GGPP production.

    • Overexpression of diterpene synthases: Overexpress truncated versions of CfTPS2 and CfTPS3 (tCfTPS2 and tCfTPS3) where the N-terminal plastid transit peptides have been removed.

  • Gene Integration: Integrate the expression cassettes of the engineered pathway genes into the yeast genome for stable expression.

2. Shake Flask Cultivation:

  • Media: YPD medium (1% yeast extract, 2% peptone, 2% glucose).

  • Inoculation: Inoculate a single colony into 3 mL of YPD and grow overnight at 30°C.

  • Production Culture: Transfer the overnight culture to a 250 mL shake flask containing 30 mL of YPD to an initial OD600 of 0.05.

  • Biphasic Fermentation: Add 10% (v/v) dodecane (B42187) to the culture at 6 hours post-inoculation to capture the produced this compound.

  • Incubation: Incubate for 96 hours at 30°C with shaking at 220 rpm.[3]

3. Fed-Batch Fermentation:

  • Media: OYPD medium (4% glucose, 1% yeast extract, 2% peptone).

  • Inoculum Preparation: Prepare a pre-culture in a 500 mL shake-flask containing 100 mL of OYPD medium at 30°C and 220 rpm for 16 hours.[3]

  • Bioreactor Setup: Inoculate a 5 L bioreactor containing 2 L of OYPD medium with the pre-culture (10% v/v).

  • Fermentation Parameters:

    • Temperature: 30°C.

    • pH: Maintain at 5.5 using 5 N H2SO4 and NH3·H2O.

    • Aeration: 2 vvm.

  • Feeding Strategy: Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain a low glucose concentration and avoid ethanol (B145695) formation.

4. Extraction and Analysis:

  • Extraction: Extract the dodecane layer from the biphasic fermentation or perform a solvent extraction of the whole broth.

  • Analysis: Analyze the extract using GC-MS as described in Protocol 1.

Experimental Workflow Diagrams

E_coli_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis plasmid Plasmid Construction (pGGPP, pMO) transform E. coli Transformation plasmid->transform inoculate Inoculation & Overnight Growth transform->inoculate production Production Culture inoculate->production induction Induction (IPTG) production->induction extraction Solvent Extraction (Hexane/Dodecane) induction->extraction gcms GC-MS Analysis extraction->gcms

Experimental workflow for this compound production in E. coli.

Yeast_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_downstream Downstream Processing engineering Metabolic Engineering (MVA pathway, ERG9, etc.) integration Genomic Integration engineering->integration shake_flask Shake Flask Cultivation (Biphasic) integration->shake_flask fed_batch Fed-Batch Fermentation (Bioreactor) shake_flask->fed_batch Scale-up extraction Solvent Extraction fed_batch->extraction analysis GC-MS Analysis extraction->analysis

Experimental workflow for this compound production in S. cerevisiae.

Conclusion

The heterologous production of this compound in both E. coli and S. cerevisiae has been successfully demonstrated, with S. cerevisiae currently showing significantly higher reported titers. The choice of microbial host will depend on the specific research goals, available resources, and downstream applications. The protocols and data presented here provide a solid foundation for researchers to embark on the production of this compound and its valuable derivatives. Further optimization of metabolic pathways, fermentation processes, and downstream processing will continue to enhance the efficiency and economic viability of microbial this compound production.

References

Application Notes and Protocols for In-Situ Extraction of Manoyl Oxide from Microalgae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in-situ extraction of manoyl oxide from genetically engineered microalgae. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient recovery of this valuable diterpenoid.

Introduction

This compound is a labdane (B1241275) diterpenoid with significant potential in the pharmaceutical industry, notably as a precursor for the synthesis of forskolin, a potent activator of adenylyl cyclase. The use of genetically modified microalgae as photosynthetic green-cell factories offers a sustainable and scalable platform for this compound production. This protocol focuses on an in-situ extraction method, also known as extractive cultivation or milking, which allows for the continuous removal of the product from the culture medium. This approach minimizes product toxicity to the microalgal cells and simplifies downstream processing.

The primary method described here involves the use of a biocompatible organic solvent overlay, dodecane (B42187), which is in direct contact with the microalgae culture. An alternative, solvent-free method using functionalized silica (B1680970) microparticles is also presented as a promising approach to circumvent challenges associated with solvent use, such as emulsion formation.

Biosynthesis of this compound in Engineered Microalgae

The production of this compound in genetically engineered microalgae, such as Chlamydomonas reinhardtii, is achieved through the heterologous expression of specific diterpene synthases. These enzymes utilize precursors from the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to synthesize the target molecule.[1] Understanding this pathway is crucial for optimizing production strains and culture conditions.

ManoylOxide_Biosynthesis G3P Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway GGPP Geranylgeranyl diphosphate (GGPP) MEP_pathway->GGPP diTPS Diterpene Synthase(s) (heterologous) GGPP->diTPS Manoyl_Oxide This compound diTPS->Manoyl_Oxide

Caption: Biosynthetic pathway of this compound in engineered microalgae.

Experimental Protocols

Protocol 1: In-Situ Solvent Extraction using a Dodecane Overlay

This protocol describes the continuous extraction of this compound from a Chlamydomonas reinhardtii culture using a dodecane overlay.

Materials:

  • Genetically engineered Chlamydomonas reinhardtii strain capable of producing and secreting this compound (e.g., strain B2).[1]

  • Tris-Acetate-Phosphate (TAP) medium.[1]

  • n-Dodecane (biocompatible grade).

  • Photobioreactor or Erlenmeyer flasks for cultivation.

  • Shaking incubator with controlled temperature, light, and CO2.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Procedure:

  • Microalgae Cultivation:

    • Inoculate the engineered C. reinhardtii into TAP medium in a suitable photobioreactor or flask.

    • Cultivate the microalgae under controlled conditions (e.g., 25°C, 150 µmol m⁻² s⁻¹ light intensity, 16:8 h day-night cycle, and 0.2% CO2).[1]

  • In-Situ Extraction:

    • Once the culture has reached a desired cell density, gently add a layer of n-dodecane to the surface of the culture medium. A typical starting ratio is 1:10 (v/v) of dodecane to culture medium.

    • Continue the cultivation with the dodecane overlay. The secreted this compound will partition into the organic solvent phase.

  • Sampling and Analysis:

    • Periodically and carefully remove a sample from the upper dodecane layer for analysis.

    • Analyze the this compound concentration in the dodecane phase using GC-MS. A calibration curve with this compound standards should be used for quantification.[1]

  • Harvesting the Product:

    • The dodecane layer containing the extracted this compound can be periodically harvested and replaced with fresh dodecane for continuous extraction.

    • The harvested dodecane phase can be further processed for the purification of this compound.

InSitu_Solvent_Extraction_Workflow cluster_cultivation Microalgae Cultivation cluster_extraction In-Situ Extraction cluster_analysis Analysis & Harvesting Cultivation Cultivate engineered C. reinhardtii Add_Dodecane Add Dodecane Overlay Cultivation->Add_Dodecane Continuous_Cultivation Continue Cultivation Add_Dodecane->Continuous_Cultivation Sample_Dodecane Sample Dodecane Layer Continuous_Cultivation->Sample_Dodecane Harvest_Product Harvest Dodecane Phase Continuous_Cultivation->Harvest_Product GCMS_Analysis GC-MS Analysis Sample_Dodecane->GCMS_Analysis

Caption: Workflow for in-situ solvent extraction of this compound.

Protocol 2: Solvent-Free In-Situ Extraction using Functionalized Silica Microparticles

This protocol offers an alternative to solvent-based extraction, mitigating issues of emulsion formation and solvent toxicity.[2][3]

Materials:

  • Genetically engineered C. reinhardtii strain.

  • Culture medium (e.g., TAP).

  • Functionalized silica microparticles (e.g., C18-coated).[2]

  • Photobioreactor or flasks.

  • Shaking incubator.

  • Elution solvent (e.g., ethanol (B145695) or acetone).

  • GC-MS for analysis.

Procedure:

  • Microalgae Cultivation:

    • Cultivate the engineered microalgae as described in Protocol 1.

  • In-Situ Adsorption:

    • Introduce the C18-functionalized silica microparticles into the culture at a predetermined ratio (e.g., optimized particle-to-culture volume ratio).[2]

    • Continue the cultivation, allowing the secreted this compound to adsorb onto the surface of the microparticles.

  • Harvesting of Microparticles:

    • Periodically harvest the silica microparticles from the culture through simple filtration or gentle centrifugation.

  • Elution of this compound:

    • Wash the harvested microparticles with a suitable elution solvent (e.g., ethanol or acetone) to desorb the this compound.

    • Multiple elution steps may be necessary for complete recovery.[2]

  • Analysis and Particle Reuse:

    • Analyze the this compound concentration in the eluate using GC-MS.

    • The silica microparticles can be washed, dried, and reused for subsequent extraction cycles.[2]

Data Presentation

The following table summarizes quantitative data from studies on this compound production and extraction from microalgae.

Microalgae StrainCultivation MethodExtraction MethodProductivityReference
C. reinhardtii (B2)Batch, Erlenmeyer flasksDodecane Overlay6.7 mg/L/day[1][4]
C. reinhardtiiContinuous, PhotobioreactorDodecane OverlayUp to 6.7 mg/L/day[1]
C. reinhardtiiBatch, Erlenmeyer flasksDodecane Overlay1.8 mg this compound / g dry biomass / day[4]
C. reinhardtiiContinuous, 400 mL PhotobioreactorDodecane Overlay1.8 mg this compound / g dry biomass / day[4]
C. reinhardtiiContinuous, 1.8 L PhotobioreactorDodecane Overlay0.76 mg this compound / g dry biomass / day[4]

General Considerations for Extraction of Intracellular Metabolites

While the in-situ methods are designed to capture secreted this compound, a fraction may remain within the microalgal cells. For complete recovery or for strains that do not efficiently secrete the product, cell disruption followed by solvent extraction is necessary. A variety of cell disruption techniques can be employed, each with its own advantages and efficiencies depending on the microalgal species.[5][6][7]

Common Cell Disruption Methods:

  • Mechanical: Bead beating, ultrasonication, high-pressure homogenization.[6][7]

  • Non-Mechanical: Microwave irradiation, osmotic shock, enzymatic lysis, acid/alkali treatment.[5][8]

Following cell disruption, a solvent system such as chloroform:methanol is typically used for the extraction of lipids and other hydrophobic compounds like this compound.[7][8]

Troubleshooting

  • Emulsion Formation (Protocol 1): If emulsions form at the dodecane-culture interface, reduce the agitation speed or consider using the solvent-free method (Protocol 2).

  • Low Yield:

    • Optimize culture conditions (light, temperature, nutrients) to enhance this compound biosynthesis.

    • Ensure efficient mixing to facilitate the transfer of this compound to the extraction phase.

    • For Protocol 2, optimize the particle-to-culture ratio and the number of elution steps.[2]

  • Cell Viability: Monitor cell health and viability, as high concentrations of the product or the extraction solvent can be toxic. Adjust the frequency of harvesting the product-laden solvent or particles.

References

Application Notes and Protocols for the Chemical Synthesis of Manoyl Oxide and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of manoyl oxide and its C-13 epimer, primarily from the readily available labdane (B1241275) diterpene, sclareol (B1681606). The protocols are intended to offer reproducible methods for obtaining these valuable chiral building blocks, which are precursors to a variety of bioactive molecules, including forskolin (B1673556) and ambrox.

Introduction

This compound and its epimers are naturally occurring diterpenoids that have garnered significant interest in synthetic and medicinal chemistry. Their rigid tricyclic core makes them attractive scaffolds for the development of new therapeutic agents. The stereochemistry at various positions, particularly at C-13, can significantly influence their biological activity. Therefore, stereoselective synthesis of these compounds is of paramount importance. The following sections detail established protocols for the synthesis of this compound and 13-epi-manoyl oxide, summarize quantitative data, and provide visual workflows of the synthetic processes.

Data Presentation: Synthesis of this compound and 13-epi-Manoyl Oxide from Sclareol

The following table summarizes the quantitative data from two key synthetic methods for converting sclareol to this compound and its 13-epimer.

MethodReagents and ConditionsStarting MaterialProduct(s)Ratio (this compound : 13-epi-Manoyl Oxide)Yield (%)Reference
Cerium (IV) Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated CyclizationCAN, CH₃CN, 10 hours at room temperature.SclareolThis compound and 13-epi-Manoyl Oxide5 : 2~95% (conversion)[1][2]
Low-Temperature Superacidic CyclizationFSO₃H, CH₂Cl₂-iPrNO₂ (2:1), -95°C, 15 min; then 30% aq. KOH.Sclareol13-epi-Manoyl Oxide and this compound1 : 960% (isolated)[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cerium (IV) Ammonium Nitrate (CAN) Mediated Cyclization

This protocol favors the formation of this compound over its 13-epimer.[1][2][3]

Materials:

Procedure:

  • Dissolve sclareol in acetonitrile in a round-bottom flask.

  • To this solution, add cerium (IV) ammonium nitrate.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate this compound and 13-epi-manoyl oxide.

Protocol 2: Selective Synthesis of 13-epi-Manoyl Oxide via Low-Temperature Superacidic Cyclization

This protocol is highly selective for the formation of 13-epi-manoyl oxide.[1][2]

Materials:

  • Sclareol

  • Fluorosulfonic acid (FSO₃H)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Isopropyl nitrate (iPrNO₂)

  • 30% aqueous potassium hydroxide (B78521) (KOH) solution

  • Petroleum ether and Ethyl acetate for chromatography

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of sclareol in a 2:1 mixture of dichloromethane and isopropyl nitrate.

  • In a separate flask, prepare a solution of fluorosulfonic acid in isopropyl nitrate.

  • Cool the fluorosulfonic acid solution to -95°C in a suitable cooling bath (e.g., acetone/liquid nitrogen).

  • To the cold, stirred solution of fluorosulfonic acid, add the sclareol solution in one batch.

  • Stir the reaction mixture at -95°C for 15 minutes.

  • Quench the reaction by carefully adding 30% aqueous KOH solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • The crude product, containing a mixture of manoyl oxides, is then purified by column chromatography on silica gel using a gradient of petroleum ether-ethyl acetate.[2]

  • Further purification of 13-epi-manoyl oxide can be achieved by recrystallization.

Synthesis of 2- and 3-epi-Manoyl Oxides

Detailed experimental protocols for the direct chemical synthesis of 2-epi-manoyl oxide and 3-epi-manoyl oxide from sclareol were not prominently available in the reviewed literature. The synthesis of these specific epimers may require multi-step synthetic routes or the use of different starting materials. Research into the microbial hydroxylation of the this compound skeleton has shown the potential to introduce hydroxyl groups at various positions, including C-2 and C-3, which could then potentially be converted to the desired epimers through stereoselective reactions.

Mandatory Visualizations

Synthetic Pathways from Sclareol

Sclareol_to_Manoyl_Oxides cluster_can CAN-mediated Cyclization Sclareol Sclareol Manoyl_Oxide This compound Sclareol->Manoyl_Oxide CAN, CH3CN, rt, 10h (5:2 ratio) Sclareol->Manoyl_Oxide Epi_Manoyl_Oxide 13-epi-Manoyl Oxide Sclareol->Epi_Manoyl_Oxide Sclareol->Epi_Manoyl_Oxide FSO3H, -95°C, 15min (1:9 ratio)

Caption: Synthetic routes from sclareol to this compound and its 13-epimer.

Experimental Workflow for the Synthesis of 13-epi-Manoyl Oxide

Workflow_13_epi_Manoyl_Oxide start Start: Sclareol dissolve Dissolve Sclareol in CH2Cl2/iPrNO2 start->dissolve react Add Sclareol Solution & React for 15 min dissolve->react prepare_acid Prepare FSO3H in iPrNO2 cool Cool Acid Solution to -95°C prepare_acid->cool cool->react quench Quench with aq. KOH react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify recrystallize Recrystallization purify->recrystallize end End: Pure 13-epi-Manoyl Oxide recrystallize->end

Caption: Experimental workflow for the selective synthesis of 13-epi-manoyl oxide.

Logical Relationship of this compound and its Epimers

Caption: Relationship between this compound and its potential epimers.

References

Synthesis of Ambrox from Manoyl Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrox, a highly valued fragrance compound, is a key component in the perfume industry, prized for its unique ambergris-like scent and excellent fixative properties. While traditionally sourced from ambergris, a metabolic product of sperm whales, ethical and sustainability concerns have driven the development of synthetic routes. One such pathway utilizes the naturally occurring diterpene, (-)-manoyl oxide, as a starting material. Manoyl oxide can be isolated from the oleoresin and essential oils of various pine and fir trees.[1] This document provides detailed application notes and experimental protocols for the multi-step chemical synthesis of an ambroxide, specifically 8α,12-epoxy-13,14,15,16-tetranorlabdane, from (-)-manoyl oxide. The described pathway involves a series of chemical transformations with a reported overall yield of approximately 17%.[1]

Reaction Pathway Overview

The synthesis of 8α,12-epoxy-13,14,15,16-tetranorlabdane from (-)-manoyl oxide proceeds through a four-step sequence:

  • Oxidative Cleavage: The vinyl group of (-)-manoyl oxide is cleaved, typically via ozonolysis, to form a ketone intermediate.

  • Baeyer-Villiger Oxidation: The resulting ketone undergoes oxidation to yield an epimeric lactone.

  • Reduction to Diol: The lactone is subsequently reduced to the corresponding 13,14,15,16-tetranorlabdane 8α,12-diol.

  • Dehydrative Cyclization: The final step involves an acid-catalyzed dehydration of the diol to form the target cyclic ether, 8α,12-epoxy-13,14,15,16-tetranorlabdane.

G ManoylOxide (-)-Manoyl Oxide Ketone Intermediate Ketone ManoylOxide->Ketone Oxidative Cleavage (e.g., Ozonolysis) Lactone Epimeric Lactone Ketone->Lactone Baeyer-Villiger Oxidation Diol 13,14,15,16-Tetranorlabdane 8α,12-diol Lactone->Diol Reduction Ambrox 8α,12-Epoxy-13,14,15,16-tetranorlabdane (Ambrox Derivative) Diol->Ambrox Dehydrative Cyclization

Caption: Chemical synthesis pathway from (-)-Manoyl Oxide to an Ambrox derivative.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are representative yields and may vary based on experimental conditions and scale.

Step No.ReactionStarting MaterialProductRepresentative Yield (%)
1Oxidative Cleavage(-)-Manoyl OxideIntermediate Ketone~85-95%
2Baeyer-Villiger OxidationIntermediate KetoneEpimeric Lactone~70-80%
3ReductionEpimeric Lactone13,14,15,16-Tetranorlabdane 8α,12-diol~80-90%
4Dehydrative Cyclization13,14,15,16-Tetranorlabdane 8α,12-diol8α,12-Epoxy-13,14,15,16-tetranorlabdane~80-85%
Overall Total Synthesis (-)-Manoyl Oxide 8α,12-Epoxy-13,14,15,16-tetranorlabdane ~17%

Experimental Protocols

The following protocols are representative procedures for the synthesis of 8α,12-epoxy-13,14,15,16-tetranorlabdane from (-)-manoyl oxide. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

G cluster_prep Preparation and Setup cluster_reaction Reaction Steps cluster_purification Purification and Analysis Start Dissolve this compound in Solvent Step1 Step 1: Oxidative Cleavage (Ozonolysis) Start->Step1 Purify1 Work-up & Purification of Ketone Step1->Purify1 Step2 Step 2: Baeyer-Villiger Oxidation Purify2 Work-up & Purification of Lactone Step2->Purify2 Step3 Step 3: Reduction to Diol Purify3 Work-up & Purification of Diol Step3->Purify3 Step4 Step 4: Dehydrative Cyclization Purify4 Final Purification of Ambrox Derivative Step4->Purify4 Purify1->Step2 Purify2->Step3 Purify3->Step4 Analysis Characterization (NMR, MS, etc.) Purify4->Analysis

Caption: Experimental workflow for the synthesis of an Ambrox derivative.

Step 1: Oxidative Cleavage of (-)-Manoyl Oxide to the Intermediate Ketone

Principle: Ozonolysis is a common method for cleaving carbon-carbon double bonds. In this step, the vinyl group of this compound is cleaved to form a ketone.

Materials:

  • (-)-Manoyl oxide

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generator

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a gas inlet tube and a magnetic stir bar

  • Drying tube

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (-)-manoyl oxide (1.0 equiv) in a mixture of anhydrous DCM and MeOH (e.g., 95:5 v/v) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add dimethyl sulfide (DMS) (1.5 equiv) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir for several hours or overnight.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ketone.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure intermediate ketone.

Step 2: Baeyer-Villiger Oxidation of the Intermediate Ketone to the Epimeric Lactone

Principle: The Baeyer-Villiger oxidation converts a ketone to an ester or, in the case of a cyclic ketone, a lactone, using a peroxyacid.

Materials:

  • Intermediate ketone from Step 1

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃), solid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the intermediate ketone (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Add solid sodium bicarbonate (2.0 equiv) to the solution to act as a buffer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite to destroy excess peroxyacid.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x volume of organic layer) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the epimeric lactone.

Step 3: Reduction of the Epimeric Lactone to 13,14,15,16-Tetranorlabdane 8α,12-diol

Principle: The lactone is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

Materials:

  • Epimeric lactone from Step 2

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and a reflux condenser

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the epimeric lactone (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Alternatively, quench by the careful addition of ethyl acetate followed by a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to obtain the pure 13,14,15,16-tetranorlabdane 8α,12-diol.

Step 4: Dehydrative Cyclization to 8α,12-Epoxy-13,14,15,16-tetranorlabdane

Principle: An acid-catalyzed intramolecular dehydration of the diol leads to the formation of the cyclic ether, which is the target ambrox derivative.

Materials:

  • 13,14,15,16-Tetranorlabdane 8α,12-diol from Step 3

  • Anhydrous toluene (B28343) or benzene (B151609)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus (optional)

  • Rotary evaporator

  • Silica gel for column chromatography or recrystallization solvent

Procedure:

  • Dissolve the diol (1.0 equiv) in anhydrous toluene in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equiv).

  • Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or by recrystallization from a suitable solvent (e.g., hexane) to afford the final product, 8α,12-epoxy-13,14,15,16-tetranorlabdane.

Safety Precautions

  • Ozone: Ozone is a toxic and powerful oxidizing agent. Ozonolysis should be performed in a well-ventilated fume hood, and any excess ozone should be quenched properly.

  • m-CPBA: Peroxyacids are potentially explosive and should be handled with care. Avoid friction and shock. Store in a refrigerator.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

  • Solvents: Dichloromethane, tetrahydrofuran, diethyl ether, toluene, and benzene are flammable and/or toxic. Handle them in a fume hood and avoid inhalation or skin contact.

References

Application Notes and Protocols for the Biotransformation of Manoyl Oxide Using Filamentous Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of manoyl oxide, a diterpenoid with a significant role as a precursor to the pharmacologically active compound forskolin, using various filamentous fungi.[1] This biocatalytic approach offers a powerful tool for the regio- and stereoselective hydroxylation of the this compound skeleton, leading to the generation of novel, polyoxygenated derivatives with potential biological activities.[1] Such modifications are often challenging to achieve through conventional chemical synthesis.

Introduction to Fungal Biotransformation of this compound

Filamentous fungi are well-established biocatalysts for the transformation of a wide range of natural products, including terpenoids. Their enzymatic machinery, particularly cytochrome P450 monooxygenases, can introduce hydroxyl groups at specific positions on the substrate molecule.[2][3][4] The biotransformation of this compound and its derivatives has been successfully demonstrated using several fungal species, including Fusarium moniliforme, Rhizopus nigricans, and Mucor plumbeus. These transformations primarily yield hydroxylated products, but other reactions such as epoxidation of the vinyl group, oxidation of hydroxyl groups to ketones, and reduction of ketones to hydroxyls have also been observed.[5]

The resulting polyoxygenated this compound derivatives are of significant interest to the pharmaceutical industry due to their potential for novel biological activities. By modifying the structure of this compound, it is possible to explore structure-activity relationships and develop new therapeutic agents.

Quantitative Data Summary

The following tables summarize the reported biotransformation products of various this compound derivatives by different filamentous fungi. It is important to note that yields can vary significantly based on the specific substrate, fungal strain, and experimental conditions.

Table 1: Biotransformation of ent-13-epi-Manoyl Oxide Derivatives by Rhizopus nigricans

SubstrateProduct(s)Yield (%)Reference
ent-6α,18-diacetoxy-16-hydroxy-13-epi-manoyl oxide20-hydroxy derivative-[6]
ent-3β-hydroxy derivative-[6]
(14S)-spiro derivative-[6]
ent-6α,18-diacetoxy-16-hydroxythis compoundent-11β-hydroxy derivative-[6]
(14R)-spiro derivative-[6]

Table 2: Biotransformation of ent-13-epi-Manoyl Oxide Derivatives by Fusarium moniliforme

SubstrateProduct(s)Yield (%)Reference
ent-3β,12α-dihydroxy-13-epi-manoyl oxideRegioselective oxidation of C-3 hydroxyl and ent-7β-hydroxylation-[5]
Methyl (13R)-ent-16-hydroxy-8α,13-epoxylabd-14-en-18-oateent-1β-hydroxy derivative-[7]
Methyl (13S)-ent-16-hydroxy-8α,13-epoxylabd-14-en-18-oateent-1β-hydroxy derivative-[7]

Table 3: Biotransformation of this compound Derivatives by Mucor plumbeus

SubstrateProduct(s)Yield (%)Reference
Jhanol (18-hydroxythis compound)2α-hydroxy, 6β-hydroxy, 1α-hydroxy, 11α-hydroxy, 11β-hydroxy derivatives-
Jhanidiol (1β,18-dihydroxythis compound)Epoxidation of the vinyl group, 2α-hydroxy, 3β-hydroxy derivatives-
1-oxo-jhanol (1-oxo-18-hydroxythis compound)6β-hydroxy, epoxidation of the vinyl group, 2α, 2β, 3α, 3β, 11β-hydroxy derivatives-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biotransformation of this compound.

Protocol 1: Fungal Culture Preparation

1.1. Media Preparation

  • Potato Dextrose Agar (PDA) for solid cultures:

    • Potato infusion: 200 g/L

    • Dextrose: 20 g/L

    • Agar: 20 g/L

    • Adjust pH to 5.6 ± 0.2.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Potato Dextrose Broth (PDB) for liquid cultures:

    • Potato infusion: 200 g/L

    • Dextrose: 20 g/L

    • Adjust pH to 5.1 ± 0.2.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Sabouraud Dextrose Agar (SDA) for fungal isolation and cultivation:

    • Dextrose: 40 g/L

    • Peptone: 10 g/L

    • Agar: 20 g/L

    • Adjust pH to 5.6.

    • Sterilize by autoclaving at 121°C for 15 minutes.[8]

1.2. Inoculum Preparation

  • Grow the desired filamentous fungus (e.g., Fusarium moniliforme, Rhizopus nigricans, Mucor plumbeus) on PDA plates at 25-28°C for 7-10 days, or until sporulation is observed.

  • Prepare a spore suspension by adding sterile 0.85% saline solution containing 0.1% Tween 80 to the mature fungal plate.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

  • Use this spore suspension to inoculate the liquid culture medium for biotransformation.

Fungal_Culture_Preparation cluster_0 Fungal Stock cluster_1 Inoculum Development cluster_2 Liquid Culture stock Fungal Strain on PDA Slant plate Streaking on PDA Plate stock->plate Aseptic Transfer incubation Incubation (7-10 days, 25-28°C) plate->incubation spore_suspension Spore Suspension Preparation incubation->spore_suspension inoculation Inoculation of PDB Medium spore_suspension->inoculation 1x10^7 spores/mL growth Incubation with Shaking inoculation->growth

Fungal Culture Preparation Workflow
Protocol 2: Biotransformation of this compound

  • Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the prepared fungal spore suspension.

  • Incubate the culture at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours to allow for sufficient mycelial growth.

  • Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). The final concentration of the solvent in the culture should not exceed 1% (v/v) to avoid toxicity to the fungus.

  • Add the this compound solution to the fungal culture to a final concentration of 100-500 mg/L.

  • Continue the incubation under the same conditions for an additional 7-14 days.

  • Monitor the biotransformation process by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Include two sets of controls: one with the fungus but without this compound, and another with this compound in the sterile medium without the fungus.

Biotransformation_Workflow cluster_0 Pre-culture cluster_1 Biotransformation cluster_2 Analysis cluster_3 Harvesting inoculation Inoculate PDB with Fungal Spores growth Incubate (48-72h, 25-28°C, 150-200 rpm) inoculation->growth substrate_addition Add this compound Solution growth->substrate_addition incubation Incubate (7-14 days) substrate_addition->incubation sampling Periodic Sampling incubation->sampling harvest Harvest Culture incubation->harvest After 7-14 days analysis TLC/HPLC Analysis sampling->analysis

Biotransformation Experimental Workflow
Protocol 3: Extraction and Purification of Biotransformation Products

  • After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction from Culture Broth:

    • Extract the culture filtrate three times with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelium:

    • Wash the mycelium with distilled water.

    • Homogenize the mycelium in a solvent like acetone (B3395972) or methanol.

    • Filter the homogenate and evaporate the solvent from the filtrate to obtain the crude extract.

  • Purification:

    • Subject the crude extracts to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

    • Monitor the fractions by TLC.

    • Combine fractions containing the desired products and further purify them using preparative HPLC if necessary.

  • Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Extraction_Purification_Workflow start Fungal Culture after Biotransformation filtration Filtration / Centrifugation start->filtration broth Culture Broth filtration->broth mycelium Mycelium filtration->mycelium broth_extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) broth->broth_extraction mycelium_extraction Solvent Extraction (e.g., Acetone) mycelium->mycelium_extraction crude_extract_broth Crude Extract (from Broth) broth_extraction->crude_extract_broth crude_extract_mycelium Crude Extract (from Mycelium) mycelium_extraction->crude_extract_mycelium combine_extracts Combine Crude Extracts crude_extract_broth->combine_extracts crude_extract_mycelium->combine_extracts column_chromatography Silica Gel Column Chromatography combine_extracts->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc hplc Preparative HPLC (if needed) tlc->hplc Pool Fractions purified_product Purified Biotransformation Product tlc->purified_product Pool Fractions (if pure) hplc->purified_product characterization Spectroscopic Characterization (NMR, MS) purified_product->characterization

Extraction and Purification Workflow

Signaling Pathways and Enzymology

The hydroxylation of this compound by filamentous fungi is primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[2][3][4] These enzymes are part of a larger metabolic pathway that modifies xenobiotics and secondary metabolites. The general mechanism involves the activation of molecular oxygen and its insertion into a C-H bond of the substrate.

P450_Catalytic_Cycle P450_Fe3 P450-Fe³⁺ (Resting State) Substrate_Binding Substrate (this compound) Binding P450_Fe3->Substrate_Binding P450_Fe3_S P450-Fe³⁺-Substrate Complex Substrate_Binding->P450_Fe3_S Reduction1 First Electron Transfer (from NADPH via CPR) P450_Fe3_S->Reduction1 P450_Fe2_S P450-Fe²⁺-Substrate Complex Reduction1->P450_Fe2_S O2_Binding O₂ Binding P450_Fe2_S->O2_Binding P450_Fe2_O2_S P450-Fe²⁺-O₂-Substrate Complex O2_Binding->P450_Fe2_O2_S Reduction2 Second Electron Transfer (from NADPH via CPR) P450_Fe2_O2_S->Reduction2 P450_Fe3_OOH_S P450-Fe³⁺-(OOH)⁻-Substrate Complex Reduction2->P450_Fe3_OOH_S Protonation Protonation & H₂O release P450_Fe3_OOH_S->Protonation P450_FeO_S [P450-Fe⁴⁺=O]²⁺-Substrate Complex (Compound I) Protonation->P450_FeO_S Hydroxylation Substrate Hydroxylation P450_FeO_S->Hydroxylation Product_Release Product (Hydroxylated this compound) Release Hydroxylation->Product_Release Product_Release->P450_Fe3 Regeneration

Cytochrome P450 Catalytic Cycle

The regioselectivity of the hydroxylation is determined by the specific isozyme of cytochrome P450 expressed by the fungus and the stereochemistry of the this compound derivative. The expression of these enzymes can be influenced by various factors, including the composition of the culture medium and the presence of inducers.

Conclusion

The biotransformation of this compound using filamentous fungi is a valuable strategy for generating novel, polyoxygenated diterpenoids. The protocols outlined in these application notes provide a framework for conducting such experiments. Researchers can further optimize these protocols by screening different fungal species, varying culture conditions, and employing metabolic engineering strategies to enhance the production of desired compounds. The resulting derivatives can then be evaluated for their biological activities, potentially leading to the discovery of new drug candidates.

References

Application Notes and Protocols for Manoyl Oxide Production in Photobioreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of manoyl oxide production using genetically engineered microalgae, specifically Chlamydomonas reinhardtii, in photobioreactors. The information is compiled from recent research to facilitate the successful implementation of this bioproduction system.

Introduction

This compound is a diterpenoid of significant interest due to its potential as a precursor for the synthesis of forskolin, a compound with various pharmaceutical applications. The use of photosynthetic microorganisms like Chlamydomonas reinhardtii as a production platform offers a sustainable and scalable alternative to traditional chemical synthesis or extraction from plant sources. This document outlines the necessary equipment, materials, and procedures for cultivating genetically modified C. reinhardtii in a photobioreactor and for the subsequent extraction and quantification of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental setups for this compound production to provide a baseline for expected yields and operational parameters.

ParameterValueExperimental SystemReference
This compound Productivity 6.7 mg/g dry biomass/dayBatch culture in Erlenmeyer flasks with dodecane (B42187) overlay[1]
1.8 mg/g dry biomass/day400 mL flat panel photobioreactor with continuous extraction[1]
0.76 mg/g dry biomass/day1.8 L flat panel photobioreactor with continuous extraction[1]
up to 6.7 mg/L/dayBench-scale photobioreactors with continuous production/extraction[2]
9-hydroxy-Manoyl Oxide Productivity 1.8 mg/g dry biomass/dayBatch culture in Erlenmeyer flasks with dodecane overlay[1]
0.40 mg/g dry biomass/day400 mL flat panel photobioreactor with continuous extraction[1]
0.17 mg/g dry biomass/day1.8 L flat panel photobioreactor with continuous extraction[1]
Light Intensity 150 µmol m⁻² s⁻¹Inoculum production and initial cultivation[2]
318 or 636 µmol m⁻² s⁻¹Low and high light conditions for production[2]
CO₂ Concentration 0.2%Inoculum production[2]
Temperature 25 °CCultivation[2]
Cell Death Rate 7 - 9%Overall continuous production and extraction process[1]

Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of this compound production.

Preparation of TAP Medium

Tris-Acetate-Phosphate (TAP) medium is commonly used for the cultivation of C. reinhardtii.

Materials:

  • Tris base

  • Glacial Acetic Acid

  • TAP salts stock solution (see below)

  • Phosphate stock solution (see below)

  • Hutner's trace elements solution (see below)

  • Distilled or deionized water

  • Autoclave

Stock Solutions:

  • TAP Salts (per 1 L):

    • NH₄Cl: 15.0 g

    • MgSO₄·7H₂O: 4.0 g

    • CaCl₂·2H₂O: 2.0 g

    • Dissolve in 1 L of distilled water.

  • Phosphate Solution (per 100 mL):

    • K₂HPO₄: 28.8 g

    • KH₂PO₄: 14.4 g

    • Dissolve in 100 mL of distilled water.

  • Hutner's Trace Elements: (Commercially available or prepared according to standard recipes).

Procedure:

  • To prepare 1 L of TAP medium, start with approximately 900 mL of distilled water.

  • Add 2.42 g of Tris base and stir until dissolved.

  • Add 25 mL of TAP salts stock solution.

  • Add 0.375 mL of Phosphate solution.

  • Add 1.0 mL of Hutner's trace elements solution.

  • Add 1.0 mL of glacial acetic acid.

  • Adjust the final volume to 1 L with distilled water.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

Cultivation of Genetically Modified C. reinhardtii

This protocol describes the cultivation in a lab-scale flat panel photobioreactor.

Equipment:

  • Flat panel photobioreactor (e.g., 400 mL or 1.8 L)

  • Light source (e.g., LED panel) with adjustable intensity

  • Gas supply (air enriched with CO₂) and flow controller

  • Peristaltic pump for medium exchange (for continuous culture)

  • Sensors for pH, temperature, and dissolved oxygen (optional but recommended)

  • Spectrophotometer or cell counter for biomass monitoring

Procedure:

  • Inoculum Preparation:

    • Inoculate a sterile flask containing 100 mL of TAP medium with a starter culture of the genetically modified C. reinhardtii strain.

    • Incubate at 25°C with shaking (e.g., 120 rpm) under a light intensity of 150 µmol m⁻² s⁻¹ with a 16h:8h day:night cycle and 0.2% CO₂ supply until a sufficient cell density is reached.[2]

  • Photobioreactor Setup and Inoculation:

    • Sterilize the photobioreactor and fill it with sterile TAP medium.

    • Inoculate the photobioreactor with the prepared inoculum to a desired starting cell density.

  • Cultivation Conditions:

    • Maintain the temperature at 25°C.

    • Provide continuous illumination or a light/dark cycle (e.g., 16h:8h). The light intensity can be varied to optimize production; studies have used intensities ranging from 150 to over 600 µmol m⁻² s⁻¹.[2]

    • Aerate the culture with air supplemented with CO₂ (e.g., 0.2%) to maintain pH and provide a carbon source.

    • For continuous culture, set up a peristaltic pump to continuously add fresh medium and remove the culture broth at a defined dilution rate.

  • Biomass Monitoring:

    • Regularly take samples to measure biomass concentration. This can be done by measuring the optical density at 750 nm (OD₇₅₀) or by cell counting using a hemocytometer. A calibration curve correlating OD₇₅₀ to dry cell weight should be established.

In-situ Extraction of this compound

This protocol describes a continuous in-situ extraction method using dodecane.

Materials:

  • Dodecane (analytical grade)

  • Extraction vessel connected to the photobioreactor

  • Circulation pump

Procedure:

  • Set up a system where the microalgae culture is continuously circulated between the photobioreactor and an external extraction vessel.[1]

  • In the extraction vessel, add a layer of dodecane. The volume of the dodecane overlay will depend on the scale of the culture; a common starting point is a 1:10 to 1:20 ratio of dodecane to culture volume.

  • The circulation allows for continuous contact between the algal cells and the organic solvent, facilitating the extraction of the secreted this compound into the dodecane phase.

  • The dodecane layer can be periodically or continuously removed and replaced with fresh solvent for continuous product recovery.

Quantification of this compound by GC-MS

This protocol outlines the analysis of this compound from the dodecane extract.

Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polar capillary column)

  • Autosampler

  • This compound standard for calibration

Procedure:

  • Sample Preparation:

    • Take a sample of the dodecane layer from the extraction vessel.

    • If necessary, centrifuge the sample to remove any aqueous phase or cell debris.

    • Prepare a calibration curve using known concentrations of this compound standard dissolved in dodecane.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the dodecane sample into the GC.

    • GC Conditions (example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium

      • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

      • The exact parameters should be optimized for the specific instrument and column.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass range appropriate for this compound and its fragments (e.g., m/z 50-400).

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

    • Confirm the identity of the peak by comparing its mass spectrum with the mass spectrum of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Visualizations

This compound Biosynthetic Pathway

The production of this compound in genetically engineered C. reinhardtii relies on the heterologous expression of specific diterpene synthases that utilize geranylgeranyl pyrophosphate (GGPP), a product of the native methyl-D-erythritol 4-phosphate (MEP) pathway.

ManoylOxide_Biosynthesis cluster_legend Legend Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP MDS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) ME_cPP->HMBPP HDS IPP Isopentenyl pyrophosphate (IPP) HMBPP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) HMBPP->DMAPP IPP->DMAPP IDI GPP Geranyl pyrophosphate (GPP) IPP->GPP GPPS FPP Farnesyl pyrophosphate (FPP) IPP->FPP FPPS GGPP Geranylgeranyl pyrophosphate (GGPP) IPP->GGPP GGPPS DMAPP->GPP GPPS GPP->FPP FPPS FPP->GGPP GGPPS Labdadienyl_PP 8-hydroxylabd-13-en-15-yl diphosphate GGPP->Labdadienyl_PP Class II diTPS Manoyl_Oxide This compound Labdadienyl_PP->Manoyl_Oxide Class I diTPS Precursors Precursors MEP_Pathway MEP Pathway Intermediates Isoprenoid_Building_Blocks Isoprenoid Building Blocks Prenyl_Pyrophosphates Prenyl Pyrophosphates Manoyl_Oxide_Pathway This compound Pathway

Caption: Biosynthetic pathway of this compound from central metabolites.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the production and analysis of this compound.

Experimental_Workflow Inoculum Inoculum Preparation (Flask Culture) PBR_Cultivation Photobioreactor Cultivation (Genetically Modified C. reinhardtii) Inoculum->PBR_Cultivation Extraction In-situ Extraction (Dodecane Overlay) PBR_Cultivation->Extraction Biomass_Monitoring Biomass Monitoring (OD750) PBR_Cultivation->Biomass_Monitoring Dodecane_Sample Dodecane Sample Collection Extraction->Dodecane_Sample GCMS_Analysis GC-MS Analysis Dodecane_Sample->GCMS_Analysis Data_Quantification Data Quantification & Analysis GCMS_Analysis->Data_Quantification

Caption: Experimental workflow for this compound production.

References

Step-by-step guide to isolating manoyl oxide from plant material

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step guide for the isolation of manoyl oxide from plant materials. This document is intended for researchers, scientists, and drug development professionals interested in the extraction and purification of this pharmacologically significant diterpene. The protocols outlined below are based on established methodologies for the isolation of labdane-type diterpenes from plant sources such as Coleus forskohlii and Grindelia species.

This compound is a key biosynthetic precursor to forskolin (B1673556), a compound with a wide range of therapeutic applications.[1][2] This guide details the necessary procedures from initial plant material processing to the final purification and quantification of this compound.

Data Summary: this compound Content and Extraction Parameters

The following table summarizes quantitative data related to the presence of this compound in different plant species and relevant extraction parameters.

Plant SpeciesPlant PartThis compound Content/YieldExtraction MethodSolvent SystemReference
Grindelia squarrosaAerial Parts (Essential Oil)1.3% of essential oilHydrodistillationNot Applicable[3]
Coleus forskohliiRoot CorkLocalized, precursor to forskolinNot specified in terms of yieldHexane (B92381)[2]
Pinus pineaFruits, Needles, Bark (Essential Oil)1.03-3.61% of essential oilNot specifiedNot Applicable[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant material. The primary source material discussed is the root of Coleus forskohlii, a well-documented source of this compound.[1][2]

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: Freshly harvested plant material (e.g., Coleus forskohlii roots) should be thoroughly washed to remove soil and debris. The material should then be air-dried in the shade or in a mechanical dryer at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds.

  • Grinding: Once dried, the plant material should be ground into a coarse powder using a mechanical grinder. This increases the surface area for solvent penetration and improves extraction efficiency.

Extraction of Crude this compound

Several methods can be employed for the extraction of diterpenes from plant materials. Soxhlet extraction is a classical and effective method.

  • Soxhlet Extraction:

    • Place approximately 100 g of the dried, powdered plant material into a cellulose (B213188) thimble.

    • Insert the thimble into a Soxhlet apparatus.

    • Fill a round-bottom flask with a suitable solvent. Based on the non-polar nature of this compound, solvents like n-hexane or petroleum ether are recommended. Methanol and ethanol (B145695) have also been shown to be effective in extracting related diterpenoids from Coleus forskohlii.[5]

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, concentrate the crude extract using a rotary evaporator under reduced pressure to remove the solvent.

Purification by Column Chromatography

Column chromatography is a critical step for isolating this compound from the crude extract. Silica (B1680970) gel is a commonly used stationary phase for the separation of diterpenes.[6][7]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

    • Carefully load the dissolved sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) in a stepwise gradient. A suggested gradient could be:

      • 100% n-hexane

      • 98:2 n-hexane:ethyl acetate

      • 95:5 n-hexane:ethyl acetate

      • 90:10 n-hexane:ethyl acetate

      • Continue increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Quantification and Characterization

The purity and quantity of the isolated this compound can be determined using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile compounds like this compound.[8]

    • Sample Preparation: Prepare a dilute solution of the isolated compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, then ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 40-500

    • Identification is achieved by comparing the mass spectrum and retention time with a known standard or with library data.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of this compound.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

    • Detector: UV detector (this compound may have weak chromophores, so a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) might be more suitable).

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the biosynthetic context of this compound, the following diagrams are provided.

experimental_workflow plant_material Plant Material (e.g., Coleus forskohlii roots) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Soxhlet with n-hexane) grinding->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_manoyl_oxide Pure this compound tlc_analysis->pure_manoyl_oxide analysis Quantification & Characterization (GC-MS, HPLC) pure_manoyl_oxide->analysis

Caption: Experimental workflow for the isolation of this compound.

biosynthetic_pathway GGPP Geranylgeranyl Diphosphate (GGPP) ManoylOxide This compound GGPP->ManoylOxide Diterpene Synthases (CfTPS2 & CfTPS3 in C. forskohlii) Forskolin Forskolin ManoylOxide->Forskolin Downstream Biosynthetic Steps

Caption: Simplified biosynthetic pathway of forskolin from this compound.

References

Application Notes and Protocols for Gene Assembly of Manoyl Oxide Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the gene assembly procedures for establishing manoyl oxide biosynthesis pathways in microbial hosts. This compound is a key diterpenoid intermediate in the biosynthesis of valuable compounds such as forskolin. The protocols detailed below are designed to be adaptable for various research and development applications, from fundamental pathway investigation to strain engineering for industrial production.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of 13R-manoyl oxide, the precursor to forskolin, is a two-step cyclization of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[1][2] This process is catalyzed by two distinct classes of diterpene synthases (diTPSs).

  • Class II diTPS: A class II diTPS, such as CfTPS2 from Coleus forskohlii or PbTPS2 from Plectranthus barbatus, first catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (B83284) (CPP).[1][3][4]

  • Class I diTPS: Subsequently, a class I diTPS, such as CfTPS3 from C. forskohlii or PbTPS3 from P. barbatus, facilitates the ionization of the diphosphate group from CPP and a subsequent cyclization and rearrangement to yield (13R)-manoyl oxide.[1][3][4]

The heterologous expression of these two enzymes is the foundational step for microbial production of this compound.[5][6]

Key Genes and Enzymes

The primary enzymes required for the biosynthesis of 13R-manoyl oxide from GGPP are:

GeneEnzyme NameSource OrganismFunction
CfTPS2 / PbTPS2(+)-Copalyl diphosphate synthaseColeus forskohlii / Plectranthus barbatusConverts GGPP to (+)-copalyl diphosphate
CfTPS3 / PbTPS3(13R)-Manoyl oxide synthaseColeus forskohlii / Plectranthus barbatusConverts (+)-copalyl diphosphate to (13R)-manoyl oxide

Host Strain Selection

Commonly used microbial hosts for heterologous expression of terpenoid pathways include:

  • Saccharomyces cerevisiae : A robust and well-characterized eukaryotic host with established genetic tools. It possesses a native mevalonate (B85504) (MVA) pathway for isoprenoid precursor supply.

  • Escherichia coli : A fast-growing prokaryotic host with a wide array of genetic manipulation tools. It has a native methylerythritol phosphate (B84403) (MEP) pathway and can be engineered with a heterologous MVA pathway.

  • Cyanobacteria (e.g., Synechocystis sp. PCC 6803) : Photosynthetic hosts that can produce terpenoids from CO2, offering a sustainable production platform.[4]

Metabolic Engineering Strategies for Enhanced Production

To achieve high titers of this compound, it is often necessary to engineer the host's metabolism to increase the precursor supply and direct metabolic flux towards the desired product.

Enhancing the Precursor (GGPP) Pool

The production of the C20 precursor, GGPP, is a critical limiting step.[6] Strategies to increase GGPP availability include:

  • Overexpression of MVA Pathway Genes: In S. cerevisiae, overexpressing key rate-limiting enzymes of the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20), can significantly boost the precursor pool.[5][6]

  • Downregulation of Competing Pathways: The ergosterol (B1671047) biosynthesis pathway competes for the precursor farnesyl pyrophosphate (FPP). Downregulating the expression of squalene (B77637) synthase (ERG9) can redirect FPP towards GGPP.[5][6]

  • Enzyme Fusion: Fusing GGPP synthase (GGPPS or Bts1p in yeast) with FPP synthase (ERG20) can create a bifunctional enzyme that channels FPP directly to GGPP synthesis.[5][6]

Optimizing Diterpene Synthase Expression
  • Codon Optimization: The coding sequences of the plant-derived TPS2 and TPS3 genes should be codon-optimized for the chosen expression host to ensure efficient translation.

  • N-Terminal Truncation: Plant terpene synthases often contain N-terminal plastid transit peptides that are not required for function in microbial hosts and can hinder expression. Removing these sequences is crucial for proper enzyme activity.[5][6]

Quantitative Data on this compound Production

The following table summarizes the reported titers of 13R-manoyl oxide achieved through various metabolic engineering strategies in Saccharomyces cerevisiae.

Host StrainEngineering StrategyTiter (mg/L)Fold IncreaseReference
S. cerevisiaeExpression of CfTPS2 and CfTPS32.31-[5][6]
S. cerevisiaeOverexpression of tHMG1 and ERG2011.54~5[5]
S. cerevisiaeDownregulation of ERG945.89~20[5]
S. cerevisiaeFusion of Bts1p and Erg20(F96C)135.67~59[5]
S. cerevisiaeOverexpression of truncated CfTPS2 and CfTPS3328.15~142[5][6]
S. cerevisiaeFed-batch fermentation in a 5L bioreactor3000~1300[5][6]

Experimental Protocols

Gene Synthesis and Plasmid Construction

This protocol outlines a general workflow for constructing the expression plasmids for the this compound biosynthesis pathway. Modular cloning systems like Golden Gate (MoClo) or Gibson Assembly are highly recommended for assembling multi-gene constructs.[7]

Materials:

  • Codon-optimized DNA sequences for TPS2 and TPS3 (and other metabolic engineering genes)

  • Expression vectors suitable for the chosen host (e.g., yeast expression vectors with strong promoters like pGPD or pTEF)

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or a commercial assembly mix (for Golden Gate or Gibson Assembly)

  • Competent E. coli cells for plasmid propagation

  • Competent host cells (S. cerevisiae, etc.) for transformation

Procedure:

  • Gene Design and Synthesis:

    • Obtain the amino acid sequences for the selected TPS2 and TPS3 enzymes.

    • Perform N-terminal truncation to remove predicted plastid transit peptides.

    • Codon-optimize the truncated gene sequences for the target expression host.

    • Synthesize the DNA fragments, adding appropriate flanking sequences for the chosen assembly method (e.g., Type IIS restriction sites for Golden Gate).

  • Vector Preparation:

    • Linearize the destination expression vector(s) using the appropriate restriction enzymes.

    • Purify the linearized vector backbone.

  • Gene Assembly:

    • Golden Gate Assembly (Recommended): Combine the linearized vector(s) and the synthesized gene fragments in a one-pot reaction with the appropriate Type IIS restriction enzyme and T4 DNA ligase. This allows for the directional assembly of multiple genes into a single construct.[7]

    • Gibson Assembly: Mix the linearized vector(s) and gene fragments with overlapping homologous ends in a master mix containing exonuclease, polymerase, and ligase.

    • Traditional Cloning: Digest the gene fragments and vector with compatible restriction enzymes, ligate the fragments into the vector using T4 DNA ligase.

  • Transformation into E. coli :

    • Transform the assembled plasmids into competent E. coli for amplification.

    • Select for positive transformants on appropriate antibiotic-containing media.

    • Isolate the plasmids and verify the correct assembly via restriction digest and Sanger sequencing.

Host Strain Transformation
  • Prepare Competent Host Cells: Prepare chemically competent or electrocompetent cells of the chosen host strain (S. cerevisiae, E. coli, etc.) using standard protocols.

  • Transformation: Transform the verified expression plasmids into the host cells. For S. cerevisiae, the lithium acetate/polyethylene glycol (LiAc/PEG) method is commonly used.

  • Selection: Plate the transformed cells on selective media to isolate successful transformants.

Cultivation and Product Analysis
  • Cultivation:

    • Inoculate a single colony of the engineered strain into appropriate liquid media.

    • Grow the culture under optimal conditions (temperature, shaking, etc.). For production, a two-phase culture system with an organic overlay (e.g., dodecane) can be used to capture the hydrophobic this compound and reduce product toxicity.[8]

  • Extraction:

    • Separate the organic layer from the culture medium.

    • If necessary, perform a solvent extraction (e.g., with hexane (B92381) or ethyl acetate) of the cell pellet and/or the aqueous phase.

  • Analysis:

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.[3]

    • Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

Visualizations

Manoyl_Oxide_Biosynthesis_Pathway This compound Biosynthetic Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate (CPP) GGPP->CPP Protonation-initiated cyclization MO (13R)-Manoyl Oxide CPP->MO Ionization and cyclization TPS2 CfTPS2 / PbTPS2 (Class II diTPS) TPS2->GGPP TPS3 CfTPS3 / PbTPS3 (Class I diTPS) TPS3->CPP

Caption: Biosynthetic pathway of (13R)-manoyl oxide from GGPP.

Gene_Assembly_Workflow Gene Assembly Workflow for this compound Pathway cluster_design Design & Synthesis cluster_assembly Plasmid Construction cluster_expression Heterologous Expression & Analysis GeneDesign Gene Design (Codon Optimization, N-terminal Truncation) GeneSynthesis DNA Synthesis GeneDesign->GeneSynthesis Assembly Modular Assembly (e.g., Golden Gate) GeneSynthesis->Assembly VectorPrep Vector Linearization VectorPrep->Assembly EcoliTransform Transformation into E. coli Assembly->EcoliTransform PlasmidVerification Plasmid Verification (Sequencing) EcoliTransform->PlasmidVerification HostTransform Host Transformation (e.g., S. cerevisiae) PlasmidVerification->HostTransform Cultivation Cultivation & Production HostTransform->Cultivation Extraction Product Extraction Cultivation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for gene assembly and production.

References

Application Notes and Protocols: Manoyl Oxide as a Versatile Intermediate in Terpenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of manoyl oxide as a chiral starting material and key intermediate in the synthesis of a diverse range of terpenoids. Detailed protocols for the synthesis of this compound isomers and their subsequent derivatization are presented, along with data on reaction yields and spectroscopic characterization. Furthermore, the biosynthetic pathway of forskolin (B1673556) from (13R)-manoyl oxide is detailed, and the antimicrobial mechanism of this compound derivatives is discussed.

Chemical Synthesis of this compound Epimers

This compound and its C13 epimer, 13-epi-manoyl oxide, are valuable chiral building blocks for the synthesis of various bioactive natural products. They can be efficiently synthesized from the readily available labdane (B1241275) diterpene, (-)-sclareol. The stereochemical outcome of the cyclization of sclareol (B1681606) is highly dependent on the reaction conditions, particularly the temperature and the nature of the acidic catalyst.

This protocol describes the selective synthesis of 13-epi-manoyl oxide via a low-temperature, superacid-mediated cyclization of (-)-sclareol.

Materials:

Procedure:

  • Dissolve (-)-sclareol (1.0 mmol) in a 2:1 mixture of DCM and i-PrNO2 (15 mL).

  • Cool the solution to the desired temperature (see Table 1) in a dry ice/acetone bath.

  • Slowly add fluorosulfonic acid (3.0 mmol) to the stirred solution.

  • Maintain the reaction at the chosen temperature for 15 minutes.

  • Quench the reaction by carefully adding 30% aqueous KOH until the solution is basic.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine until neutral.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 13-epi-manoyl oxide.

Table 1: Influence of Temperature on the Stereoselective Cyclization of (-)-Sclareol to 13-epi-Manoyl Oxide

EntryReaction Temperature (°C)Molar Ratio of FSO3H to SclareolRatio of 13-epi-manoyl oxide to this compound
1-783:14:1
2-953:19:1
3-1053:193:7

Data adapted from Morarescu, O., et al. (2021). Chemistry Journal of Moldova.

G Workflow for Stereoselective Synthesis of this compound Epimers start Start: (-)-Sclareol dissolve Dissolve in DCM/i-PrNO2 start->dissolve cool Cool to specified temperature (-78°C to -105°C) dissolve->cool add_acid Add Fluorosulfonic Acid cool->add_acid react React for 15 minutes add_acid->react quench Quench with aq. KOH react->quench extract Extract with Diethyl Ether quench->extract purify Purify by Column Chromatography extract->purify product Product: 13-epi-Manoyl Oxide or this compound purify->product

Caption: Workflow for the stereoselective synthesis of this compound epimers from (-)-sclareol.

This compound in Biosynthesis: The Forskolin Pathway

(13R)-Manoyl oxide is the key biosynthetic precursor to forskolin, a pharmacologically important labdane diterpenoid.[1][2][3][4] The biosynthesis of forskolin from (13R)-manoyl oxide involves a series of oxidation and acetylation steps catalyzed by cytochrome P450 enzymes (CYPs) and an acetyltransferase.[1][2]

Biosynthetic Pathway Overview:

  • Geranylgeranyl Diphosphate (GGPP) Cyclization: The biosynthesis begins with the cyclization of GGPP to (13R)-manoyl oxide, a two-step process catalyzed by two distinct diterpene synthases, CfTPS2 and CfTPS3, in Coleus forskohlii.[3][4]

  • Hydroxylation Cascade: A series of cytochrome P450 enzymes hydroxylate the (13R)-manoyl oxide backbone at specific positions.

  • Acetylation: Finally, an acetyltransferase catalyzes the acetylation of a hydroxyl group to yield forskolin.

A minimal set of three P450 enzymes and one acetyltransferase is sufficient to convert (13R)-manoyl oxide to forskolin.[1][2]

G Biosynthesis of Forskolin from (13R)-Manoyl Oxide manoyl_oxide (13R)-Manoyl Oxide intermediate1 Hydroxylated Intermediate 1 manoyl_oxide->intermediate1 CYP76AH15 intermediate2 Hydroxylated Intermediate 2 intermediate1->intermediate2 CYP76AH16 intermediate3 Hydroxylated Intermediate 3 intermediate2->intermediate3 CYP76AH11 acetylated_intermediate Acetylated Intermediate intermediate3->acetylated_intermediate CfACT1 forskolin Forskolin acetylated_intermediate->forskolin Further Oxidations G Proposed Antimicrobial Mechanism of this compound Derivatives derivative This compound Derivative membrane Bacterial Cell Membrane derivative->membrane Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death G Workflow for Synthesis and Screening of this compound Derivatives start Start: this compound or Derivative synthesis Chemical Modification/ Derivatization start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_screening Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) characterization->bio_screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) bio_screening->data_analysis hit_compound Hit Compound Identification data_analysis->hit_compound

References

Troubleshooting & Optimization

Technical Support Center: Improving Manoyl Oxide Yield in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of manoyl oxide.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes required for this compound biosynthesis in a microbial host?

A1: The biosynthesis of (13R)-manoyl oxide from the central metabolic precursor geranylgeranyl pyrophosphate (GGPP) requires a two-step enzymatic conversion. This is typically catalyzed by a class II diterpene synthase (diTPS) followed by a class I diTPS. For example, in Coleus forskohlii, CfTPS2 (a class II diTPS) converts GGPP to 8-hydroxy-copalyl diphosphate (B83284) (8OH-CPP), which is then cyclized by CfTPS3 (a class I diTPS) to form (13R)-manoyl oxide.[1] Therefore, successful production in a heterologous host like Saccharomyces cerevisiae or Escherichia coli necessitates the functional expression of both types of enzymes.

Q2: Which microbial host, E. coli or S. cerevisiae, is generally better for this compound production?

A2: Both E. coli and S. cerevisiae have been successfully engineered for this compound production. S. cerevisiae is often favored for diterpene production due to its native mevalonate (B85504) (MVA) pathway, which is a primary route for isoprenoid precursor synthesis, and its nature as a eukaryotic host can be beneficial for the proper folding of plant-derived enzymes like cytochrome P450s, which might be involved in downstream modifications of this compound. High titers of up to 3 g/L of 13R-manoyl oxide have been reported in engineered S. cerevisiae.[1][2] E. coli is also a viable host, utilizing the methylerythritol 4-phosphate (MEP) pathway for isoprenoid precursors. While generally producing lower yields of diterpenes compared to yeast, its fast growth and well-established genetic tools make it a strong candidate for rapid strain development.

Q3: What is a typical starting yield for this compound in an unoptimized, engineered microbial strain?

A3: In an unoptimized strain of S. cerevisiae simply expressing the necessary diterpene synthases (e.g., CfTPS2 and CfTPS3), initial reported titers of 13R-manoyl oxide can be in the range of 2-3 mg/L.[1][2] Significant improvements on this basal level require metabolic engineering and fermentation optimization.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No this compound Production with Poor Biomass Growth

Q: My engineered microbial culture is showing poor growth (low final OD) and consequently, very low or no this compound is detected. What are the likely causes and how can I fix this?

A: Poor cell growth is a primary indicator of metabolic burden or toxicity, which directly impacts the overall productivity of your culture.

Possible Causes:

  • Metabolic Burden: The high-level expression of multiple heterologous genes in your biosynthetic pathway can divert significant cellular resources (e.g., amino acids, ATP, NADPH) away from essential cellular processes, leading to stunted growth.

  • Plasmid Instability: High-copy number plasmids used for expressing the pathway genes can be unstable, leading to a loss of the genetic construct in a portion of the cell population, especially during prolonged fermentation.

  • Toxicity of Intermediates or Product: Accumulation of certain metabolic intermediates or the final product, this compound, may have toxic effects on the host cells.

  • Suboptimal Culture Conditions: The fermentation medium may be lacking essential nutrients, or physical parameters like pH, temperature, and aeration may not be optimal for your engineered strain.

Troubleshooting Workflow:

troubleshooting_low_biomass start Low Biomass & Low/No this compound q1 Is plasmid stability confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using strong constitutive promoters? a1_yes->q2 sol1 Verify plasmid presence post-fermentation (e.g., replica plating, PCR). Consider chromosomal integration or lower copy number plasmids. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to inducible promoters (e.g., GAL1 in yeast, pBAD in E. coli) to separate growth and production phases. a2_yes->sol2 q3 Have culture conditions been optimized? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of precursor/product toxicity? a3_yes->q4 sol3 Optimize media (carbon/nitrogen ratio, vitamins). Test different temperatures (e.g., 25-30°C) and pH levels (e.g., 5.0-6.0 for yeast). a3_no->sol3 sol4 Perform toxicity assays with supplemented intermediates/product. Implement in-situ product removal (e.g., two-phase fermentation with dodecane). q4->sol4

Caption: Troubleshooting workflow for low biomass and this compound yield.
Problem 2: Good Biomass Growth, but Low or No this compound Production

Q: My culture grows to a high cell density, but GC-MS analysis reveals very little or no this compound. What should I investigate?

A: This common scenario suggests that the issue lies within the biosynthetic pathway itself, rather than the general health of the host cells.

Possible Causes:

  • Inefficient Enzyme Expression or Activity: One or more of the enzymes in the this compound pathway (GGPP synthase, class II diTPS, class I diTPS) may not be expressed, are misfolded, or have low specific activity.

  • Insufficient Precursor Supply: The intracellular pool of the precursor GGPP may be the limiting factor, being diverted to other native metabolic pathways (e.g., sterol biosynthesis in yeast).

  • Accumulation of Intermediates: A bottleneck in the pathway can lead to the accumulation of an intermediate (e.g., 8OH-CPP), indicating a problem with a downstream enzyme.

  • Subcellular Localization Issues: In eukaryotic hosts like yeast, enzymes must be targeted to the correct cellular compartment where the precursors are synthesized (e.g., cytosol for the MVA pathway).

Troubleshooting Workflow:

troubleshooting_low_yield start Good Biomass, Low/No this compound q1 Have you confirmed expression of all pathway enzymes? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Perform SDS-PAGE or Western blot analysis on cell lysates to verify protein expression. a1_no->sol1 q2 Is there accumulation of GGPP or other precursors? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Indicates a bottleneck at the diterpene synthase steps. Verify enzyme activity in vitro. Consider codon optimization of synthase genes. a2_yes->sol2 q3 Is the precursor (GGPP) supply a known bottleneck? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Overexpress key genes in the precursor pathway (e.g., tHMG1, ERG20, BTS1 in yeast). Down-regulate competing pathways (e.g., ERG9 for sterol biosynthesis). a3_yes->sol3 q4 Are enzymes correctly localized (in yeast)? a3_no->q4 sol4 Ensure cytosolic localization for MVA-derived precursors. Remove any transit peptides from plant-derived enzymes if targeting the cytosol. q4->sol4 ManoylOxide_Pathway * Upregulated genes for improved yield ** Downregulated gene for improved yield cluster_MVA Mevalonate (MVA) Pathway cluster_Diterpene Diterpene Synthesis cluster_Competing Competing Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1* IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Multiple Steps FPP FPP IPP->FPP ERG20* GGPP GGPP IPP->GGPP DMAPP->FPP FPP->GGPP BTS1* Squalene Squalene FPP->Squalene ERG9** OH_CPP 8OH-CPP GGPP->OH_CPP CfTPS2 ManoylOxide This compound OH_CPP->ManoylOxide CfTPS3

References

Overcoming low productivity in manoyl oxide fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low productivity in manoyl oxide fermentation.

Troubleshooting Guides

This guide addresses specific problems you might encounter during your this compound fermentation experiments in a question-and-answer format.

Category 1: Genetic and Metabolic Issues

Question: My engineered strain is producing very low or undetectable levels of this compound. What are the primary genetic bottlenecks?

Answer: Low this compound production in an engineered host, such as E. coli or Saccharomyces cerevisiae, often points to inefficiencies in the biosynthetic pathway. Here are the key areas to investigate:

  • Insufficient Precursor Supply: The biosynthesis of this compound, a diterpene, requires a robust supply of the precursor geranylgeranyl diphosphate (B83284) (GGPP). In many microbial hosts, the native flux towards GGPP is a significant limiting factor.[1][2][3]

    • Solution: Overexpress key enzymes in the upstream mevalonate (B85504) (MVA) pathway. In yeast, overexpression of a truncated version of HMG-CoA reductase (tHMG1) and the farnesyl diphosphate synthase (ERG20) can significantly boost precursor availability.[4] In E. coli, ensure the heterologous MVA pathway is functioning optimally.

  • Suboptimal Diterpene Synthase Expression and Activity: The conversion of GGPP to this compound is typically a two-step process catalyzed by diterpene synthases, such as CfTPS2 and CfTPS3 from Coleus forskohlii.[4][5][6][7]

    • Solution:

      • Codon Optimization: Ensure the genes for your diterpene synthases are codon-optimized for your expression host (e.g., S. cerevisiae or E. coli).[5]

      • Promoter Strength: Use strong, inducible promoters to drive the expression of your pathway genes.

      • Enzyme Fusion: Fusing key enzymes, such as the GGPP synthase (Bts1p) and a mutant Erg20p (Erg20pF96C), can improve the metabolic flux towards GGPP.[4]

  • Competing Metabolic Pathways: Native metabolic pathways can divert precursors away from your desired product. In yeast, the sterol biosynthesis pathway, which also uses farnesyl diphosphate (FPP), is a major competitor.[8]

    • Solution: Down-regulate or inhibit key enzymes in competing pathways. For example, regulating the expression of squalene (B77637) synthase (ERG9) can redirect FPP towards GGPP and subsequently this compound.[4]

  • Enzyme Localization: The subcellular localization of pathway enzymes can impact their efficiency.

    • Solution: Consider compartmentalizing the biosynthetic pathway in specific organelles, such as the mitochondria or peroxisomes, to increase local concentrations of substrates and enzymes.[8]

Question: I've optimized the biosynthetic pathway, but the yield is still suboptimal. Could product toxicity be an issue?

Answer: Yes, high concentrations of this compound or other terpene intermediates can be toxic to microbial cells, leading to growth inhibition and reduced productivity.[9]

  • Solution: In-situ Product Removal (ISPR): Implement a two-phase fermentation by adding an organic solvent overlay (e.g., dodecane) to the culture medium.[10] The hydrophobic this compound will partition into the organic layer, reducing its concentration in the aqueous phase and alleviating toxicity to the cells. This can also simplify downstream extraction.

Category 2: Fermentation Process Parameters

Question: My fermentation shows good initial growth, but this compound production is poor. How can I optimize the culture conditions?

Answer: Suboptimal fermentation conditions are a common cause of low productivity. It is crucial to optimize parameters for the production phase, which may differ from the optimal growth conditions.

  • Temperature: Lowering the cultivation temperature after the initial growth phase can sometimes enhance the production of secondary metabolites like terpenes.[11]

    • Solution: Experiment with a temperature shift post-induction. For example, in E. coli, after an initial growth phase at a higher temperature, reducing the temperature to around 16°C for an extended period (e.g., 112 hours) can improve yields.[11]

  • Induction Conditions: The timing and concentration of the inducer are critical for maximizing product formation.

    • Solution: Perform a matrix of experiments to determine the optimal cell density for induction and the ideal inducer concentration.

  • Nutrient Limitation: The nutrient requirements for product synthesis may differ from those for biomass accumulation.

    • Solution: Analyze your production medium to ensure it is not depleted of essential nutrients during the fermentation. Consider fed-batch strategies to maintain optimal nutrient levels. A high-titer production of 3 g/L of 13R-manoyl oxide was achieved using a fed-batch fermentation process.[4][10]

  • Aeration and Agitation: Oxygen availability can be a limiting factor, especially in high-density cultures.

    • Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen. However, be mindful of excessive shear stress, which can damage cells.[9]

Category 3: Downstream Processing and Recovery

Question: I am having difficulty efficiently extracting this compound from my fermentation broth, leading to apparent low yields. What can I do?

Answer: Inefficient product recovery can be a significant bottleneck, and downstream processing can account for a large portion of the total production cost.[12][]

  • Extraction Solvent and Time: The choice of solvent and the duration of extraction are critical for maximizing the recovery of a lipophilic compound like this compound.

    • Solution: Hexane (B92381) is an effective solvent for extracting diterpenes from microbial cultures.[11] Optimize the extraction time; in some cases, a longer extraction period (e.g., 16 hours) can significantly improve recovery compared to a shorter duration (e.g., 1 hour).[11]

  • Cell Lysis: Ensure efficient lysis of the microbial cells to release any intracellularly trapped product before solvent extraction.

  • Emulsion Formation: During solvent extraction, emulsions can form between the aqueous culture broth and the organic solvent, making phase separation difficult.

    • Solution: Centrifugation can help to break emulsions and achieve a clean separation of the organic phase containing your product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting yield for this compound in a non-optimized engineered yeast strain?

A1: Initial production titers can be quite low. For example, one study reported an initial titer of 2.31 mg/L of 13R-manoyl oxide in Saccharomyces cerevisiae after expressing the necessary diterpene synthases from Coleus forskohlii.[4]

Q2: How much can the yield be improved through metabolic engineering?

A2: The improvements can be substantial. Through stepwise metabolic engineering, including overexpression of upstream pathway genes, regulation of competing pathways, and enzyme fusion, the titer of 13R-manoyl oxide was increased by 142-fold to 328.15 mg/L in shake flasks.[4]

Q3: What is the highest reported titer of this compound in a microbial host?

A3: A final titer of up to 3 g/L of 13R-manoyl oxide has been reported in a 5 L bioreactor using a fed-batch fermentation strategy with a metabolically engineered Saccharomyces cerevisiae strain.[4][10]

Q4: Is E. coli or Saccharomyces cerevisiae a better host for this compound production?

A4: Both hosts have been successfully used. S. cerevisiae is a eukaryote and may be better suited for expressing plant-derived enzymes like diterpene synthases. It also has a well-characterized MVA pathway that serves as the basis for engineering. However, significant improvements in this compound yield have also been achieved in E. coli through strategies like establishing a three-plasmid system for the biosynthetic pathway.[11] The choice of host may depend on the specific genetic tools and fermentation expertise available.

Q5: Where in the cell is this compound typically located during fermentation?

A5: In its native plant host, Coleus forskohlii, this compound is localized in oil bodies within specialized root cork cells.[6][7] In microbial hosts, as a lipophilic molecule, it can be associated with cell membranes or accumulate intracellularly. Using an organic overlay for in-situ product removal can help extract it from the cell and the aqueous medium.[10]

Data Presentation

Table 1: Impact of Metabolic Engineering Strategies on 13R-Manoyl Oxide Titer in S. cerevisiae

Engineering StrategyKey Genetic Modifications13R-Manoyl Oxide Titer (mg/L)Fold Increase
Initial StrainExpression of CfTPS2 & CfTPS32.311.0
Stepwise Metabolic EngineeringOverexpression of tHMG1 & ERG20, regulation of ERG9, Bts1p-Erg20F96Cp fusion, overexpression of tCfTPS2 & tCfTPS3328.15142
Fed-Batch FermentationOptimized engineered strain in a 5 L bioreactor3000~1300

Data synthesized from Zhou et al., 2019.[4][10]

Table 2: Effect of Fermentation and Extraction Conditions on this compound Yield in E. coli

Cultivation Temperature (°C)Cultivation Time (h)Extraction Time (h)Relative this compound Yield
25161Low
251616Moderate
161121Moderate-High
1611216High

Qualitative summary based on data from Pateraki et al., 2017.[11]

Experimental Protocols

Protocol 1: Two-Phase Shake Flask Fermentation for this compound Production in S. cerevisiae

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 3 mL of YPD medium and cultivate overnight at 30°C with shaking.

  • Production Culture: Transfer the overnight culture into a 250 mL shake flask containing 30 mL of fresh YPD medium to an initial optical density at 600 nm (OD600) of 0.05.

  • Solvent Overlay: After 6 hours of incubation, add 3 mL (10% v/v) of dodecane (B42187) to the culture to create a second phase for in-situ product removal.[10]

  • Incubation: Continue incubation at 30°C with shaking at 220 rpm for 96 hours.[10]

  • Sampling and Analysis:

    • Withdraw a sample of the culture.

    • Separate the dodecane layer from the aqueous phase by centrifugation.

    • Analyze the dodecane layer for this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Protocol 2: Extraction of this compound from E. coli Culture

  • Cell Harvesting: After the fermentation is complete, harvest the E. coli cells by centrifugation.

  • Solvent Addition: Resuspend the cell pellet in a suitable volume of culture medium and add an equal volume of hexane.

  • Extraction: Shake the mixture vigorously for an optimized duration (e.g., 16 hours) at room temperature to ensure efficient extraction.[11]

  • Phase Separation: Centrifuge the mixture to separate the hexane phase (top layer) from the aqueous phase and cell debris.

  • Analysis: Carefully collect the hexane phase and analyze for this compound content using GC-MS.

Visualizations

Manoyl_Oxide_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway + tHMG1 (overexpression) IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP (Erg20p) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP (Bts1p/Erg20pF96C) Sterols Sterols FPP->Sterols Erg9p (down-regulate) Copal8ol Copal-8-ol Diphosphate GGPP->Copal8ol CfTPS2 ManoylOxide 13R-Manoyl Oxide Copal8ol->ManoylOxide CfTPS3

Caption: Metabolic pathway for 13R-manoyl oxide biosynthesis.

Troubleshooting_Workflow Start Low this compound Yield CheckStrain Verify Strain Genetics - Correct Plasmids? - Sequence Verified? Start->CheckStrain CheckPrecursor Is Precursor Supply Sufficient? CheckStrain->CheckPrecursor OptimizeUpstream Optimize Upstream Pathway - Overexpress tHMG1, ERG20 - Down-regulate ERG9 CheckPrecursor->OptimizeUpstream No CheckExpression Is TPS Expression Optimal? CheckPrecursor->CheckExpression Yes OptimizeUpstream->CheckExpression OptimizeTPS Optimize Diterpene Synthase - Codon Optimization - Stronger Promoters CheckExpression->OptimizeTPS No CheckFermentation Are Fermentation Conditions Optimal? CheckExpression->CheckFermentation Yes OptimizeTPS->CheckFermentation OptimizeConditions Optimize Process Parameters - Temperature Shift - Fed-batch strategy - Aeration CheckFermentation->OptimizeConditions No CheckToxicity Is Product Toxicity an Issue? CheckFermentation->CheckToxicity Yes OptimizeConditions->CheckToxicity ImplementISPR Implement In-Situ Product Removal (e.g., Dodecane Overlay) CheckToxicity->ImplementISPR Yes CheckExtraction Is Downstream Recovery Efficient? CheckToxicity->CheckExtraction No ImplementISPR->CheckExtraction OptimizeExtraction Optimize Extraction Protocol - Solvent Choice (Hexane) - Extraction Time CheckExtraction->OptimizeExtraction No End Yield Improved CheckExtraction->End Yes OptimizeExtraction->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Stereospecific Synthesis of (13R)-Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific synthesis of (13R)-manoyl oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (13R)-manoyl oxide, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Manoyl Oxide

Question: My reaction yield of this compound from sclareol (B1681606) is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the conversion of sclareol to this compound can stem from several factors. The primary considerations are the choice of catalyst, solvent, and reaction temperature.

  • Catalyst and Solvent System: The combination of a suitable catalyst and solvent is crucial. For instance, using a mordenite (B1173385) catalyst with a high boiling point polar aprotic solvent, such as a glyme-type ether, has been shown to achieve yields exceeding 85%.[1] In the absence of an appropriate solvent, yields can be significantly lower, in the range of 50-60%.[1]

  • Reaction Temperature: The reaction temperature influences both the conversion rate and the formation of by-products. It is essential to optimize the temperature for the specific catalyst-solvent system being used. For example, with a TECHNOSA–H2 catalyst in dodecane (B42187), yields can be optimized at around 135 °C.[2]

Issue 2: Poor Stereoselectivity (Formation of 13-epi-manoyl oxide)

Question: My product is a mixture of (13R)-manoyl oxide and its C-13 epimer. How can I increase the stereoselectivity for the desired (13R) isomer?

Answer: Achieving high stereoselectivity is a common challenge. The formation of the undesired 13-epi-manoyl oxide can be influenced by the reaction mechanism, which is sensitive to temperature and the reagents used.

  • Low-Temperature Superacidic Cyclization: One effective method to favor the formation of one epimer is to conduct the cyclization at very low temperatures. For instance, a low-temperature superacidic cyclization of sclareol can be finely tuned to achieve a high ratio of one epimer over the other.[3][4] Lowering the reaction temperature can enhance the selectivity for 13-epi-manoyl oxide, suggesting that temperature control is key to directing the stereochemical outcome.[3][4] While this specific example favors the epi-isomer, the principle of temperature control to influence the kinetic versus thermodynamic product distribution is broadly applicable.

  • Enzymatic Synthesis: For absolute stereospecificity, enzymatic synthesis is a powerful alternative. The use of specific diterpene synthases (diTPSs) can lead to the exclusive formation of (13R)-manoyl oxide. For example, the combination of the class II diTPS CfTPS2 and the class I diTPS CfTPS3 from Coleus forskohlii results in the stereospecific formation of (13R)-manoyl oxide.[5][6][7]

Issue 3: Difficulty in Purifying (13R)-Manoyl Oxide

Question: I am struggling to separate (13R)-manoyl oxide from its epimer and other by-products. What purification strategies are recommended?

Answer: The separation of diastereomers like (13R)-manoyl oxide and 13-epi-manoyl oxide can be challenging due to their similar physical properties.

  • Column Chromatography: A standard method for separating these epimers is column chromatography on silica (B1680970) gel.[3] Careful selection of the eluent system is critical for achieving good separation.

  • Recrystallization: Following chromatographic purification, recrystallization can be employed to obtain highly pure (13R)-manoyl oxide.[3][4]

  • Solid-Phase Extraction (SPE): For microbial synthesis products, a single-step purification using solid-phase extraction, for instance with Florisil, has been reported to yield sufficiently pure (13R)-manoyl oxide for analysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (13R)-manoyl oxide?

A1: The most common starting material for the chemical synthesis of (13R)-manoyl oxide is (-)-sclareol, a readily available bicyclic labdane-type diterpene.[3] For biosynthetic and microbial synthesis approaches, the precursor is (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[9][10]

Q2: Can I synthesize (13R)-manoyl oxide without using a catalyst?

A2: While the cyclization of sclareol to this compound can occur without a catalyst, the yields are generally much lower. Catalysts like mordenite are used to achieve high conversion and selectivity.[1]

Q3: What analytical techniques are used to confirm the identity and purity of (13R)-manoyl oxide?

A3: The identity and purity of (13R)-manoyl oxide are typically confirmed using a combination of analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of the product mixture and identify the epimers.[3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure.[3][8]

Q4: Are there any microbial systems developed for the production of (13R)-manoyl oxide?

A4: Yes, microbial synthesis of enantiomerically pure (13R)-manoyl oxide has been successfully demonstrated. This typically involves the co-expression of a class II and a class I diterpene synthase in a microbial host such as E. coli or yeast (Saccharomyces cerevisiae).[8][11] This approach offers the advantage of high stereospecificity.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Conversion of Sclareol to this compound

CatalystSolventTemperature (°C)Reaction TimeYield of this compound (%)Reference
MordeniteGlyme-type ether≤ 140Not specified> 85[1]
MordeniteNone≤ 140Not specified50-60[1]
TECHNOSA–H2Dodecane13510 min~90[2]

Table 2: Influence of Temperature on the Selectivity of Superacidic Cyclization of Sclareol

Temperature (°C)Reaction Time (min)Ratio of 13-epi-manoyl oxide to (13R)-manoyl oxideTotal Yield of Oxides (%)Reference
-7815Not specifiedNot specified[4]
-951593:760[3][4]
-1051593:7Lower than at -95°C[3][4]

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Synthesis of this compound from Sclareol

This protocol is a general guideline based on the principles described in the literature.[1][2]

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sclareol and the solvent (e.g., dodecane or a glyme-type ether).

  • Catalyst Addition: Add the mordenite-based catalyst. The mass ratio of sclareol to catalyst can range from 10:1 to 100:1.

  • Reaction: Heat the mixture to the desired temperature (e.g., 135-140 °C) under vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate this compound from unreacted sclareol and by-products.

Protocol 2: Purification of (13R)-Manoyl Oxide by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified (13R)-manoyl oxide.

Visualizations

Biosynthetic_Pathway GGPP Geranylgeranyl diphosphate (GGPP) LPP Labda-13-en-8-ol diphosphate (LPP) GGPP->LPP Class II diTPS (e.g., SsLPPS) MO (13R)-Manoyl Oxide LPP->MO Class I diTPS (e.g., SsSS) Synthesis_Workflow Start Sclareol Reaction Acid-Catalyzed Cyclization (e.g., with Mordenite) Start->Reaction Crude Crude Product ((13R)-Manoyl Oxide, 13-epi-Manoyl Oxide, By-products) Reaction->Crude Purification Purification (Column Chromatography, Recrystallization) Crude->Purification Product Pure (13R)-Manoyl Oxide Purification->Product

References

Optimizing light intensity for manoyl oxide production in microalgae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing manoyl oxide production in genetically engineered microalgae. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is light intensity a critical parameter for this compound production?

A1: Light intensity is a crucial factor as it directly influences the photosynthetic rate of microalgae. Photosynthesis produces the energy (ATP) and reducing power (NADPH) required for all metabolic processes, including the biosynthesis of this compound via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] Optimal light intensity maximizes the production of these precursors, while suboptimal or excessive light can limit yield or cause cellular damage.[2][3]

Q2: What is a typical optimal range for light intensity?

A2: The optimal light intensity for microalgae growth and secondary metabolite production varies significantly between species and even strains. However, a general optimal range for many green microalgae falls between 100 and 400 µmol photons m⁻² s⁻¹.[2][4][5] Exceeding this range can lead to photoinhibition, where excess light damages the photosynthetic apparatus, reducing overall productivity.[2][6]

Q3: Should I use continuous light or a light/dark cycle (photoperiod)?

A3: While continuous light can maximize the daily light dose, a light/dark cycle often leads to higher productivity for many microalgae species.[7] A dark period is essential for certain biochemical phases and can prevent the buildup of harmful reactive oxygen species (ROS) caused by light stress.[7][8] A commonly used photoperiod in research is 16 hours of light followed by 8 hours of dark.[9]

Q4: Can increasing light intensity have a negative impact on this compound production?

A4: Yes. Excessively high light intensity can cause photo-oxidative stress, leading to cellular damage and a decrease in photosynthetic efficiency, a phenomenon known as photoinhibition.[2][6] This stress can divert resources to photoprotective mechanisms, such as the synthesis of carotenoids, potentially reducing the metabolic flux towards this compound production.[8] Furthermore, if the produced this compound is not efficiently extracted, it can become inhibitory, and simply increasing light intensity will not improve yield.[9]

Q5: How does light intensity relate to biomass density?

A5: As biomass density increases in a culture, the mutual shading of cells becomes a significant factor.[10] The light intensity that was optimal for a low-density culture may become limiting for a high-density one. Therefore, it may be necessary to increase the incident light intensity as the culture grows to maintain an optimal average light exposure for the cells.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of light intensity for this compound production.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low Biomass Growth 1. Suboptimal Light Intensity: Light may be too low (limiting) or too high (photoinhibition).[2] 2. Nutrient Limitation: Essential nutrients (e.g., nitrogen, phosphorus) in the medium are depleted. 3. Temperature Issues: The culture temperature is outside the optimal range for the specific microalgal strain.1. Measure the light intensity at the culture surface and adjust it to fall within the optimal range (e.g., 100-400 µmol photons m⁻² s⁻¹). Perform a light intensity optimization experiment (see Protocol 1). 2. Analyze the nutrient concentration in the medium and replenish as necessary. Consider using a fed-batch or continuous culture system.[11] 3. Monitor and control the culture temperature to maintain it within the optimal range (typically 24-26°C for many strains).
High Biomass, but Low this compound Yield 1. Metabolic Trade-off: Cellular resources are being directed towards primary metabolism (growth) rather than secondary metabolism (this compound production). 2. Product Inhibition: Accumulation of this compound within the cells or the medium is inhibiting its own synthesis.[9] 3. Inefficient Extraction: The in-situ extraction method (e.g., dodecane (B42187) overlay) is not effectively removing the product from the aqueous phase.[9]1. Induce mild stress conditions, such as nutrient limitation (e.g., nitrogen starvation) in the late exponential phase, which can trigger secondary metabolite production.[12] 2. Implement a continuous or semi-continuous in-situ extraction method to keep product concentration low.[9] 3. Optimize the extraction solvent volume and the mixing dynamics to improve the mass transfer of this compound from the cells to the solvent phase.[13]
Culture Bleaching (Loss of Green Color) 1. Photoinhibition: Severe and prolonged exposure to excessive light intensity is damaging chlorophyll (B73375) and the photosynthetic machinery.[6] 2. Nutrient Deficiency: Particularly nitrogen, which is a key component of chlorophyll.1. Immediately reduce the light intensity or provide shading. Allow the culture to recover in low light conditions (e.g., <50 µmol photons m⁻² s⁻¹). 2. Check and replenish nutrient levels in the culture medium.
Inconsistent Results Between Experiments 1. Inaccurate Light Measurement: The method used to measure light intensity is not consistent or accurate. 2. Inoculum Variability: The age or physiological state of the inoculum culture is different between experiments.[14] 3. Temperature Fluctuations: Uncontrolled changes in culture temperature are affecting metabolic rates.1. Use a calibrated quantum PAR (Photosynthetically Active Radiation) meter to measure light intensity in µmol photons m⁻² s⁻¹. Ensure the measurement is taken at the same position relative to the culture vessel each time. 2. Standardize the inoculum procedure. Always use cells from the mid-exponential growth phase for inoculating new experiments.[14] 3. Ensure robust temperature control of your cultivation system.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing low this compound yield.

Troubleshooting_Low_Yield Start Low this compound Yield CheckBiomass Is biomass density also low? Start->CheckBiomass LowBiomass Address Growth Issues: - Optimize Light Intensity - Check Nutrients - Verify Temperature CheckBiomass->LowBiomass Yes GoodBiomass Is in-situ extraction being used? CheckBiomass->GoodBiomass No NoExtraction Implement in-situ extraction (e.g., dodecane overlay). Product may be inhibitory. GoodBiomass->NoExtraction No YesExtraction Is the extraction efficient? (Check MO in solvent vs. cells/medium) GoodBiomass->YesExtraction Yes InefficientExtraction Optimize Extraction: - Increase solvent ratio - Improve mixing - Check solvent biocompatibility YesExtraction->InefficientExtraction No EfficientExtraction Induce mild stress (e.g., nutrient limitation) to shift metabolism towards secondary metabolite production. YesExtraction->EfficientExtraction Yes Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cultivation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results Inoculum 1. Prepare Inoculum Culture (Mid-exponential phase) Inoculate 4. Inoculate PBRs Inoculum->Inoculate Media 2. Prepare Sterile Growth Medium Media->Inoculate PBR_Setup 3. Set up Photobioreactors (PBRs) with Temperature Control PBR_Setup->Inoculate Set_Light 5. Apply Different Light Intensities (e.g., 50, 150, 300, 500 µmol m⁻² s⁻¹) Inoculate->Set_Light Add_Solvent 6. Add Extraction Solvent (e.g., Dodecane Overlay) Set_Light->Add_Solvent Cultivate 7. Cultivate for a Set Period (e.g., 7-10 days) Add_Solvent->Cultivate Sampling 8. Daily Sampling Cultivate->Sampling Measure_OD 9. Measure Optical Density (Biomass) Sampling->Measure_OD Extract_MO 10. Extract this compound from Solvent & Biomass Sampling->Extract_MO Analyze_Data 12. Analyze Data & Determine Optimal Light Intensity Measure_OD->Analyze_Data Quantify_MO 11. Quantify this compound (GC-MS) Extract_MO->Quantify_MO Quantify_MO->Analyze_Data Signaling_Pathway cluster_photosynthesis Photosynthesis cluster_mep MEP Pathway (in Chloroplast) Light Light Stimulus (Intensity & Wavelength) Photoreceptors Photoreceptors (e.g., Phototropins, Phytochromes) Light->Photoreceptors Signal_Transduction Signal Transduction Cascade (Kinases, Transcription Factors) Photoreceptors->Signal_Transduction Gene_Expression Regulation of Gene Expression Signal_Transduction->Gene_Expression Photosynthesis_Genes Photosynthesis-related Genes (e.g., LHC, RuBisCO) Gene_Expression->Photosynthesis_Genes regulates MEP_Genes MEP Pathway Genes (e.g., DXS, DXR) Gene_Expression->MEP_Genes regulates Photosynthesis_Output ATP, NADPH (Energy & Reducing Power) Photosynthesis_Genes->Photosynthesis_Output products Photosynthesis_Output->MEP_Genes provides energy GGPP GGPP (Diterpene Precursor) MEP_Genes->GGPP synthesis DiTPS Heterologous Diterpene Synthases (diTPSs) GGPP->DiTPS Manoyl_Oxide This compound DiTPS->Manoyl_Oxide

References

Technical Support Center: Separation of Manoyl Oxide Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with guidance on separating manoyl oxide epimers. Find troubleshooting tips and answers to frequently asked questions regarding the chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are this compound epimers and why is their separation important?

This compound is a naturally occurring labdane-type diterpenoid. The common epimers differ in their stereochemistry at the C-13 position: (13R)-manoyl oxide and (13S)-manoyl oxide (also known as ent-13-epi-manoyl oxide). The separation of these epimers is crucial because their biological activities can differ significantly. For instance, ent-13-epi-manoyl oxide has been shown to be more active against certain Gram-positive bacteria than its epimer.[1] Therefore, accurate separation and quantification are essential for research and drug development.

Q2: Which chromatographic techniques are suitable for separating this compound epimers?

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the differentiation and quantification of C-13 this compound epimers.[1][2][3][4] While specific High-Performance Liquid Chromatography (HPLC) methods for this compound epimers are not extensively documented in the provided search results, general principles of diastereomer separation can be applied to develop a suitable HPLC method. Column chromatography can be used for the initial isolation of a mixture of the epimers.[2][3]

Q3: Can I use mass spectrometry to distinguish between the epimers?

Yes, GC-MS analysis allows for the characterization of each stereoisomer. A key diagnostic feature is the ratio of the intensities of the mass-to-charge ratio (m/z) peaks 275 and 257. This ratio is reportedly lower for ent-13-epi-manoyl oxide compared to this compound, providing a basis for their differentiation and relative quantification in a sample.[1]

Troubleshooting Guide: Chromatographic Separation of this compound Epimers

This guide addresses common issues encountered during the separation of this compound epimers.

Issue 1: Poor or No Separation of Epimers in HPLC

Possible Causes:

  • Inappropriate Column Chemistry: The stationary phase may not have sufficient selectivity for the subtle structural differences between the epimers.

  • Suboptimal Mobile Phase Composition: The mobile phase may not provide the necessary differential partitioning for the epimers.

Troubleshooting Steps:

  • Modify the Stationary Phase:

    • Trial Different Reverse-Phase Columns: If using a standard C18 column, consider a C30 column, which can offer better shape selectivity for isomers.[5]

    • Consider Chiral Columns: Although epimers are diastereomers, a chiral stationary phase (CSP) can sometimes provide the necessary selectivity for separation.[5][6][7][8] Polysaccharide-based chiral columns are a good starting point.[7][8][9]

    • Normal-Phase Chromatography: If reverse-phase is unsuccessful, explore normal-phase chromatography with a silica (B1680970) or cyano column.[6]

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. This can alter the selectivity of the separation.[5]

    • Adjust Mobile Phase Strength: While changing the ratio of organic solvent to water primarily affects retention time, fine-tuning this ratio can sometimes improve resolution.[5]

    • Mobile Phase Additives: For certain compounds, adding small amounts of additives can improve peak shape and resolution.

Issue 2: Co-elution of Epimers in GC-MS

Possible Causes:

  • Inadequate GC Temperature Program: The temperature ramp may be too fast, not allowing for sufficient interaction with the stationary phase.

  • Unsuitable GC Column: The column phase may not be appropriate for separating these specific diterpenoid isomers.

Troubleshooting Steps:

  • Optimize the Temperature Program:

    • Decrease the initial oven temperature.

    • Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower).

    • Incorporate an isothermal hold at a temperature where the epimers are likely to separate.

  • Select an Appropriate GC Column:

    • A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), has been successfully used.[2]

    • Ensure the column is of sufficient length (e.g., 30 m) to provide adequate theoretical plates for the separation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Epimers

This protocol is based on methodologies reported for the analysis of this compound epimers.[1][2]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).[2]

2. GC Column:

  • HP-5ms capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[2]

3. Carrier Gas:

  • Helium at a constant flow rate.

4. Temperature Program:

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 minute. Ramp to 280°C at a rate of 5°C/minute. Hold at 280°C for 10 minutes.

5. Injection:

  • Mode: Splitless

  • Injection Volume: 1 µL

6. Mass Spectrometer Settings:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

7. Data Analysis:

  • Identify this compound and epi-manoyl oxide based on their retention times and mass spectra.

  • Quantify the relative amounts of each epimer by comparing the peak areas of their characteristic ions. Differentiate the epimers by the intensity ratio of m/z 275 to 257.[1]

Parameter Value Reference
GC Column HP-5ms (30 m x 0.25 mm x 0.25 µm)[2]
Carrier Gas Helium-
Injection Mode Splitless-
Inlet Temperature 250°C-
Oven Program 60°C (1 min), then 5°C/min to 280°C (10 min)-
MS Ionization Electron Impact (EI), 70 eV-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation Sample Plant Extract or Reaction Mixture Extraction Solvent Extraction (e.g., with Et2O) Sample->Extraction Purification Column Chromatography (Optional, for isolation) Extraction->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Method Development Purification->HPLC Data Identify Epimers by Retention Time & MS Ratio GCMS->Data HPLC->Data Quant Quantify Epimer Ratio Data->Quant

Caption: Workflow for the separation and analysis of this compound epimers.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting Start Poor or No Epimer Separation Method Chromatography Method? Start->Method HPLC HPLC Method->HPLC HPLC GC GC Method->GC GC ChangeColumn Change Column (e.g., C30, Chiral) HPLC->ChangeColumn ChangeMobilePhase Change Mobile Phase (e.g., MeOH for ACN) HPLC->ChangeMobilePhase OptimizeTemp Optimize Temperature Program (slower ramp) GC->OptimizeTemp CheckColumn Verify Column (e.g., HP-5ms) GC->CheckColumn

References

Troubleshooting indole contamination in E. coli manoyl oxide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for manoyl oxide production in E. coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on indole (B1671886) contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of indole contamination in our E. coli cultures engineered for this compound production?

A1: The primary source of indole is the enzymatic conversion of tryptophan from the culture medium. E. coli possesses an enzyme called tryptophanase, encoded by the tnaA gene, which breaks down tryptophan into indole, pyruvate, and ammonia.[1][2] Many defined media used for high-level protein synthesis are supplemented with high concentrations of amino acids, including tryptophan, which can lead to significant indole accumulation.[3][4]

Q2: Why is indole a problem for this compound production?

A2: Indole is a known signaling molecule in E. coli that can significantly impact cellular metabolism and membrane potential.[3][4] High concentrations of indole (typically 3-5 mM) can be toxic to E. coli, inhibiting cell division and growth by acting as a proton ionophore and reducing the electrochemical potential across the cytoplasmic membrane.[5][6] Furthermore, indole has been reported to inhibit terpene synthesis in E. coli, which could directly reduce your this compound yield.[3][4] Its presence also complicates the downstream processing and purification of this compound.[3][4]

Q3: At what concentrations does indole become toxic to E. coli?

A3: Indole toxicity is concentration-dependent. While lower concentrations (≤1 mM) do not significantly affect the viability of E. coli and are involved in cell signaling, higher concentrations can be detrimental.[5]

Indole ConcentrationEffect on E. coliReference
≤1 mMAffects various phenotypes like biofilm formation and motility, but does not significantly impact viability.[5]
3-5 mMBlocks cell division and is considered toxic.[5][6]
≥5 mMToxic to both E. coli and Pseudomonas aeruginosa, leading to no growth.[7]

Q4: Can we control indole production by modifying the culture conditions?

A4: Yes, several environmental factors can be modulated to control indole production.

  • Glucose Supplementation: The addition of glucose to the culture medium can repress indole biosynthesis by inhibiting the transcription of the tnaA gene through catabolite repression.[5][8] For example, adding 2 g/L of glucose has been shown to significantly decrease extracellular indole levels.[5][8]

  • pH: The pH of the culture medium influences indole production. Alkaline conditions (pH 8 and 9) tend to increase indole accumulation, while acidic conditions can inhibit it.

  • Temperature: Temperature is another critical factor. While some studies have shown increased indole production at higher temperatures, the optimal temperature for your specific strain and process should be empirically determined.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to indole contamination in your this compound production experiments.

Problem: My this compound extract is impure, and I suspect indole contamination.

Step 1: Confirm the presence of indole.

  • Action: Analyze your hexane (B92381) extract using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Outcome: Indole can be identified by comparing its retention time and mass spectrum with an authentic standard.[4]

Step 2: Quantify the level of indole contamination.

  • Action: Use a colorimetric assay, such as the Kovacs assay, or a more quantitative method like High-Performance Liquid Chromatography (HPLC) to determine the concentration of indole in your culture supernatant.

  • Expected Outcome: This will help you assess the severity of the contamination and correlate it with any observed effects on cell growth or this compound yield.

Step 3: Implement strategies to reduce or eliminate indole.

  • Option A: Media Optimization (Recommended First Step)

    • Action: Omit tryptophan from your defined culture medium.

    • Rationale: Since tryptophan is the direct precursor to indole, its removal from the medium can eliminate indole accumulation.[3][4] Studies have shown that for this compound production, this can be done without affecting the final yield.[3][4]

  • Option B: Genetic Engineering

    • Action: Create a tnaA knockout mutant of your E. coli production strain.

    • Rationale: Deleting the gene responsible for tryptophanase will permanently prevent the conversion of tryptophan to indole.[9]

  • Option C: Process Optimization

    • Action: Supplement your culture medium with glucose (e.g., 2 g/L).

    • Rationale: Glucose will induce catabolite repression, which in turn suppresses the expression of the tnaA gene and reduces indole production.[5][8]

Step 4: Verify the effectiveness of your chosen strategy.

  • Action: Repeat the indole quantification analysis (GC-MS or HPLC) after implementing the changes.

  • Expected Outcome: You should observe a significant reduction or complete elimination of indole in your extracts and culture supernatant.

dot

Troubleshooting_Indole_Contamination start Problem: Suspected Indole Contamination in Manoyl Oxide Extract confirm Step 1: Confirm Indole Presence (GC-MS Analysis) start->confirm quantify Step 2: Quantify Indole Levels (HPLC or Kovacs Assay) confirm->quantify strategy Step 3: Implement Indole Reduction Strategy quantify->strategy media_opt Option A: Omit Tryptophan from Media strategy->media_opt Easiest genetic_eng Option B: Create tnaA Knockout strategy->genetic_eng Most Permanent process_opt Option C: Add Glucose to Media strategy->process_opt Process Control verify Step 4: Verify Indole Reduction (Repeat Quantification) media_opt->verify genetic_eng->verify process_opt->verify end Resolution: Pure this compound and Potentially Increased Yield verify->end

Caption: Troubleshooting workflow for indole contamination.

Experimental Protocols

Protocol 1: Quantification of Indole using Kovacs' Reagent
  • Preparation of Kovacs' Reagent:

    • Dissolve 5 g of p-dimethylaminobenzaldehyde in 75 mL of amyl alcohol.

    • Slowly add 25 mL of concentrated hydrochloric acid.

    • Store in a dark, glass bottle at 4°C. The reagent should be light yellow.

  • Sample Preparation:

    • Centrifuge 1 mL of your E. coli culture at 10,000 x g for 5 minutes.

    • Carefully collect the supernatant.

  • Assay:

    • To 500 µL of the culture supernatant, add 200 µL of Kovacs' reagent.

    • Vortex briefly to mix.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • A positive reaction is indicated by the development of a red or pink color in the upper alcohol layer.

    • For quantification, measure the absorbance of the colored layer at 540 nm.

    • Use a standard curve prepared with known concentrations of indole to determine the concentration in your sample.

Protocol 2: Creation of a tnaA Knockout Mutant using λ Red Recombineering

This protocol is a generalized outline. Specific details may vary depending on the plasmids and selection markers used.

  • Preparation of Electrocompetent Cells:

    • Grow your E. coli production strain expressing the λ Red recombinase (from a plasmid like pKD46) at 30°C in SOB medium to an OD600 of 0.4-0.6.

    • Induce the expression of the recombinase by adding L-arabinose.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.

  • Generation of the Deletion Cassette:

    • Design PCR primers with 5' extensions homologous to the regions flanking the tnaA gene and 3' ends that anneal to a template plasmid containing a selectable marker (e.g., a kanamycin (B1662678) resistance gene, kan).

    • Perform PCR to amplify the selectable marker flanked by the homology regions.

    • Purify the PCR product.

  • Electroporation:

    • Electroporate the purified PCR product into the prepared electrocompetent cells.

    • Allow the cells to recover in SOC medium at 37°C for 1-2 hours.

  • Selection and Verification:

    • Plate the cells on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin) to select for successful recombinants.

    • Verify the correct insertion of the deletion cassette and the knockout of the tnaA gene by colony PCR and sequencing.

Signaling and Biosynthetic Pathways

dot

Indole_Formation_Pathway Tryptophan Tryptophan (from media) TnaA Tryptophanase (tnaA) Tryptophan->TnaA Indole Indole TnaA->Indole Pyruvate Pyruvate TnaA->Pyruvate Ammonia Ammonia TnaA->Ammonia

Caption: Indole formation pathway from tryptophan in E. coli.

dot

Manoyl_Oxide_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CfTPS2 CfTPS2 GGPP->CfTPS2 CDP Copal-8-ol Diphosphate CfTPS2->CDP CfTPS3 CfTPS3 CDP->CfTPS3 ManoylOxide (13R)-Manoyl Oxide CfTPS3->ManoylOxide

Caption: Biosynthetic pathway of (13R)-manoyl oxide.

References

Technical Support Center: Enhancing Manoyl Oxide Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of manoyl oxide from biomass.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Potential CauseSuggested Solution
Inappropriate Solvent Selection This compound is a diterpenoid with low polarity. Use non-polar or semi-polar solvents. Hexane (B92381), ethyl acetate (B1210297), and dichloromethane (B109758) are effective. For greener alternatives, consider supercritical CO2. Methanol and ethanol (B145695) can also be effective, particularly for more polar diterpenoids, and their efficiency can be optimized.[1] A mixture of solvents, such as hexane/acetone (B3395972) (1:1), can also improve extraction efficiency for terpenoids.[2]
Inefficient Extraction Method Conventional methods like maceration or Soxhlet extraction can be time-consuming and may lead to the degradation of thermolabile compounds.[3] Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) which can offer higher yields in shorter times.[1][3][4]
Suboptimal Extraction Parameters Extraction efficiency is highly dependent on temperature, time, and solvent-to-solid ratio. These parameters should be optimized for your specific biomass. For instance, in diterpenoid extraction, temperature can affect the selectivity of the extraction.[5]
Degradation of this compound This compound can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.[3][6] Use methods that allow for temperature control, such as UAE or SFE at mild temperatures.[5][7]
Improper Biomass Preparation The particle size of the biomass is crucial. Grinding the plant material increases the surface area, facilitating better solvent penetration. A particle size of 20 to 40 mesh is often effective for diterpene extraction.[5]

Issue 2: Presence of Impurities in the Crude Extract

Potential CauseSuggested Solution
Co-extraction of Other Compounds The choice of solvent affects the selectivity of the extraction. Less selective solvents will extract a wider range of compounds.
Lack of a Clean-up Step A clean-up step after extraction is often necessary to remove impurities. Techniques like column chromatography with silica (B1680970) gel or macroporous resin can be used to purify the extract.[8]
Thermal Degradation Products High temperatures can not only degrade this compound but also lead to the formation of byproducts that contaminate the extract.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

The ideal solvent depends on the specific biomass and the desired purity of the extract. As this compound is a relatively non-polar diterpenoid, non-polar solvents like hexane and semi-polar solvents like ethyl acetate and dichloromethane are good starting points.[5] For a safer and more environmentally friendly option, ethanol has shown good extraction efficiency for the related diterpenoid, forskolin.[1] Methanol has also been reported to yield high content of forskolin.[1] A 1:1 mixture of hexane and acetone has been found to be efficient for extracting a broad range of terpenoids from pine wood.[2]

2. How can I improve the efficiency of my current extraction method?

To enhance your extraction efficiency:

  • Optimize Particle Size: Ensure your biomass is finely ground to increase the surface area for solvent interaction.

  • Optimize Parameters: Systematically vary the temperature, extraction time, and solvent-to-solid ratio to find the optimal conditions for your specific biomass.

  • Agitation: Ensure proper mixing of the biomass and solvent to improve mass transfer.

  • Consider Advanced Techniques: If you are using conventional methods, switching to Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) can significantly improve efficiency and reduce extraction time and solvent consumption.[1][4]

3. What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound?

UAE offers several advantages for extracting natural products:

  • Increased Efficiency: The acoustic cavitation produced by ultrasound waves disrupts plant cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times.[3][9]

  • Reduced Thermal Degradation: UAE can be performed at lower temperatures compared to methods like Soxhlet, which helps in preserving thermolabile compounds like this compound.[3]

  • Lower Solvent Consumption: The enhanced efficiency often translates to a reduction in the amount of solvent required.[3]

4. Is Supercritical Fluid Extraction (SFE) a good option for this compound?

Yes, SFE using supercritical CO2 is an excellent "green" alternative for extracting this compound. Its benefits include:

  • Selectivity: The solvent power of supercritical CO2 can be finely tuned by adjusting pressure and temperature, allowing for selective extraction of target compounds.[10]

  • No Solvent Residue: CO2 is a gas at atmospheric pressure, so it is easily removed from the extract, leaving no harmful solvent residues.

  • Mild Operating Temperatures: SFE can be conducted at low temperatures, preventing the degradation of heat-sensitive compounds.[10] The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.

5. How do I choose between different advanced extraction techniques (UAE, MAE, SFE)?

The choice depends on factors like available equipment, scalability, and the specific goals of the extraction:

  • UAE: Generally considered cost-effective and easy to scale up. It is a good choice for improving upon traditional maceration.[3]

  • MAE: Offers very rapid extraction times due to efficient heating of the solvent and biomass.[11][12]

  • SFE: Provides high purity extracts without solvent residues but requires more specialized and expensive equipment. It is ideal for applications in the food and pharmaceutical industries where purity is paramount.[10]

Data Presentation: Comparison of Extraction Methods for Diterpenoids

The following table summarizes findings from studies on the extraction of forskolin, a labdane (B1241275) diterpenoid structurally related to this compound, from Coleus forskohlii roots. This data can serve as a valuable reference for selecting and optimizing this compound extraction methods.

Extraction MethodSolventExtraction TimeForskolin Yield (%)Reference
SoxhletMethanol5 hours2.91[1][13]
SoxhletEthanol5 hours2.59 - 2.83[1][13]
SoxhletWater5 hours0.17 - 0.18[1][13]
Microwave-Assisted (MASE)Ethanol5 minutes2.29[1][13]
Ultrasound-Assisted (UASE)Ethanol20 minutes1.47[1][13]

Note: The yields are reported as a percentage of the dried root powder.

Experimental Protocols

1. Protocol: Ultrasound-Assisted Extraction (UAE) of Diterpenes

This protocol is a general guideline for the extraction of diterpenes from plant material and can be adapted for this compound.

Materials:

  • Dried and powdered biomass (e.g., Coleus forskohlii roots, Salvia sclarea leaves)

  • Solvent (e.g., ethanol, methanol, hexane)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., flask)

  • Filtration system (e.g., filter paper, vacuum filtration)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered biomass and place it in the extraction vessel.

  • Add the selected solvent at a predetermined solvent-to-solid ratio.

  • Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the mixture.

  • Apply ultrasound at a specific frequency (e.g., 20-50 kHz) and power for a set duration (e.g., 10-60 minutes).[5] The temperature of the system should be monitored and controlled.

  • After sonication, separate the extract from the solid residue by filtration.

  • Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract can be further purified using chromatographic techniques.

2. Protocol: Supercritical Fluid Extraction (SFE) of Diterpenes

This protocol provides a general framework for SFE and should be optimized for specific biomass and equipment.

Materials:

  • Dried, ground, and sieved biomass

  • High-pressure SFE system

  • Liquid CO2

  • Co-solvent (e.g., ethanol, optional)

Procedure:

  • Load a known amount of the prepared biomass into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 15-35 MPa).

  • Heat the extraction vessel to the desired temperature (e.g., 40-60 °C).

  • If using a co-solvent, introduce it into the CO2 stream at a specific percentage.

  • Allow the supercritical CO2 (with or without co-solvent) to flow through the biomass for a set extraction time (e.g., 60-120 minutes).

  • The extract-laden supercritical fluid is then depressurized in a separator, causing the CO2 to return to its gaseous state and the this compound to precipitate.

  • Collect the precipitated extract from the separator.

Mandatory Visualizations

Extraction_Workflow Biomass Biomass Source (e.g., Salvia sclarea, Coleus forskohlii) Preparation Biomass Preparation (Drying, Grinding) Biomass->Preparation Extraction Extraction Method (UAE, MAE, SFE, Soxhlet) Preparation->Extraction Filtration Filtration / Separation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Manoyl_Oxide Pure this compound Purification->Pure_Manoyl_Oxide

Caption: General workflow for the extraction and purification of this compound from biomass.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Solvent Inappropriate Solvent? Start->Check_Solvent Check_Method Inefficient Method? Start->Check_Method Check_Parameters Suboptimal Parameters? Start->Check_Parameters Check_Degradation Compound Degradation? Start->Check_Degradation Solution_Solvent Use non-polar/semi-polar solvents (Hexane, Ethyl Acetate) Check_Solvent->Solution_Solvent Solution_Method Switch to advanced methods (UAE, MAE, SFE) Check_Method->Solution_Method Solution_Parameters Optimize T, time, solvent ratio Check_Parameters->Solution_Parameters Solution_Degradation Use lower temperatures Check_Degradation->Solution_Degradation

Caption: Troubleshooting guide for low this compound extraction yield.

References

Refining superacidic cyclization for selective 13-epi-manoyl oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the refining of superacidic cyclization for the selective synthesis of 13-epi-manoyl oxide from sclareol (B1681606).

Frequently Asked Questions (FAQs)

Q1: What is the key principle behind the selective synthesis of 13-epi-manoyl oxide using superacidic cyclization?

A1: The selective synthesis of 13-epi-manoyl oxide from sclareol is achieved through a low-temperature superacidic cyclization.[1][2][3] The reaction conditions are finely tuned to favor a hypothetical SN2 mechanism, which results in an inversion of configuration at the C-13 chiral center of the starting sclareol.[1][4] This method can achieve a high diastereomeric ratio of up to 9:1 in favor of the desired 13-epi-manoyl oxide.[1][2][3]

Q2: Why is low temperature crucial for the selectivity of this reaction?

A2: Lowering the reaction temperature is critical for maximizing the selectivity towards 13-epi-manoyl oxide.[4] At higher temperatures, the reaction can proceed through a competing monomolecular substitution (SN1-like) pathway, leading to a mixture of epimers (13-epi-manoyl oxide and manoyl oxide).[3][4] Higher temperatures also promote the formation of dehydration byproducts.[4]

Q3: What is the role of the superacid in this reaction?

A3: The superacid, such as fluorosulfonic acid (FSO3H), acts as a powerful protonating agent that initiates the cyclization of sclareol.[4] It facilitates the formation of the cyclic ether by activating the hydroxyl group, making it a good leaving group.

Q4: What are the expected yields for this synthesis?

A4: While a lengthy four-step synthesis has been reported to achieve a 91% yield, the optimized one-step superacidic cyclization provides a more direct route.[4] The yield of the desired 13-epi-manoyl oxide is highly dependent on the reaction conditions, particularly temperature. Careful optimization is required to balance high selectivity with good overall yield, as very low temperatures can sometimes lead to an increase in byproducts.[4]

Q5: What are the primary biological activities of 13-epi-manoyl oxide?

A5: 13-epi-manoyl oxide has demonstrated a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[5] It has also been identified as a strong inhibitor of the human protein target peroxiredoxin 5 and the enzyme 4-hydroxyphenylpyruvate dioxygenase.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 13-epi-manoyl oxide 1. Incomplete reaction. 2. Formation of byproducts due to suboptimal temperature. 3. Inefficient extraction or purification.1. Ensure the correct stoichiometry of the superacid is used. An excess (e.g., 3 molar equivalents) is often necessary for complete conversion.[4] 2. Carefully control the reaction temperature. The optimal balance between conversion and selectivity is often found at very low temperatures (e.g., -95°C).[4] 3. Ensure thorough extraction with a suitable solvent like diethyl ether. Optimize the flash chromatography conditions for purification.
Low selectivity (high proportion of this compound) 1. Reaction temperature is too high. 2. Slow addition of reagents.1. Maintain a consistently low reaction temperature throughout the addition of the superacid and the reaction time. Temperatures around -78°C or lower are recommended for high selectivity.[4] 2. While dropwise addition is a common practice, for this reaction, a single batch addition of the substrate at low temperatures has been shown to be effective for selectivity.[4]
Formation of dehydration byproducts (hydrocarbons) 1. Reaction temperature is too high. 2. Extended reaction time.1. Strictly adhere to the recommended low-temperature conditions. 2. Keep the reaction time short (e.g., 15 minutes) as prolonged exposure to the superacid can lead to side reactions.[5]
Difficulty in purifying the product 1. Close polarity of the epimers. 2. Presence of non-polar byproducts.1. Use a high-resolution flash chromatography system. A carefully selected solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) is crucial. 2. A pre-purification step, such as a quick filtration through a small plug of silica (B1680970) gel, might help remove some of the less polar hydrocarbon byproducts.

Data Presentation

Table 1: Effect of Reaction Temperature on the Selectivity of 13-epi-Manoyl Oxide Synthesis

EntryReaction Temperature (°C)Ratio of 13-epi-manoyl oxide to this compoundReference
1-789:1[5]
2-784:1[5]
3-783:1[5]
401:2[5]
5-95Optimal conversion-selectivity[4]
6-10593:7 (but with increased by-products)[4]

Note: The different ratios at -78°C in entries 1-3 are from different procedures (P1-P3) as described in the cited literature, likely involving variations in addition rates or concentrations.

Table 2: 1H and 13C NMR Spectral Data for 13-epi-Manoyl Oxide in CDCl3 [5]

Position13C NMR (δ, ppm)1H NMR (δ, ppm, multiplicity, J in Hz)
139.21.00-1.08 (m), 1.48-1.56 (m)
218.41.50-1.58 (m)
342.11.35-1.45 (m)
433.5-
555.70.88 (d, J=7.0)
620.31.60-1.68 (m)
741.61.20-1.28 (m), 1.88-1.96 (m)
875.2-
956.11.25 (d, J=7.0)
1037.0-
1115.61.55-1.65 (m)
1235.51.70-1.80 (m)
1373.1-
1426.91.28 (s)
1524.51.21 (s)
1628.51.25 (s)
17107.54.58 (d, J=1.5), 4.85 (d, J=1.5)
1833.40.80 (s)
1921.50.87 (s)
2014.70.80 (s)

Experimental Protocols

Selective Synthesis of 13-epi-Manoyl Oxide from (-)-Sclareol

This protocol is adapted from the work of Morarescu et al. (2021).[5]

Materials:

  • (-)-Sclareol

  • Dichloromethane (DCM)

  • Isopropyl nitrate (B79036) (iPrNO2)

  • Fluorosulfonic acid (FSO3H)

  • 30% aqueous Potassium Hydroxide (KOH)

  • Diethyl ether (Et2O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve (-)-sclareol (1 mmol) in a 2:1 mixture of DCM and iPrNO2 (5 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add fluorosulfonic acid (3 mmol, 3 equivalents) to the cooled solution with stirring.

  • Maintain the reaction at -78°C for 15 minutes.

  • Quench the reaction by carefully adding 30% aqueous KOH until the solution is basic.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine until neutral.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain pure 13-epi-manoyl oxide.

Characterization: The structure of the synthesized 13-epi-manoyl oxide should be confirmed by 1H and 13C NMR spectroscopy and compared with the data presented in Table 2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve (-)-Sclareol in DCM/iPrNO2 cool Cool to -78°C dissolve->cool add_acid Add FSO3H cool->add_acid react Maintain at -78°C for 15 min add_acid->react quench Quench with aq. KOH react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography product Pure 13-epi-Manoyl Oxide chromatography->product reaction_mechanism sclareol Sclareol (at C-13) intermediate Protonated Intermediate sclareol->intermediate + H+ (Superacid) transition_state SN2-like Transition State intermediate->transition_state Intramolecular Attack product 13-epi-Manoyl Oxide (Inversion of Stereochemistry) transition_state->product - H2O signaling_pathway cluster_inhibition Inhibitory Action cluster_cellular_effects Cellular Effects manoyl_oxide 13-epi-Manoyl Oxide prdx5 Peroxiredoxin 5 manoyl_oxide->prdx5 Inhibits hppd 4-Hydroxyphenylpyruvate Dioxygenase manoyl_oxide->hppd Inhibits oxidative_stress Increased Oxidative Stress prdx5->oxidative_stress Leads to tyrosine_metabolism Disrupted Tyrosine Metabolism hppd->tyrosine_metabolism Leads to cytotoxicity Cytotoxicity oxidative_stress->cytotoxicity tyrosine_metabolism->cytotoxicity

References

Technical Support Center: Continuous Manoyl Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the continuous production of manoyl oxide.

Frequently Asked Questions (FAQs)

Q1: What are the key pathways involved in microbial this compound production?

A1: The primary biosynthetic route for this compound in genetically engineered microorganisms, such as C. reinhardtii and E. coli, is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] This pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from glyceraldehyde-3-phosphate and pyruvate. These precursors are then converted to geranylgeranyl diphosphate (GGPP), the substrate for the diterpene synthases that produce this compound.

Q2: What is a major bottleneck in the continuous production of this compound?

A2: A significant challenge is product inhibition. This compound is hydrophobic and can accumulate in the cell membranes, which can be toxic to the cells and inhibit further production.[1] Efficient in-situ extraction is crucial to remove the product from the culture medium as it is produced, thereby mitigating feedback inhibition and enhancing overall yield.[1]

Q3: What are the recommended light conditions for continuous production using microalgae like C. reinhardtii?

A3: The optimal light intensity for microalgae growth generally falls within the range of 26-400 µmol photons m⁻² s⁻¹.[2][3] Increasing light intensity can enhance this compound production; however, without efficient extraction, this effect is significantly diminished.[1] It's also common to use a light/dark cycle, such as 16h:8h, to mimic natural conditions.[1]

Q4: Which extraction solvents are effective for in-situ this compound recovery?

A4: Due to the hydrophobic nature of this compound, non-polar organic solvents are effective for in-situ extraction. Dodecane (B42187) is a commonly used solvent for creating an overlay in the culture, allowing for the continuous partitioning of this compound from the aqueous phase.[1] Hexane (B92381) has also been successfully used for extraction.

Q5: How can I quantify the concentration of this compound in my samples?

A5: Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and effective method for quantifying this compound.[1] This technique separates this compound from other components in the extract and provides a signal proportional to its concentration.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low this compound Yield Despite Good Biomass Growth 1. Product Inhibition: this compound accumulation in the culture is hindering further production.[1]2. Inefficient Extraction: The solvent overlay is not effectively capturing the produced this compound.3. Suboptimal Induction/Expression: The expression of the diterpene synthase genes may be insufficient.1. Improve Extraction: Increase the solvent-to-culture volume ratio or improve mixing at the interface to enhance mass transfer.2. Optimize Solvent: Ensure the chosen solvent (e.g., dodecane) is of high purity.3. Check Induction Parameters: Verify the concentration of the inducer and the timing of induction.
Sudden Cessation of this compound Production 1. Contamination: The bioreactor may be contaminated with bacteria or fungi that are outcompeting the production strain or producing inhibitory substances.[4]2. Nutrient Limitation: Essential nutrients in the continuous feed may have been depleted.3. pH Shift: The pH of the culture medium may have drifted outside the optimal range for the production organism.[5]1. Check for Contamination: Plate a sample of the culture on a rich medium to check for contaminants. If contaminated, terminate the run, sterilize the bioreactor, and start with a fresh inoculum.[4]2. Analyze Media: Check the composition of the feed medium and the culture supernatant for nutrient levels.3. Monitor and Control pH: Ensure the pH probe is calibrated and the pH control system is functioning correctly.
Reactor Fouling or Clogging 1. Cell Aggregation: High biomass density can lead to cell clumping and fouling of probes and tubing.2. Precipitation of Media Components: Components of the culture medium may be precipitating at the operational pH and temperature.1. Optimize Agitation: Adjust the agitation speed to ensure adequate mixing without causing excessive shear stress.2. Review Media Composition: Check for any components that might be prone to precipitation and consider alternative formulations.
Inconsistent Product Quality (e.g., presence of isomers) 1. Spontaneous Isomerization: Changes in pH or temperature during production or extraction could be causing isomerization of the this compound.2. Off-target Enzymatic Activity: The production host may have endogenous enzymes that are modifying the this compound.1. Maintain Stable Conditions: Ensure tight control over pH and temperature throughout the process.2. Analyze Byproducts: Use techniques like GC-MS to identify any byproducts and investigate potential side reactions.

Quantitative Data

Table 1: this compound Production Rates under Different Conditions

Production OrganismCulture ConditionLight IntensityExtraction MethodThis compound YieldReference
Chlamydomonas reinhardtii (B2)Batch, Erlenmeyer flasks150 µmol m⁻² s⁻¹ (16:8h day:night)Dodecane overlay7.14 mg L⁻¹ d⁻¹[1]
Chlamydomonas reinhardtiiContinuous, photobioreactorHigh lightDodecane extractionUp to 6.7 mg L⁻¹ d⁻¹[1]
Escherichia coliBatch, extended low-temperature cultivationN/AHexane extraction~5-fold increase over initial protocol

Experimental Protocols

Continuous Culture of C. reinhardtii for this compound Production

Materials:

  • Genetically engineered C. reinhardtii strain expressing this compound synthases.

  • Tris-Acetate-Phosphate (TAP) Medium.

  • Photobioreactor with continuous feed and harvesting capabilities.

  • Light source providing a controlled intensity.

  • Dodecane (high purity).

Procedure:

  • Inoculum Preparation: Grow the C. reinhardtii strain in 250 mL Erlenmeyer flasks containing 100 mL of TAP medium. Maintain the cultures in a shake incubator at 25°C with 0.2% CO₂ and a light intensity of 150 µmol m⁻² s⁻¹ on a 16h:8h day-night cycle.[1]

  • Bioreactor Setup: Sterilize the photobioreactor and aseptically fill it with TAP medium.

  • Inoculation: Inoculate the bioreactor with the prepared culture to a starting optical density.

  • Continuous Operation: Once the culture reaches the desired biomass concentration, initiate the continuous feed of fresh TAP medium and the harvesting of the culture at the same rate to maintain a constant volume.

  • In-situ Extraction: Add a layer of dodecane to the surface of the culture medium. The produced this compound will partition into the dodecane layer.

  • Monitoring: Regularly monitor biomass concentration, pH, and dissolved oxygen. Periodically sample the dodecane layer for this compound quantification.

Quantification of this compound using GC-FID

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for terpenoid analysis.

  • This compound standard (for calibration curve).

  • Hexane or other suitable solvent for sample dilution.

Procedure:

  • Sample Preparation: Collect a sample from the dodecane layer of the bioreactor. If necessary, dilute the sample with hexane to a concentration within the calibration range.

  • GC-FID Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Hydrogen at a constant flow of 1 mL min⁻¹

    • Oven Temperature Program:

      • Hold at 50°C for 0.45 min.

      • Ramp to 120°C at 22.04°C min⁻¹.

      • Ramp to 160°C at 6.61°C min⁻¹.

      • Ramp to 270°C at 22.04°C min⁻¹ and hold for 1 min.

    • Detector Temperature: 325°C[1]

  • Calibration: Prepare a series of this compound standards of known concentrations (e.g., 5, 10, 25, 50, 100 mg L⁻¹) and inject them to generate a calibration curve by plotting peak area against concentration.[1]

  • Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

MEP_Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXS/DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP MDS HMBPP HMBPP ME_cPP->HMBPP HDS IPP IPP HMBPP->IPP HDR DMAPP DMAPP HMBPP->DMAPP HDR IPP->DMAPP IDI GGPP GGPP IPP->GGPP DMAPP->GGPP ManoylOxide This compound GGPP->ManoylOxide diTPSs

References

Method refinement for detecting trace amounts of manoyl oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of trace amounts of manoyl oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting trace amounts of this compound?

A1: The most frequently employed method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique offers excellent sensitivity and selectivity for volatile and semi-volatile compounds like this compound. For enhanced specificity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) can be utilized.[3]

Q2: Are there alternative methods to GC-MS for this compound analysis?

A2: While GC-MS is prevalent, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can also be adapted for the analysis of diterpenoids like this compound.[2][4][5] HPLC-MS is particularly useful for less volatile derivatives or when thermal degradation during GC analysis is a concern.

Q3: What are the key challenges in detecting trace levels of this compound?

A3: The primary challenges include:

  • Low concentrations: this compound is often present in very low amounts in biological and environmental samples.[6]

  • Complex matrices: Samples such as plant extracts or fermentation broths contain numerous other compounds that can interfere with the analysis.[7][8]

  • Isomeric interference: this compound has isomers, such as 13-epi-manoyl oxide, which can be difficult to separate chromatographically.[1][9]

  • Sample stability: Like many terpenoids, this compound may be susceptible to degradation under certain light or temperature conditions.

Q4: How can I quantify the amount of this compound in my samples?

A4: Quantification can be achieved through two main approaches using GC-MS:

  • Relative Quantification: This involves comparing the peak area of this compound to the peak area of a known concentration of an internal standard.[6][10]

  • Absolute Quantification: This more accurate method requires creating a standard curve using purified this compound standards of known concentrations. The concentration in the sample is then determined by comparing its peak area to the standard curve.[6][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental detection of this compound.

Problem 1: Low or No Detectable this compound Peak
Potential Cause Troubleshooting Step
Inefficient Extraction Ensure the solvent used for extraction is appropriate for the lipophilic nature of this compound. Hexane (B92381) is a commonly used and effective solvent.[2][10] Consider optimizing extraction time and temperature.
Sample Degradation Protect samples from prolonged exposure to light and high temperatures. Store extracts at low temperatures (-20°C or below) when not in use.
Low Concentration in Source If possible, use a larger starting amount of the sample material. For microbial synthesis, optimize culture conditions to potentially increase yield.[10]
Instrument Sensitivity Check the sensitivity of the GC-MS system. Perform a system suitability test with a known standard. For extremely low concentrations, consider using Selected Ion Monitoring (SIM) mode to increase sensitivity.[11]
Problem 2: Poor Chromatographic Resolution (Co-elution of Peaks)
Potential Cause Troubleshooting Step
Inadequate GC Temperature Program Optimize the temperature ramp of the GC oven. A slower temperature ramp can improve the separation of closely eluting compounds like this compound and its epimers.[6][10]
Incorrect GC Column Ensure you are using a GC column with a suitable stationary phase for terpenoid analysis (e.g., a non-polar or mid-polar column).
Co-eluting Isomers This compound and epi-manoyl oxide are common isomers that may co-elute.[1] Fine-tuning the GC temperature program is critical for their separation.[9]
Problem 3: Inconsistent or Non-Reproducible Quantification Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent volumes are used for extraction and derivatization steps. Use an automated liquid handler if available for high-throughput analysis.
Internal Standard Issues Ensure the internal standard (e.g., 1-eicosene) is added to all samples and standards at the exact same concentration.[6][12] The internal standard should be chemically stable and not co-elute with other sample components.
Matrix Effects Complex sample matrices can suppress or enhance the ionization of this compound in the MS source. A matrix-matched calibration curve or the standard addition method may be necessary to correct for these effects.
Instrument Variability Run quality control (QC) samples with a known concentration of this compound at regular intervals throughout the analytical run to monitor instrument performance.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for GC-MS Analysis

This protocol is a general guideline for the extraction of this compound from a liquid culture or plant tissue.

  • Sample Collection: Collect a defined volume or weight of your sample (e.g., 10 mL of microbial culture or 1g of dried plant material).

  • Internal Standard Addition: Add a known amount of an internal standard, such as 1-eicosene, to the sample.[6][10]

  • Solvent Extraction:

    • For liquid cultures, perform a liquid-liquid extraction by adding an equal volume of hexane. Vortex vigorously for 2 minutes and centrifuge to separate the phases.[10]

    • For plant tissue, homogenize the sample in hexane.

  • Collection of Organic Layer: Carefully collect the upper organic (hexane) layer containing the extracted this compound.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to increase the analyte concentration.[10] Avoid complete dryness.

  • Reconstitution: Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

  • Derivatization (Optional): For certain applications and to improve chromatographic properties, derivatization to trimethylsilyl (B98337) (TMS) ethers can be performed. This involves replacing active hydrogen atoms with a trimethylsilyl group, which can increase volatility and thermal stability.[3]

Protocol 2: GC-MS Analysis of this compound

The following table summarizes typical GC-MS parameters used for the analysis of this compound, compiled from various studies.[6][10]

Parameter Setting
Injection Volume 1 µL
Injector Temperature 230°C
Carrier Gas Helium
Oven Program Initial Temp: 100°C, hold for 1 minRamp 1: 10°C/min to 250°CRamp 2: 20°C/min to 310°C, hold for 2 min
Ion Source Temperature 230°C
Interface Temperature 250°C
Mass Analyzer Mode Scan Mode (e.g., 50-350 Hz) or Selected Ion Monitoring (SIM)
Ionization Mode Electron Ionization (EI) at 70 eV

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Collection (e.g., Plant Tissue, Culture) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Hexane Extraction IS_Addition->Extraction Concentration Concentration (N2 Stream) Extraction->Concentration Reconstitution Reconstitution in Hexane Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Integration Peak Integration Data->Integration Quantification Quantification (Standard Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Detection and Quantification.

troubleshooting_flowchart Start Start Analysis CheckPeak Is this compound Peak Detected? Start->CheckPeak CheckResolution Is Resolution from Isomers Adequate? CheckPeak->CheckResolution Yes Troubleshoot_NoPeak Troubleshoot: - Extraction Efficiency - Sample Degradation - Instrument Sensitivity CheckPeak->Troubleshoot_NoPeak No CheckQuant Is Quantification Reproducible? CheckResolution->CheckQuant Yes Troubleshoot_Resolution Troubleshoot: - GC Temperature Program - GC Column Choice CheckResolution->Troubleshoot_Resolution No Troubleshoot_Quant Troubleshoot: - Internal Standard - Matrix Effects - Instrument Variability CheckQuant->Troubleshoot_Quant No End Analysis Complete CheckQuant->End Yes Troubleshoot_NoPeak->Start Re-run Troubleshoot_Resolution->Start Re-run Troubleshoot_Quant->Start Re-run

Caption: Troubleshooting Logic for this compound Analysis.

References

Addressing feedback inhibition in engineered manoyl oxide pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with engineered manoyl oxide biosynthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the basic enzymatic pathway for producing 13R-manoyl oxide in an engineered host?

A1: The biosynthesis of 13R-manoyl oxide from the precursor geranylgeranyl diphosphate (B83284) (GGPP) is typically a two-step process. First, a class II diterpene synthase, such as CfTPS2 from Coleus forskohlii, catalyzes the conversion of GGPP to copal-8-ol diphosphate. Subsequently, a class I diterpene synthase, like CfTPS3, converts copal-8-ol diphosphate into 13R-manoyl oxide.[1][2][3]

Q2: What is feedback inhibition and how might it affect my this compound production?

A2: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the same pathway.[4][5][6] In the context of this compound, high concentrations of this compound itself or a downstream derivative could potentially bind to and inhibit the activity of upstream enzymes in the mevalonate (B85504) (MVA) pathway or the specific diterpene synthases, thereby limiting its own production. This prevents the cell from wasting energy and resources producing a compound that is already abundant.[5][7]

Q3: My engineered strain is producing this compound, but the titer is very low. What are the initial steps to improve it?

A3: Low titers are a common issue. Initial strategies focus on optimizing the host's metabolic flux towards the precursor, GGPP. This often involves overexpressing rate-limiting enzymes in the upstream mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and GGPP synthase (ERG20/BTS1).[8] Additionally, ensuring the expression of your pathway enzymes (e.g., CfTPS2, CfTPS3) is robust and balanced is crucial.[9]

Q4: Can the end product, this compound, be toxic to the host organism?

A4: High concentrations of many terpenoids can be toxic to microbial hosts due to membrane disruption or other cellular stress. While not explicitly detailed as a feedback inhibitor in the provided results, product toxicity can manifest as a growth defect at higher production levels, effectively limiting the final titer. Strategies like two-phase fermentation, where an organic solvent like dodecane (B42187) is used to extract the product from the culture, can mitigate this issue.[9]

This compound Biosynthesis Pathway

ManoylOxidePathway GGPP Geranylgeranyl Diphosphate (GGPP) CDP Copal-8-ol Diphosphate GGPP->CDP CfTPS2 MO 13R-Manoyl Oxide CDP->MO CfTPS3

Caption: The two-step enzymatic conversion of GGPP to 13R-manoyl oxide.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No this compound Production 1. Insufficient Precursor (GGPP) Supply: The native metabolic flux towards GGPP is too low to support high production. 2. Sub-optimal Enzyme Expression: Codon usage, promoter strength, or plasmid copy number may be inadequate for the host organism. 3. Enzyme Inactivity: Enzymes (CfTPS2, CfTPS3) may be misfolded, degraded, or require specific cofactors not available in the host.1. Boost Precursor Pathway: Overexpress key upstream genes of the mevalonate pathway, such as tHMG1 and ERG20. Consider engineering fusion proteins like Erg20(F96C) to enhance GGPP production.[10] 2. Optimize Gene Expression: Codon-optimize your terpene synthase genes for the expression host (S. cerevisiae, E. coli).[9] Use strong, well-characterized promoters to drive expression.[9] 3. Confirm Protein Expression: Use Western blot or fluorescent tagging to confirm your enzymes are being expressed. Perform in vitro assays if necessary.
Accumulation of Intermediates / Off-target Products 1. Pathway Imbalance: The activity of the first enzyme (e.g., CfTPS2) is much higher than the second (e.g., CfTPS3), leading to a bottleneck. 2. Enzyme Promiscuity: The expressed synthases may have side activities, converting the precursor or intermediate into other unwanted terpenoids. 3. Spontaneous Degradation: The intermediate (copal-8-ol diphosphate) may be unstable and degrade non-enzymatically.1. Balance Enzyme Levels: Modulate the expression levels of CfTPS2 and CfTPS3 by using promoters of different strengths to better match their catalytic rates. 2. Protein Engineering: Use site-directed mutagenesis to alter the active site of the enzymes to improve specificity for the desired substrate and reaction.[11] 3. Increase Downstream Enzyme Activity: Increase the expression or catalytic efficiency of CfTPS3 to more rapidly convert the intermediate to the final product.
Production Ceases After Initial Phase 1. Feedback Inhibition: High concentrations of this compound or a downstream product are inhibiting an early pathway enzyme. 2. Product Toxicity: this compound accumulation is toxic to the host cells, leading to growth arrest and reduced productivity. 3. Nutrient Depletion: Essential nutrients in the fermentation media are exhausted.1. Engineer Feedback-Resistant Enzymes: Use site-directed mutagenesis to create enzyme variants that are less sensitive to inhibition by the end product.[11] 2. In Situ Product Removal: Implement a two-phase fermentation system using an organic solvent (e.g., dodecane) to continuously extract this compound, keeping cellular concentrations low.[9] 3. Optimize Fermentation: Switch to a fed-batch fermentation strategy to maintain optimal levels of key nutrients like glucose throughout the production run.[8][9]

Logic Diagram: Addressing Feedback Inhibition

FeedbackInhibition cluster_pathway Biosynthesis Pathway cluster_solutions Troubleshooting Strategies Precursor Upstream Precursor (e.g., Acetyl-CoA) Enzyme1 Early Pathway Enzyme (e.g., HMG-CoA Reductase) Precursor->Enzyme1 GGPP GGPP Enzyme1->GGPP Enzyme2 This compound Synthases (CfTPS2/CfTPS3) GGPP->Enzyme2 MO This compound Enzyme2->MO MO->Enzyme1 Inhibition Mutagenesis Engineer Feedback- Resistant Enzyme1 Mutagenesis->Enzyme1 Alleviates Inhibition Removal In Situ Product Removal (Two-phase culture) Removal->MO Reduces Concentration

Caption: A conceptual diagram of feedback inhibition and potential solutions.

Quantitative Data Summary

The following table summarizes this compound production titers achieved in engineered Saccharomyces cerevisiae under different conditions.

Strain / ConditionKey Genetic ModificationsTiter (mg/L)Fermentation TypeReference
GW-1CfTPS2, CfTPS3 integrated into genome2.31Shake Flask (YPD)[9]
Engineered StrainStepwise engineering (overexpression of tHMG1, ERG20, etc.)328.15Shake Flask[8]
LZJ7Optimized expression and precursor pathway469.26Shake Flask (40 g/L glucose)[9]
LZJ7Optimized expression and precursor pathway3000Fed-batch (5L Bioreactor)[8][9]
AM119Expressing CcCLS-Erg20p(F96C) and SpMilS41Shake Flask[10]
Engineered StrainChassis engineering (gene deletions: mct1, whi2, gdh1)21.2 (11β-hydroxy-manoyl oxide)Shake Flask[10][12]

Experimental Protocols

Protocol 1: Quantification of this compound via GC-MS

This protocol is adapted from methods used for analyzing 13R-manoyl oxide from yeast cultures.[9]

1. Sample Preparation:

  • For standard cultures, harvest yeast cells by centrifugation.
  • Extract both the cell pellet and the supernatant with an equal volume of a non-polar solvent (e.g., hexane).
  • For two-phase fermentations, separate the organic layer (e.g., dodecane) by centrifugation (12,000 rpm, 10 min).[9]
  • Add a known concentration of an internal standard (e.g., 1-eicosene) to the organic phase before analysis for accurate quantification.[9]

2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-TQ8030).
  • Column: HP-5ms GC column (30 m × 0.250 mm × 0.25 μm) or equivalent.
  • Carrier Gas: Helium.
  • Injection Volume: 1 µL.
  • Temperature Program:
  • Injection Temp: 250 °C
  • Oven Program:
  • Hold at 60 °C for 1 min.
  • Ramp to 200 °C at 15 °C/min.
  • Ramp to 280 °C at 10 °C/min, hold for 2 min.
  • Ramp to 300 °C at 20 °C/min, hold for 2 min.[9]
  • MS Parameters:
  • Ion Source Temp: 300 °C
  • Scan Range: 30 to 550 m/z.[9]

3. Data Analysis:

  • Identify the this compound peak based on its retention time (e.g., ~13.86 min) and mass spectrum.[9]
  • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard, using a pre-established standard curve.

Protocol 2: Site-Directed Mutagenesis for Enzyme Engineering

This protocol is a generalized method based on common PCR-based techniques like QuikChange to create feedback-resistant enzyme variants.[13][14][15]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.
  • The desired mutation should be located in the center of each primer.
  • Primers should have a melting temperature (Tm) of ≥78°C.[14]
  • Ensure a minimum GC content of 40% and terminate the primers with one or more G or C bases.[14]

2. PCR Amplification:

  • Set up a PCR reaction in a total volume of 50 µL:
  • 5-50 ng of template plasmid DNA (containing the wild-type enzyme gene).
  • ~125 ng of forward mutagenic primer.
  • ~125 ng of reverse mutagenic primer.
  • dNTP mix.
  • High-fidelity DNA polymerase and corresponding buffer (essential to prevent unwanted mutations).
  • ddH₂O to final volume.
  • Thermocycler Program:
  • Initial Denaturation: 95-98°C for 30 sec.
  • Cycles (16-18):
  • Denaturation: 95-98°C for 30 sec.
  • Annealing: ~55°C for 60 sec (can be optimized).
  • Extension: 72°C for 60-75 seconds per kb of plasmid length.
  • Final Extension: 72°C for 10 min.[14]

3. Template Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.[13][14]
  • Incubate at 37°C for at least 1 hour (or overnight). DpnI digests the methylated parental template DNA, leaving only the newly synthesized, unmethylated (mutant) plasmid.[13]

4. Transformation and Verification:

  • Transform the DpnI-treated DNA into competent E. coli cells.
  • Plate on selective media and incubate overnight.
  • Pick several colonies, grow liquid cultures, and isolate the plasmid DNA (miniprep).
  • Sequence the entire gene to confirm the desired mutation and ensure no secondary mutations were introduced.[13]

Experimental Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Titer Start Low this compound Titer Observed Quantify 1. Verify Titer & Check Growth (GC-MS, OD600) Start->Quantify CheckProtein 2. Confirm Enzyme Expression (Western Blot / SDS-PAGE) Quantify->CheckProtein IsProteinOK Protein Expressed? CheckProtein->IsProteinOK OptimizeExpression 3a. Optimize Codons, Promoters, or Tags IsProteinOK->OptimizeExpression No AnalyzeMetabolites 3b. Analyze Intermediates (GC-MS / LC-MS) IsProteinOK->AnalyzeMetabolites Yes OptimizeExpression->CheckProtein Re-test IsPrecursorLow Precursor (GGPP) Limiting? AnalyzeMetabolites->IsPrecursorLow BoostUpstream 4a. Overexpress Upstream Pathway (tHMG1, ERG20) IsPrecursorLow->BoostUpstream Yes IsIntermediateHigh Intermediate Accumulating? IsPrecursorLow->IsIntermediateHigh No BoostUpstream->Quantify Re-test BalanceEnzymes 4b. Balance TPS2/TPS3 Expression Levels IsIntermediateHigh->BalanceEnzymes Yes CheckInhibition 5. Test for Feedback Inhibition or Product Toxicity IsIntermediateHigh->CheckInhibition No BalanceEnzymes->Quantify Re-test EngineerEnzyme 6. Engineer Resistant Enzymes &/or Implement In Situ Removal CheckInhibition->EngineerEnzyme End Optimized Production EngineerEnzyme->End

Caption: A step-by-step workflow for diagnosing and resolving low yields.

References

Validation & Comparative

Comparative analysis of manoyl oxide vs 13-epi-manoyl oxide bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of the diterpenoid isomers, manoyl oxide and 13-epi-manoyl oxide, reveals distinct profiles with a current research emphasis on the cytotoxic and antimicrobial properties of the 13-epi configuration. While direct comparative studies measuring the bioactivity of these two isomers head-to-head are limited in the existing scientific literature, a compilation of available data provides valuable insights for researchers and drug development professionals.

This guide synthesizes the current understanding of the bioactivities of this compound and 13-epi-manoyl oxide, presenting available quantitative data, experimental methodologies, and illustrating relevant biological pathways and workflows. The scarcity of direct comparative data necessitates a presentation that evaluates each isomer based on available independent studies, alongside findings from extracts containing both compounds.

Overview of Bioactivities

This compound is primarily recognized as a key intermediate in the biosynthesis of forskolin, a well-known activator of adenylyl cyclase.[1][2] Its own specific bioactivities, however, are not extensively documented in publicly available research. In contrast, 13-epi-manoyl oxide has been the subject of several studies investigating its potential as a cytotoxic and antimicrobial agent.

Extracts of certain plants, such as Juniperus macrocarpa, have been found to contain both this compound and 13-epi-manoyl oxide.[3] These extracts have demonstrated cytotoxic and antioxidant activities, although the individual contribution of each isomer to these effects has not been elucidated.[3]

Data Presentation: Cytotoxic Activity

Quantitative data on the cytotoxic effects of 13-epi-manoyl oxide against various human cancer cell lines has been reported. A study on compounds isolated from Salvia macrosiphon provides specific IC50 values for 13-epi-manoyl oxide.[4]

Table 1: Cytotoxic Activity of 13-epi-Manoyl Oxide against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of 13-epi-Manoyl Oxide[4]IC50 (µM) of Etoposide (Reference Drug)[4]
A549Lung Carcinoma19.3728.17
MCF-7Breast Adenocarcinoma15.7937.51
MDA-MB-231Breast Adenocarcinoma22.2434.49

Note: Data for this compound is not available in this study.

A study on Juniperus species provides cytotoxic data for n-hexane extracts containing both this compound and 13-epi-manoyl oxide. It is critical to note that these values reflect the activity of the entire extract and not the pure compounds.[3]

Table 2: Cytotoxic Activity of n-Hexane Extracts Containing this compound and 13-epi-Manoyl Oxide

Cell LineCancer TypeIC50 (µg/mL) of J. oxycedrus extract[3]
COR-L23Lung Carcinoma26.9

Other Reported Bioactivities

Beyond cytotoxicity, 13-epi-manoyl oxide and its derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity: Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have been synthesized and have demonstrated antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as pathogenic fungi.[5][6]

  • Antifungal Activity: 13-epi-manoyl oxide has been noted for its antifungal properties.[7]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of the cytotoxic activity of 13-epi-manoyl oxide.

Cytotoxicity Assay against Human Cancer Cell Lines (MTT Assay)

This protocol is based on the methodology described for the evaluation of compounds from Salvia macrosiphon.[4]

1. Cell Culture:

  • Human cancer cell lines (A549, MCF-7, and MDA-MB-231) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA.

  • A cell suspension is prepared, and cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Stock solutions of 13-epi-manoyl oxide and a reference drug (e.g., etoposide) are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.

  • The medium from the 96-well plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

  • Control wells receive medium with the solvent at the same concentration used for the test compounds.

  • The plates are incubated for a further 48-72 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells in 96-Well Plates Culture->Seed Treat Treat Cells with Compounds Seed->Treat Prepare Prepare Compound Dilutions Prepare->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Dissolve Dissolve Formazan Crystals Incubate_MTT->Dissolve Read Read Absorbance Dissolve->Read Calculate Calculate Cell Viability Read->Calculate Determine Determine IC50 Values Calculate->Determine

Caption: Workflow of an in vitro cytotoxicity assay.

Hypothetical Signaling Pathway for Cytotoxicity

G Compound This compound / 13-epi-Manoyl Oxide Cell_Membrane Cell Membrane Apoptosis_Signal Pro-Apoptotic Signaling Cascade Cell_Membrane->Apoptosis_Signal Induces Stress Mitochondria Mitochondria Apoptosis_Signal->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: A potential mechanism of cytotoxicity.

References

A Comparative Guide to the Structure-Activity Relationship of Manoyl Oxide Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is pivotal for the design of new and more effective therapeutic agents. This guide provides an objective comparison of manoyl oxide derivatives, focusing on their antimicrobial properties, supported by experimental data and detailed protocols. This compound, a labdane-type diterpenoid, and its analogs have demonstrated a range of biological activities, with antimicrobial effects being a prominent area of investigation.

Quantitative Data Summary

The antimicrobial efficacy of various hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide (also known as ribenol) has been systematically evaluated. The data presented below summarizes the inhibitory activity of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The activity is quantified by the diameter of the inhibition zone in millimeters (mm).

Table 1: Antimicrobial Activity of this compound Derivatives (Inhibition Zone Diameter in mm)

CompoundRS. aureusS. epidermidisE. coliE. cloacaeK. pneumoniaeP. aeruginosaC. albicansC. tropicalisT. glabrata
1 H (ribenol)109----101110
2 COCH₃109----101010
3 CO(CH₂)₂COOH---------
4 CO(CH₂)₂COOCH₃109----101010
5 COCH₂Cl1110----111111
6 CONHCH₃109----101010
7 CONH(CH₂)₂OH109----101010
8 CONH(CH₂)₂Cl1211910109121212
9 COOCH₂CH₂Cl1211910109121212
10 Glycoside109----111212
11 Elimination Product---------
12 Elimination Product---------

Data sourced from Kalpoutzakis et al., Chemical & Pharmaceutical Bulletin, 2001.[1] '-' indicates no significant activity observed.

Experimental Protocols

The antimicrobial activities listed above were determined using the standardized disk diffusion method (Bauer-Kirby method).[1]

1. Microorganisms:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Staphylococcus epidermidis (ATCC 12228)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Enterobacter cloacae (ATCC 13047), Klebsiella pneumoniae (ATCC 13883), Pseudomonas aeruginosa (ATCC 27853)

  • Pathogenic fungi: Candida albicans (ATCC 10231), Candida tropicalis (ATCC 13803), Torulopsis glabrata (ATCC 28838)

2. Preparation of Disks:

  • Sterile paper disks (6 mm in diameter) were impregnated with 5 µL of a 1 mg/100 µL solution of each tested compound in chloroform.

  • The solvent was allowed to evaporate completely.

3. Inoculum Preparation:

  • Bacterial and fungal strains were cultured in appropriate broth media to a turbidity equivalent to the 0.5 McFarland standard.

4. Assay Procedure:

  • The surface of Mueller-Hinton agar (B569324) plates (for bacteria) or Sabouraud agar plates (for fungi) was uniformly inoculated with the respective microbial suspension.

  • The impregnated paper disks were placed on the agar surface.

  • Plates were incubated for 18 hours at 37°C for bacteria and for 48 hours at 30°C for fungi.

5. Data Interpretation:

  • The antimicrobial activity was evaluated by measuring the diameter of the zone of complete inhibition around each disk in millimeters.[1]

Visualizations

The following diagrams illustrate the key structure-activity relationships and a typical workflow for antimicrobial screening.

SAR_Manoyl_Oxide cluster_modifications Modifications at C-3 cluster_activity Antimicrobial Activity Parent ent-3-beta-hydroxy-13-epi-manoyl oxide (Ribenol) Acetate (B1210297) Acetate (R=COCH₃) Parent->Acetate Acetylation Carbamates Carbamates (R=CONHCH₃, CONH(CH₂)₂OH) Parent->Carbamates Carbamoylation Chloroacetyl Chloroacetyl (R=COCH₂Cl) Parent->Chloroacetyl Acylation Chloroethyl_esters Chloroethyl Carbamate (B1207046)/Carbonate (R=CONH(CH₂)₂Cl, COOCH₂CH₂Cl) Parent->Chloroethyl_esters Esterification/ Carbamoylation Glycoside Glycoside Parent->Glycoside Glycosylation No_change No significant change in activity Acetate->No_change Carbamates->No_change Slight_increase Slight increase in activity Chloroacetyl->Slight_increase Broad_spectrum Broad-spectrum activity (Gram+, Gram-, Fungi) Chloroethyl_esters->Broad_spectrum Antifungal Increased antifungal activity Glycoside->Antifungal

Caption: SAR of this compound derivatives.

Antimicrobial_Screening_Workflow Start Start: this compound Analogs Disk_Prep Prepare compound-impregnated disks Start->Disk_Prep Placement Place disks on inoculated plates Disk_Prep->Placement Inoculation Inoculate agar plates with test microbes (Bacteria & Fungi) Inoculation->Placement Incubation Incubate plates (37°C for bacteria, 30°C for fungi) Placement->Incubation Measurement Measure zones of inhibition (mm) Incubation->Measurement Data_Analysis Analyze data and determine SAR Measurement->Data_Analysis

Caption: Workflow for antimicrobial screening.

Structure-Activity Relationship Insights

  • Parent Compound: The starting material, ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol), exhibits moderate activity against Gram-positive bacteria and fungi, but is inactive against Gram-negative bacteria.[1]

  • Esterification at C-3: Simple esterification at the C-3 hydroxyl group with acetate or methyl succinate (B1194679) does not significantly alter the antimicrobial profile compared to the parent compound.[1]

  • Introduction of a Halogen: The introduction of a chlorine atom appears to be a critical factor for enhanced and broader activity.

    • The chloroacetyl ester (5 ) shows a slight increase in activity.[1]

    • Most notably, the chloroethyl carbamidic ester (8 ) and the chloroethyl carbonic ester (9 ) demonstrate the most potent and broad-spectrum activity, inhibiting all tested Gram-positive bacteria, Gram-negative bacteria, and fungi.[1][2] This suggests that the chloroethyl group is a key pharmacophore for enhanced antimicrobial efficacy.

  • Glycosylation: The introduction of a glycoside moiety at C-3 (10 ) leads to an interesting selective increase in activity against the tested fungi.[1]

  • Inactive Modifications: The formation of an acid from the succinate ester (3 ) or the creation of elimination products (11 , 12 ) results in a complete loss of antimicrobial activity.[1] This indicates that both the integrity of the this compound skeleton and the nature of the C-3 substituent are crucial.

References

Cross-Validation of Manoyl Oxide Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of specific compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of manoyl oxide, a labdane (B1241275) diterpenoid of significant interest for its potential pharmacological activities. The following sections detail the experimental protocols for two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and present a quantitative comparison of their performance metrics.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of key performance indicators for GC-MS and HPLC-based methods, derived from validated analytical procedures for similar diterpenes and terpenes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-PDA)Spectrophotometric Method
Principle Separation of volatile compounds followed by mass-based detection and quantification.Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV-Vis absorbance.Colorimetric reaction of the analyte with a reagent, and measurement of absorbance at a specific wavelength.
Linearity (r²) > 0.99> 0.999[1]> 0.999[2][3]
Limit of Detection (LOD) Dependent on instrumentation and sample preparation.0.08–0.65 µg/mL[1]0.042 µg/mL[2][3]
Limit of Quantification (LOQ) Dependent on instrumentation and sample preparation.0.24–1.78 µg/mL[1]0.14 µg/mL[2][3]
Accuracy (% Recovery) Typically within 80-120%94.70–105.81%[1]96.63% to 113.87%[2][3]
Precision (%RSD) < 15%< 2%[1]0.56% to 4.98%[2][3]
Selectivity High, based on mass fragmentation patterns.Moderate to high, dependent on chromatographic resolution.Lower, susceptible to interference from structurally similar compounds.[2][3]
Sample Preparation May require derivatization to increase volatility.Generally requires extraction and filtration.Can be simpler, but may require specific reaction conditions.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are generalized protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[4]

1. Sample Preparation:

  • Extraction: Extract the sample (e.g., plant material, cell culture) with a suitable organic solvent such as hexane (B92381) or ethyl acetate.

  • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of solvent.

  • Derivatization (Optional): If this compound is not sufficiently volatile or exhibits poor chromatographic behavior, a derivatization step (e.g., silylation) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C for 2 min.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5977C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including diterpenes.

1. Sample Preparation:

  • Extraction: Extract the sample with an appropriate solvent (e.g., methanol, acetonitrile).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 separations module or equivalent.

  • Detector: Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • 0-20 min: 50-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound exhibits maximum absorbance (requires determination using a UV-Vis scan).

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound.

  • Inject the standards to construct a calibration curve based on peak area versus concentration.

  • Inject the filtered samples and quantify this compound using the calibration curve.

Workflow and Pathway Diagrams

To visually represent the processes involved in method validation and a generalized signaling pathway, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation cluster_comparison Comparative Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration MethodA Method A (e.g., GC-MS) Filtration->MethodA MethodB Method B (e.g., HPLC) Filtration->MethodB Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD_LOQ LOD / LOQ MethodA->LOD_LOQ MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ Comparison Data Comparison & Cross-Validation Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison signaling_pathway MO This compound Receptor Cellular Target / Receptor MO->Receptor Binding & Activation Effector Downstream Effector (e.g., Enzyme, Ion Channel) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation BiologicalResponse Biological Response GeneExpression->BiologicalResponse

References

A Comparative Analysis of the Biological Activities of Manoyl Oxide and Forskolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a detailed comparison of the biological activities of manoyl oxide and its well-known derivative, forskolin (B1673556). While both are labdane (B1241275) diterpenes originating from the Coleus forskohlii plant, their pharmacological profiles exhibit significant divergences.

This compound is primarily recognized as a key biosynthetic precursor to forskolin. In contrast, forskolin is a widely utilized research tool and therapeutic agent celebrated for its potent activation of adenylyl cyclase, a critical enzyme in cellular signaling. This guide synthesizes available experimental data to objectively compare their performance across several biological assays, offering insights into their potential applications.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for this compound and forskolin across various biological activities. It is important to note that data for this compound, particularly concerning adenylyl cyclase activation, is limited, reflecting its primary role as a precursor.

Biological ActivityParameterThis compoundForskolin
Adenylyl Cyclase Activation EC₅₀Data not available~5-10 µM[1]
IC₅₀ (for activation)Data not available41 nM[2]
Anti-Inflammatory Activity Inhibition of NO Production (IC₅₀)Data not availableDose-dependent inhibition observed; specific IC₅₀ not reported[2][3]
Antiproliferative Activity GI₅₀ (MCF-7 breast cancer cell line)Data not available18.95 µg/ml[4]
IC₅₀ (Toledo and NK-92 lymphoma cell lines)Data not available~40 µM[5]
Antimicrobial Activity MIC (various bacteria and fungi)Data not available for pure compound; derivatives show activity[6]Data not available for pure compound; Coleus forskohlii extracts show activity[7]

Signaling Pathways and Mechanisms of Action

Forskolin's primary mechanism of action is the direct activation of most isoforms of adenylyl cyclase (AC), leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events mediated by protein kinase A (PKA).

Forskolin_Signaling_Pathway Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

The mechanism of action for this compound is less understood. While it is the precursor to forskolin, there is currently no direct evidence to suggest it significantly activates adenylyl cyclase in its native form. However, some biotransformation products of ent-13-epi-manoyl oxide have been shown to increase adenylyl cyclase activity, suggesting that metabolic conversion may be necessary for this activity.

Experimental Protocols

Adenylyl Cyclase Activation Assay

This protocol is adapted from methods used to assess the stimulatory effect of compounds on adenylyl cyclase activity in cell membranes.

Objective: To measure the in vitro activation of adenylyl cyclase by a test compound (e.g., forskolin).

Materials:

  • Cell membranes expressing adenylyl cyclase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM ATP, and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX))

  • Test compound (forskolin) and vehicle control (e.g., DMSO)

  • cAMP standard solutions

  • cAMP detection kit (e.g., ELISA-based)

Procedure:

  • Thaw cell membrane preparations on ice.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add a fixed amount of cell membrane protein to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Centrifuge the plate to pellet the membranes.

  • Collect the supernatant containing the generated cAMP.

  • Quantify the cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Construct a dose-response curve and calculate the EC₅₀ value.

AC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membranes Cell Membranes Incubation Incubate at 30°C Membranes->Incubation Compound Test Compound Dilutions Compound->Incubation Stop Stop Reaction Incubation->Stop Quantify Quantify cAMP (ELISA) Stop->Quantify Analyze Calculate EC₅₀ Quantify->Analyze

Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the IC₅₀ of a test compound for the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • Nitrite (B80452) standard solutions

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a standard curve.

  • Determine the percentage of NO production inhibition and calculate the IC₅₀ value.

NO_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Conclusion

The available evidence strongly supports the distinct pharmacological profiles of this compound and forskolin. Forskolin is a potent and direct activator of adenylyl cyclase, making it an invaluable tool for studying cAMP-mediated signaling pathways and a lead compound for various therapeutic applications. This compound, in its native form, does not appear to share this primary activity. Its reported antimicrobial, anti-inflammatory, and antiproliferative effects, though not yet quantified to the same extent as forskolin's, suggest it may have its own unique biological activities that are independent of the adenylyl cyclase pathway. Further research, particularly quantitative studies on the biological effects of this compound and direct comparative analyses with forskolin, is necessary to fully elucidate its pharmacological potential and mechanism of action.

References

Differentiating C-13 Manoyl Oxide Epimers Using GC-MS Analysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and natural product chemistry, the accurate identification of stereoisomers is a critical analytical challenge. C-13 manoyl oxide epimers, specifically this compound and 13-epi-manoyl oxide, are diastereomers that can exhibit different biological activities. Their structural similarity necessitates a robust analytical method for differentiation and quantification. Gas chromatography-mass spectrometry (GC-MS) has proven to be a simple, rapid, and effective technique for this purpose. This guide provides a comparative analysis of the GC-MS profiles of these two epimers, supported by experimental data and detailed protocols.

Structural Differences

This compound and 13-epi-manoyl oxide are labdane-type diterpenes with the same molecular formula (C₂₀H₃₄O) and molecular weight (290.48 g/mol ). The key structural difference lies in the stereochemistry at the C-13 position, which influences their chromatographic behavior and mass spectral fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier method for separating and identifying volatile and semi-volatile compounds. The differentiation of this compound epimers relies on both their retention times in the gas chromatogram and the relative abundances of specific ions in their mass spectra.

A key finding in the differentiation of these epimers is the ratio of the ion peak intensities at mass-to-charge ratios (m/z) of 275 and 257.[1] For ent-13-epi-manoyl oxide, the ratio of the intensity of the peak at m/z 275 to that at m/z 257 is lower than for this compound.[1] This distinction provides a reliable method for characterizing each stereoisomer in a sample.[1]

Table 1: GC-MS Data for C-13 this compound Epimers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Diagnostic Ion Ratio (m/z 275:257)
This compoundC₂₀H₃₄O290.48290, 275, 257Higher
13-epi-Manoyl OxideC₂₀H₃₄O290.48290, 275, 257Lower

Experimental Protocols

The following protocol is based on established methods for the GC-MS analysis of labdane-type diterpenes, specifically from Cistus creticus extracts.

Sample Preparation: Samples containing this compound epimers are typically extracted with a non-polar solvent such as hexane. The extract is then concentrated and, if necessary, derivatized to improve volatility, although these specific compounds can often be analyzed directly.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 6890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5973 Mass Selective Detector or equivalent.

  • GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is commonly used. This column is a (5%-phenyl)-methylpolysiloxane phase, which is well-suited for the separation of these types of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: Increase to 280 °C at a rate of 4 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (Electron Impact ionization).

  • Mass Scan Range: m/z 40-500.

Mass Spectral Fragmentation

The mass spectra of both this compound and 13-epi-manoyl oxide show a molecular ion peak [M]⁺ at m/z 290. The key fragment ions for differentiation are observed at m/z 275 and m/z 257. The ion at m/z 275 likely arises from the loss of a methyl group ([M-15]⁺), a common fragmentation for terpenoids. The ion at m/z 257 is thought to result from the subsequent loss of water ([M-15-18]⁺) or a related fragmentation pathway. The stereochemical difference at C-13 influences the stability of the resulting fragment ions, leading to the observed difference in the m/z 275:257 ratio.

Visualization of the Analytical Workflow

The logical workflow for the GC-MS analysis of C-13 this compound epimers can be visualized as follows:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Epimers Extraction Hexane Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Chromatogram Gas Chromatogram (Retention Times) Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Epimer Identification Chromatogram->Identification IonRatio Calculate m/z 275:257 Ratio MassSpectra->IonRatio IonRatio->Identification

References

A Comparative Analysis of Diterpene Synthases for Enhanced Manoyl Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules like manoyl oxide is a critical step. This guide provides a comparative overview of diterpene synthases utilized in the biotechnological production of this compound, a key precursor to the pharmacologically significant compound, forskolin. We present a summary of performance data, detailed experimental protocols, and visualizations of the biosynthetic pathways and experimental workflows.

Performance Comparison of Diterpene Synthases

The production of 13R-manoyl oxide, the direct precursor to forskolin, has been most successfully achieved using a pair of diterpene synthases derived from Coleus forskohlii: CfTPS2 and CfTPS3. In a landmark study, metabolic engineering of Saccharomyces cerevisiae to express these enzymes led to a remarkably high titer of 3 g/L of 13R-manoyl oxide in a fed-batch fermentation process. This represents the highest reported yield to date and underscores the efficacy of this enzyme combination.

Alternative diterpene synthases with the potential for this compound production have been identified in other plant species, such as switchgrass (Panicum virgatum). For instance, the sequential activity of PvCPS11 and GrEKS has been shown to produce 13R-ent-manoyl oxide. While these findings open avenues for exploring novel enzyme candidates, comprehensive quantitative data on their production efficiency for this compound are not yet available, limiting a direct performance comparison with the well-established C. forskohlii enzymes.

The following table summarizes the quantitative data available for this compound production using different diterpene synthases.

Diterpene Synthase(s)Host OrganismProduction Titer (mg/L)Cultivation MethodReference
CfTPS2 & CfTPS3Saccharomyces cerevisiae2.31Initial Shake Flask
CfTPS2 & CfTPS3 (Metabolically Engineered)Saccharomyces cerevisiae328.15Shake Flask
CfTPS2 & CfTPS3 (Metabolically Engineered)Saccharomyces cerevisiae30005L Fed-Batch Fermentation

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of 13R-manoyl oxide in a heterologous host like S. cerevisiae begins with the central metabolite acetyl-CoA, which enters the mevalonate (B85504) (MVA) pathway to produce the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). Subsequently, two classes of diterpene synthases are required. A class II diterpene synthase, CfTPS2, first converts GGPP to the intermediate 8α-hydroxy-copalyl diphosphate. This intermediate is then cyclized by a class I diterpene synthase, CfTPS3, to form the final product, 13R-manoyl oxide.

ManoylOxide_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway GGPP Geranylgeranyl Diphosphate (GGPP) MVA_pathway->GGPP CfTPS2 CfTPS2 (Class II diTPS) GGPP->CfTPS2 Intermediate 8α-hydroxy-copalyl diphosphate CfTPS2->Intermediate CfTPS3 CfTPS3 (Class I diTPS) Intermediate->CfTPS3 ManoylOxide 13R-Manoyl Oxide CfTPS3->ManoylOxide

Biosynthetic pathway of 13R-manoyl oxide.

The experimental workflow for producing this compound in engineered yeast typically involves several key stages, from the initial construction of expression plasmids to the final analysis of the product. This process includes the cloning of the diterpene synthase genes, transformation of the yeast host, cultivation of the engineered strain, and extraction and quantification of the produced this compound.

Experimental_Workflow Plasmid_Construction Plasmid Construction (Cloning of CfTPS2 & CfTPS3) Yeast_Transformation Yeast Transformation (e.g., S. cerevisiae) Plasmid_Construction->Yeast_Transformation Strain_Cultivation Strain Cultivation (Shake Flask / Fermenter) Yeast_Transformation->Strain_Cultivation Extraction Extraction of this compound (e.g., with n-hexane) Strain_Cultivation->Extraction Analysis Analysis (GC-MS) Extraction->Analysis Data_Quantification Data Quantification Analysis->Data_Quantification

General experimental workflow for this compound production.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the production and analysis of this compound in an engineered yeast system.

Plasmid Construction for Diterpene Synthase Expression

Objective: To construct expression plasmids carrying the genes for the diterpene synthases CfTPS2 and CfTPS3 for expression in S. cerevisiae.

Methodology:

  • Gene Synthesis and Codon Optimization: The coding sequences for C. forskohlii TPS2 (CfTPS2) and TPS3 (CfTPS3) are synthesized, with codon optimization for expression in S. cerevisiae.

  • Vector Backbone: A suitable yeast expression vector (e.g., a pESC series vector) is chosen, which allows for the expression of multiple genes under the control of inducible promoters (e.g., GAL1 and GAL10).

  • Cloning Strategy: The synthesized CfTPS2 and CfTPS3 genes are cloned into the expression vector using standard molecular biology techniques such as restriction enzyme digestion and ligation or seamless cloning methods like Gibson assembly or USER cloning.

  • Verification: The final plasmid constructs are verified by Sanger sequencing to ensure the correct insertion and sequence of the genes.

Yeast Transformation and Strain Engineering

Objective: To introduce the expression plasmids into a suitable S. cerevisiae host strain and perform metabolic engineering to enhance precursor supply.

Methodology:

  • Host Strain: A common laboratory strain of S. cerevisiae (e.g., W303-1a or CEN.PK2) is used as the host.

  • Transformation: The constructed expression plasmids are transformed into the yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Selection: Transformed cells are selected on appropriate synthetic complete (SC) drop-out media lacking the auxotrophic marker(s) present on the plasmids (e.g., uracil, leucine).

  • Metabolic Engineering (Optional but Recommended): To increase the precursor (GGPP) pool, further metabolic engineering of the host strain can be performed. This may include:

    • Overexpression of key genes in the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1) and farnesyl diphosphate synthase (ERG20).

    • Downregulation of competing pathways, for example, by replacing the promoter of the squalene (B77637) synthase gene (ERG9) with a regulatable promoter.

Fed-Batch Fermentation for this compound Production

Objective: To cultivate the engineered yeast strain under controlled conditions to achieve high-density cell growth and maximize this compound production.

Methodology:

  • Inoculum Preparation: A pre-culture of the engineered yeast strain is grown in selective medium to an optical density (OD600) of approximately 2-5.

  • Fermenter Setup: A 5-liter bioreactor is prepared with a suitable fermentation medium (e.g., YPD or a defined synthetic medium). The pH, temperature, and dissolved oxygen levels are monitored and controlled (e.g., pH 5.0, 30°C).

  • Batch Phase: The fermenter is inoculated with the pre-culture, and the cells are grown in batch mode until the initial carbon source (e.g., glucose) is depleted.

  • Fed-Batch Phase: A concentrated feed solution containing a carbon source (e.g., glucose and/or ethanol) and nutrients is continuously or intermittently fed into the fermenter to maintain a low substrate concentration, which avoids the Crabtree effect and promotes respiratory metabolism, leading to higher biomass and product yields.

  • Induction: Expression of the diterpene synthase genes is induced by the addition of galactose if they are under the control of GAL promoters.

  • Sampling: Samples are taken periodically to monitor cell growth (OD600) and for product analysis.

Extraction and Quantification of this compound by GC-MS

Objective: To extract this compound from the yeast culture and quantify its concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Extraction:

    • A known volume of the yeast culture is centrifuged to pellet the cells.

    • The supernatant is mixed with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate) and vortexed vigorously.

    • The organic phase is separated, and the extraction may be repeated to improve recovery.

    • The cell pellet can also be extracted by bead beating in the presence of the organic solvent to release intracellular product.

    • The organic extracts are pooled and may be concentrated under a stream of nitrogen.

  • GC-MS Analysis:

    • Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., HP-5MS) is used.

    • Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC.

    • GC Oven Program: A temperature gradient is programmed to separate the components of the extract. A typical program might be: initial temperature of 80°C, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for identification.

    • Quantification: A calibration curve is generated using a pure standard of 13R-manoyl oxide of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve. An internal standard may be used to improve accuracy.

A Comparative Guide to the Cytotoxicity of Manoyl Oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced cytotoxic potential of different stereoisomers is critical for the identification of promising anti-cancer candidates. This guide provides a comparative analysis of the cytotoxic effects of manoyl oxide isomers, focusing on available experimental data. While comprehensive, directly comparative studies on all isomers are limited, this document synthesizes the existing findings to offer insights into their relative activities.

Quantitative Cytotoxicity Data

Compound(s)Cell LinesConcentration (M)Cytotoxic Activity (% of Vinblastine (B1199706) Control)
ent-13-epi-Manoyl Oxide & this compound Isomers9 Leukemic Cell Lines10⁻⁴11.1 - 32.2%
Data sourced from Demetzos et al. (1998).[1][2]

It is important to note that the study indicated that ent-13-epi-manoyl oxide and the mixtures of its isomers demonstrated a slight growth-inhibiting activity.[2] Further research is required to establish the precise IC₅₀ values for each purified isomer to enable a more definitive comparison of their cytotoxic potencies.

Experimental Protocols

The following is a representative methodology for assessing the in vitro cytotoxicity of this compound isomers, based on common practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., leukemic cell lines) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound isomers are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., vinblastine or doxorubicin) and a vehicle control (medium with DMSO) are included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Visualizations

While the precise signaling pathways activated by most this compound isomers have not been extensively elucidated, a semi-synthetic derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide has been shown to induce apoptosis in human leukemic cell lines. Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. A generalized workflow for evaluating cytotoxicity and a common apoptotic signaling pathway are illustrated below.

G cluster_0 In Vitro Cytotoxicity Workflow A Cancer Cell Line Culture B Seeding in 96-well Plates A->B C Treatment with this compound Isomers B->C D Incubation (e.g., 48h) C->D E Cytotoxicity Assay (e.g., MTT) D->E F Data Analysis (IC50 Determination) E->F

Workflow for In Vitro Cytotoxicity Assessment.

G cluster_1 Generalized Apoptotic Signaling MO This compound Isomer Receptor Cellular Target(s) MO->Receptor Signal Signal Transduction Cascade Receptor->Signal Mito Mitochondrial Pathway (Bcl-2 family regulation, Cytochrome c release) Signal->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (DNA fragmentation, Cell death) Casp3->Apoptosis

Generalized Intrinsic Apoptosis Pathway.

References

A Comparative Guide to the Enantiomeric Purity of Microbially Synthesized Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of microbially synthesized manoyl oxide with chemically synthesized alternatives, focusing on the critical aspect of enantiomeric purity. The data presented herein is supported by established experimental protocols, offering a clear framework for researchers seeking to produce or analyze this important diterpenoid.

Comparison of Synthesis Methods

The enantiomeric purity of this compound is intrinsically linked to its method of synthesis. Microbial synthesis has emerged as a highly selective method for producing the desired (13R)-manoyl oxide enantiomer, a key precursor in the biosynthesis of forskolin (B1673556) and other bioactive labdane-type diterpenoids.[1][2] In contrast, traditional chemical synthesis routes often yield a mixture of enantiomers, requiring subsequent resolution steps that can be both costly and time-consuming.

FeatureMicrobial SynthesisChemical Synthesis
Enantioselectivity High (Produces enantiomerically pure (13R)-manoyl oxide)[1][2]Low to Moderate (Typically produces a racemic or enriched mixture of enantiomers)
Precursor Simple sugars (e.g., glucose)Sclareol
Process Fermentation using engineered microorganisms (e.g., E. coli)[1]Multi-step chemical reactions (e.g., cyclization of sclareol)
Reaction Conditions Mild (Physiological temperature and pressure)Often requires harsh reagents and conditions
Downstream Processing Simplified due to high purityRequires chiral resolution of enantiomers
Environmental Impact Generally considered more sustainable and environmentally friendlyCan generate significant chemical waste
Yield Can be optimized through metabolic engineering[1]Variable, dependent on reaction efficiency and resolution

Experimental Protocols

Accurate determination of the enantiomeric purity of this compound is crucial for its application in drug development and other fields. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose.

Protocol for Chiral GC-MS Analysis of this compound

This protocol is adapted from established methods for the analysis of labdane-type diterpenes.[3][4]

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a derivatization step (e.g., silylation with BSTFA) to improve the volatility and chromatographic behavior of the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Chiral Capillary Column: A suitable chiral stationary phase for terpene separation, such as a cyclodextrin-based column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

3. Data Analysis:

  • Identify the peaks corresponding to the this compound enantiomers based on their retention times and mass spectra.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow and Pathways

To further elucidate the processes involved, the following diagrams illustrate the microbial synthesis pathway and the analytical workflow for determining enantiomeric purity.

microbial_synthesis cluster_cell Engineered E. coli cluster_downstream Downstream Processing Glucose Glucose GPP Geranyl Pyrophosphate (GPP) Glucose->GPP Glycolysis & MEP Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) GPP->GGPP GGPP Synthase Labdadienyl_PP Labdadienyl Diphosphate GGPP->Labdadienyl_PP Diterpene Synthase (Class II) ManoylOxide (13R)-Manoyl Oxide Labdadienyl_PP->ManoylOxide Diterpene Synthase (Class I) Extraction Solvent Extraction ManoylOxide->Extraction Purification Chromatography Extraction->Purification PureProduct Pure (13R)-Manoyl Oxide Purification->PureProduct

Caption: Microbial synthesis of (13R)-manoyl oxide in engineered E. coli.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Enantiomeric Purity Analysis Microbial Microbial Synthesis SamplePrep Sample Preparation Microbial->SamplePrep Chemical Chemical Synthesis Chemical->SamplePrep ChiralGCMS Chiral GC-MS Analysis SamplePrep->ChiralGCMS DataAnalysis Data Analysis & % ee Calculation ChiralGCMS->DataAnalysis

Caption: Analytical workflow for confirming the enantiomeric purity of this compound.

References

A Comparative Guide to In Vitro and In Planta Assays for Manoyl Oxide Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of in vitro and in planta assays for characterizing manoyl oxide synthase activity. This compound is a crucial precursor to the pharmacologically significant diterpenoid, forskolin (B1673556).[1][2] Understanding the activity of the synthases involved in its production is vital for metabolic engineering and drug development. This document outlines the principles, protocols, advantages, and disadvantages of each assay type, supported by experimental data and visual workflows, to help researchers select the most appropriate method for their objectives.

Introduction to this compound Biosynthesis

The biosynthesis of (13R)-manoyl oxide, the specific precursor to forskolin, is a two-step process catalyzed by diterpene synthases (diTPS) in plants like Coleus forskohlii.[1][2]

  • Class II diTPS (CfTPS2): This enzyme cyclizes the general C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form an intermediate, (+)-copal-8-ol diphosphate.[1][3]

  • Class I diTPS (CfTPS3): This enzyme then converts the intermediate into the final (13R)-manoyl oxide product.[1][3]

Characterizing the activity and efficiency of these enzymes is essential. The two primary approaches, in vitro and in planta assays, offer distinct advantages and provide complementary information.

The Biosynthetic Pathway of Forskolin

The formation of this compound is the foundational step in a more extensive biosynthetic pathway leading to forskolin. Subsequent modifications, including multiple hydroxylations and an acetylation, are catalyzed by cytochrome P450s and an acetyltransferase.[4][5]

Forskolin Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copal-8-ol Diphosphate GGPP->CPP CfTPS2 (Class II) MO (13R)-Manoyl Oxide CPP->MO CfTPS3 (Class I) intermediates Oxidized Intermediates MO->intermediates Cytochrome P450s (e.g., CYP76AH15) Forskolin Forskolin intermediates->Forskolin Additional P450s & Acetyltransferase

Caption: Simplified biosynthetic pathway from GGPP to forskolin.

In Vitro Assays: The Reductionist Approach

In vitro assays involve expressing and purifying the synthase(s) of interest, typically in a microbial host like E. coli, and then measuring their activity in a controlled, cell-free environment.[6][7] This method allows for the direct characterization of enzyme kinetics without interference from other cellular processes.

Experimental Protocol: In Vitro this compound Synthase Assay
  • Gene Cloning and Expression:

    • The coding sequences for the Class I and Class II diTPS (e.g., CfTPS2 and CfTPS3) are codon-optimized for E. coli and cloned into expression vectors.[8]

    • Plasmids are transformed into an expression strain of E. coli (e.g., BL21(DE3)).

  • Recombinant Protein Production and Purification:

    • Protein expression is induced (e.g., with IPTG).

    • Cells are harvested, lysed, and the protein of interest is purified from the crude extract, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Activity Assay:

    • A reaction mixture is prepared containing assay buffer, the purified enzymes, the substrate GGPP, and necessary cofactors (e.g., MgCl₂).

    • For coupled assays, both the Class II and Class I enzymes are added simultaneously.[1]

    • The reaction is incubated, typically at 30-37°C for several hours.

  • Product Extraction and Analysis:

    • The reaction is stopped, and products are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • The organic phase is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound. An internal standard (e.g., 1-eicosene) is used for accurate quantification.[8]

Quantitative Data: Enzyme Kinetics
ParameterDescriptionTypical UnitSignificance for Synthase Activity
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for its substrate.µMA lower Km indicates a higher affinity for GGPP or the diphosphate intermediate.
Kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.s⁻¹Represents the maximum catalytic speed of the synthase.[12]
Kcat/Km Catalytic efficiency. It reflects how efficiently an enzyme converts substrate to product at low substrate concentrations.M⁻¹s⁻¹A higher value indicates greater overall efficiency of the synthase.[10]

Note: Experimental determination of these values requires varying substrate concentrations and measuring initial reaction velocities.

In Planta Assays: The Biologically Relevant System

In planta assays involve expressing the synthase genes directly within a plant system, most commonly via transient expression in Nicotiana benthamiana.[13][14] This method assesses enzyme function within a eukaryotic cellular context, accounting for factors like protein folding, post-translational modifications, and substrate availability.

Experimental Protocol: In Planta this compound Synthase Assay
  • Gene Construct Preparation:

    • The synthase genes (CfTPS2 and CfTPS3) are cloned into a plant expression vector suitable for Agrobacterium tumefaciens-mediated transformation.

  • Agroinfiltration:

    • The vectors are transformed into Agrobacterium.

    • Cultures of Agrobacterium carrying the different constructs are mixed and infiltrated into the leaves of young N. benthamiana plants.[15] Co-infiltration allows for the simultaneous expression of both the Class II and Class I synthases.[4][5]

  • Incubation and Metabolite Production:

    • The infiltrated plants are kept in a controlled growth environment for 3-10 days to allow for gene expression and accumulation of diterpenoid products.[13]

  • Metabolite Extraction and Analysis:

    • Leaf tissue from the infiltrated area is harvested and ground.

    • Metabolites are extracted using an appropriate solvent (e.g., ethyl acetate).

    • The extract is then analyzed by GC-MS or LC-MS to detect and quantify this compound and other resulting products.

Quantitative Data: Product Yield

In planta assays are primarily used to confirm biological function and measure product accumulation. While not suitable for precise kinetic measurements like Kcat/Km, they provide valuable data on yield in a living system.

Assay SystemEnzymes ExpressedMajor ProductReported Yield / Outcome
N. benthamianaCfTPS2 + CfTPS3(13R)-Manoyl OxideSuccessful stereospecific formation of the correct precursor.[2]
N. benthamianaFull Pathway (CfTPS2, CfTPS3, P450s, ACT)ForskolinDemonstration of the complete pathway's functionality in a plant chassis.[4][5]
Engineered E. coliCfTPS2 + CfTPS3 + MEV Pathway(13R)-Manoyl OxideYields up to 79.33 mg/L have been reported in optimized bioreactors.[8]
Engineered S. cerevisiaeCfTPS2 + CfTPS3 + Full PathwayForskolinTiters of 40 mg/L have been achieved.[4][5]

Note: Yields are highly dependent on the host, expression system, and culture conditions.

Workflow and Head-to-Head Comparison

The choice between an in vitro and in planta assay depends on the research question. In vitro methods are superior for detailed biochemical characterization, while in planta methods are better for validating function in a complex biological environment.

Assay_Workflow_Comparison cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay n1 Gene Cloning (E. coli Vector) n2 Protein Expression & Purification n1->n2 n3 Cell-Free Enzyme Reaction n2->n3 n4 Product Extraction & GC-MS Analysis n3->n4 n5 Output: Enzyme Kinetics (Km, Kcat) n4->n5 p1 Gene Cloning (Plant Vector) p2 Agroinfiltration of N. benthamiana p1->p2 p3 Incubation & Metabolite Accumulation p2->p3 p4 Metabolite Extraction & GC-MS Analysis p3->p4 p5 Output: Product Yield & Pathway Validation p4->p5

Caption: Comparative workflow for in vitro and in planta assays.
Summary Comparison Table

FeatureIn Vitro AssayIn Planta Assay
Primary Goal Determine enzyme kinetics and substrate specificity.Validate gene function and pathway activity in a biological context.
System Complexity Low (purified components).High (whole cell/tissue).
Environment Controlled, artificial buffer system.Biologically relevant, cellular environment.
Key Outputs Km, Kcat, catalytic efficiency.Product yield, stereospecificity confirmation, pathway flux.
Throughput Potentially higher, amenable to microplate formats.Lower, limited by plant growth and infiltration.
Interference Minimal; no competing metabolic pathways.High; complex background metabolome can complicate analysis.
Advantages - Direct measurement of enzyme properties- High degree of control- Unambiguous results for a single enzyme- More accurate reflection of in vivo function- Accounts for PTMs and compartmentalization- Useful for pathway reconstruction
Disadvantages - Protein may not be correctly folded/modified- Lacks biological context- Can be labor-intensive to purify active enzyme- Indirect measurement of enzyme activity- Difficult to determine kinetics- Results can be influenced by host metabolism

Conclusion

In vitro and in planta assays for this compound synthase are not mutually exclusive but rather complementary tools. The best practice often involves using in vitro assays for initial, detailed biochemical characterization of the individual synthases to establish their kinetic properties. Subsequently, in planta assays are invaluable for validating that these enzymes function as expected within a living cell to produce the desired compound, paving the way for larger-scale metabolic engineering efforts in microbial or plant-based systems.

References

Safety Operating Guide

Proper Disposal of Manoyl Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Core Principles of Manoyl Oxide Disposal

Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the same precautions as other potentially hazardous, water-insoluble organic compounds. The fundamental principle is to prevent its release into the sanitary sewer system or the general environment. All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service.

Procedural Step-by-Step Guidance

Researchers, scientists, and drug development professionals should adhere to the following operational plan for the disposal of this compound:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless they are compatible.

    • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled waste container.

  • Container Selection and Labeling:

    • Use a chemically resistant container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste - this compound" and include the full chemical name: (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate from this process must be collected and disposed of as hazardous waste along with other this compound waste.

    • After triple-rinsing, the defaced container may be disposed of as non-hazardous solid waste, in accordance with institutional guidelines.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste.

    • Provide the waste manifest with all necessary information about the chemical.

Quantitative Data Summary

PropertyValueImplication for Disposal
Molecular Formula C₂₀H₃₄OOrganic compound, should not be disposed of down the drain.
Physical State Solid (at standard conditions)Spills should be swept up carefully, avoiding dust generation.
Water Solubility Practically insolubleMust not be disposed of in the sanitary sewer system as it can persist in aquatic environments.
logP (Octanol-Water) High (estimated)Indicates a potential for bioaccumulation. Disposal into the environment should be strictly avoided.
Toxicity Data Not readily availableTreat as a potentially hazardous substance. Handle with appropriate personal protective equipment (PPE).
Ecotoxicity Data Not readily availableAssume potential for harm to aquatic life. Prevent any release to soil or water.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the literature, the recommended procedure is based on established best practices for the disposal of non-regulated, water-insoluble organic chemicals in a laboratory setting. The "triple-rinse" procedure for empty containers is a standard and widely accepted method to ensure the removal of residual hazardous material.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ManoylOxideDisposal start Generation of This compound Waste is_liquid Is the waste liquid (pure or in solution)? start->is_liquid collect_liquid Collect in a labeled, sealed, and compatible waste container. is_liquid->collect_liquid Yes is_solid Is the waste solid (pure or contaminated material)? is_liquid->is_solid No store_waste Store all waste containers in a designated, secure, and ventilated area. collect_liquid->store_waste collect_solid Collect in a labeled, sealed, and compatible waste container. is_solid->collect_solid Yes is_empty_container Is it an empty This compound container? is_solid->is_empty_container No collect_solid->store_waste triple_rinse Triple-rinse with a suitable solvent. is_empty_container->triple_rinse Yes is_empty_container->store_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of defaced container as non-hazardous solid waste. triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

Personal protective equipment for handling Manoyl oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Manoyl oxide.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities or if there is a splash risk.[1][2][3]Protects eyes and face from dust particles and accidental splashes.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4]Prevents direct skin contact and absorption of the chemical.[5]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[1]Provides a barrier against spills and contamination of personal clothing.[1]
Foot Protection Closed-toe and closed-heel shoes constructed of a durable material.[4][5]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities, generating dust, or if work is not performed in a fume hood.[3][6]Prevents inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling Proceed to handling area weighing Weighing handling->weighing Use anti-static weigh boat reaction Reaction Setup weighing->reaction Transfer to reaction vessel post_handling Post-Handling reaction->post_handling After experiment completion decon Decontamination post_handling->decon Clean all surfaces disposal Waste Disposal decon->disposal Segregate waste doc Documentation disposal->doc Log waste start Waste Generated solid_waste Solid Waste (Contaminated PPE, weigh boats) start->solid_waste liquid_waste Liquid Waste (Contaminated solvents) start->liquid_waste container_solid Sealable, Labeled Solid Waste Container solid_waste->container_solid container_liquid Sealable, Labeled Liquid Waste Container liquid_waste->container_liquid storage Designated Hazardous Waste Accumulation Area container_solid->storage container_liquid->storage pickup Scheduled Waste Pickup storage->pickup spill Spill or Exposure Occurs alert Alert Nearby Personnel spill->alert first_aid Administer First Aid spill->first_aid spill_kit Retrieve Spill Kit spill->spill_kit evacuate Evacuate Immediate Area (if necessary) alert->evacuate report Report Incident first_aid->report cleanup Clean Up Spill spill_kit->cleanup cleanup->report

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.